molecular formula C9H11FN2O5 B8120751 2'-Deoxy-2'-fluoro-l-uridine

2'-Deoxy-2'-fluoro-l-uridine

Cat. No.: B8120751
M. Wt: 246.19 g/mol
InChI Key: UIYWFOZZIZEEKJ-PSQAKQOGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxy-2'-fluoro-l-uridine is a useful research compound. Its molecular formula is C9H11FN2O5 and its molecular weight is 246.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWFOZZIZEEKJ-PSQAKQOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Deoxy-2'-fluoro-l-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and characterization of 2'-Deoxy-2'-fluoro-l-uridine, a key building block in the development of therapeutic oligonucleotides. The unnatural L-configuration of this nucleoside analog imparts significant resistance to degradation by nucleases, a critical attribute for in vivo applications.

Introduction

This compound is a synthetic nucleoside analog where the 2'-hydroxyl group of the L-ribose sugar is replaced by a fluorine atom. This modification significantly influences the sugar pucker conformation, favoring an RNA-like C3'-endo conformation, which can enhance the stability of nucleic acid duplexes.[1] The L-stereochemistry provides a crucial advantage by rendering oligonucleotides incorporating this analog resistant to enzymatic degradation in biological systems.[2] These properties make this compound a valuable component in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a convergent approach. This strategy involves the synthesis of a protected 2-deoxy-2-fluoro-L-arabinofuranosyl intermediate, which is then coupled with a protected uracil base. A widely adopted method for the fluorination of the sugar moiety utilizes (diethylamino)sulfur trifluoride (DAST).[3] The subsequent stereoselective glycosylation is often achieved using the Vorbrüggen method, which employs a silylated nucleobase and a Lewis acid catalyst.

A representative synthetic pathway is detailed below, starting from L-arabinose. This multi-step process involves protection of hydroxyl groups, stereoselective fluorination, and controlled glycosylation to yield the desired β-anomer.

Synthetic Pathway Overview

Synthesis_Pathway cluster_sugar Fluorinated Sugar Synthesis cluster_coupling Glycosylation cluster_deprotection Deprotection A L-Arabinose B Protected L-Arabinose (e.g., Benzylated) A->B BnOH, HCl C Isopropylidene Protected L-Arabinose Derivative B->C 2,2-DMP, p-TsOH D Oxidation & Reduction (Stereochemical Inversion) C->D 1. PDC 2. NaBH4 E Fluorination with DAST D->E DAST F Protected 2-Deoxy-2-fluoro- L-arabinofuranose E->F H Protected this compound F->H G Silylated Uracil G->H Lewis Acid (e.g., TMSOTf) I This compound H->I Deprotection (e.g., NH3/MeOH) Characterization_Workflow Start Synthesized Product TLC Thin-Layer Chromatography (TLC) (Purity Assessment) Start->TLC Purification Column Chromatography / HPLC TLC->Purification MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (1H, 13C, 19F) (Structural Elucidation) Purification->NMR Final Pure this compound MS->Final NMR->Final

References

physicochemical properties of 2'-Deoxy-2'-fluoro-l-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-l-uridine is a synthetic nucleoside analog of the naturally occurring deoxyuridine. As an L-nucleoside, it is the enantiomer of the naturally occurring D-nucleosides, a characteristic that can confer resistance to degradation by nucleases. The presence of a fluorine atom at the 2' position of the ribose sugar moiety significantly alters its chemical and biological properties, making it a compound of interest for antiviral and anticancer research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, analysis, and mechanism of action of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁FN₂O₅N/A
Molecular Weight 246.19 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 150-152 °CN/A
Solubility Soluble in DMSO and Methanol.N/A
pKa (predicted) ~9.2 (for the N3 proton of the uracil base)Theoretical calculations for uridine analogs suggest the pKa for the N3 proton is in this range.[1][2][3]

Synthesis and Purification

The synthesis of this compound typically involves the fluorination of a suitable L-ribose derivative followed by glycosylation with a protected uracil base. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis

A common strategy for the synthesis of 2'-fluoronucleosides involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) on a protected L-ribose derivative where the 2'-hydroxyl group is available for reaction. The resulting fluorinated sugar can then be coupled with a silylated uracil derivative in the presence of a Lewis acid catalyst. Subsequent deprotection steps yield the final product.

SynthesisWorkflow Start Protected L-Ribose Derivative Fluorination Fluorination (e.g., DAST) Start->Fluorination FluorinatedSugar 2'-Fluoro-L-Ribose Derivative Fluorination->FluorinatedSugar Glycosylation Glycosylation with Protected Uracil FluorinatedSugar->Glycosylation ProtectedNucleoside Protected this compound Glycosylation->ProtectedNucleoside Deprotection Deprotection ProtectedNucleoside->Deprotection FinalProduct This compound Deprotection->FinalProduct

Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Purification

Purification of this compound is typically achieved using high-performance liquid chromatography (HPLC).

Instrumentation:

  • A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water or a buffer system (e.g., triethylammonium acetate) is often employed.

  • Detection: UV absorbance is monitored at a wavelength where the uracil ring has strong absorbance (around 260 nm).

Procedure:

  • The crude reaction mixture is dissolved in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is injected onto the HPLC column.

  • A solvent gradient is run to separate the desired product from impurities.

  • Fractions containing the pure product are collected based on the UV chromatogram.

  • The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons in the ribose sugar and the uracil base, as well as the fluorine atom, provide definitive structural information.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the compound. A sharp, single peak in the chromatogram indicates a high degree of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Mechanism of Action and Signaling Pathways

This compound acts as a nucleoside analog and is a potent inhibitor of viral RNA polymerase.[4][5] Its mechanism of action involves cellular uptake and subsequent phosphorylation to its active triphosphate form.

MechanismOfAction DFU_TP DFU_TP ViralPolymerase ViralPolymerase DFU_TP->ViralPolymerase Competitive Inhibition RNA_Elongation RNA_Elongation DFU_TP->RNA_Elongation Incorporation into Viral RNA ViralPolymerase->RNA_Elongation Incorporates Natural Nucleotides ChainTermination ChainTermination RNA_Elongation->ChainTermination Prevents further elongation

Figure 2: Proposed mechanism of action for this compound.

The active triphosphate form competes with the natural uridine triphosphate for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase. Once incorporated, the 2'-fluoro modification can act as a chain terminator, preventing further elongation of the viral RNA and thus inhibiting viral replication.

Conclusion

This compound is a promising nucleoside analog with significant potential in antiviral and anticancer therapies. Its unique physicochemical properties, stemming from the L-configuration and the 2'-fluoro modification, warrant further investigation. The synthetic and analytical methods described in this guide provide a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

The Core Mechanism of 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU) in Antiviral Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine, is a potent nucleoside analog with significant antiviral activity against Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV). This technical guide delineates the core mechanism of action of L-FMAU, detailing its metabolic activation, its unique interactions with viral polymerases, and its efficacy in inhibiting viral replication. The document provides a comprehensive overview of the quantitative data supporting its antiviral properties and outlines key experimental methodologies for its study.

Introduction

L-FMAU is a synthetic L-nucleoside analog of thymidine. Its unnatural L-configuration contributes to its favorable safety profile, particularly its low cytotoxicity and lack of mitochondrial toxicity. The antiviral effect of L-FMAU is contingent upon its intracellular conversion to the active triphosphate metabolite, which then interacts with viral DNA polymerases to inhibit viral DNA synthesis. This guide will explore the nuanced mechanisms of this inhibition for both HBV and EBV.

Metabolic Activation of L-FMAU

L-FMAU is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This process is carried out by host cellular kinases.

  • Step 1: Monophosphorylation: L-FMAU is first phosphorylated to L-FMAU monophosphate (L-FMAU-MP). This initial step is catalyzed by cellular kinases such as thymidine kinase and deoxycytidine kinase.[1]

  • Step 2 & 3: Di- and Triphosphorylation: Subsequent phosphorylations by other cellular kinases convert L-FMAU-MP to L-FMAU diphosphate (L-FMAU-DP) and finally to the active moiety, L-FMAU triphosphate (L-FMAU-TP).[2][3][4]

Metabolic_Activation_of_L-FMAU L_FMAU This compound (L-FMAU) L_FMAU_MP L-FMAU Monophosphate (L-FMAU-MP) L_FMAU->L_FMAU_MP Thymidine Kinase, Deoxycytidine Kinase L_FMAU_DP L-FMAU Diphosphate (L-FMAU-DP) L_FMAU_MP->L_FMAU_DP Cellular Kinases L_FMAU_TP L-FMAU Triphosphate (L-FMAU-TP) (Active Form) L_FMAU_DP->L_FMAU_TP Cellular Kinases

Figure 1: Metabolic activation pathway of L-FMAU.

Mechanism of Action Against Hepatitis B Virus (HBV)

The primary target of L-FMAU's active form, L-FMAU-TP, in HBV-infected cells is the viral DNA polymerase, a reverse transcriptase. The mechanism of inhibition is multifaceted and distinct from many other nucleoside analogs.

Non-Competitive Inhibition of HBV DNA Polymerase

L-FMAU-TP acts as a non-competitive inhibitor of the HBV DNA polymerase.[5][6] This means that L-FMAU-TP does not directly compete with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site. Instead, it is believed to bind to the active site and induce a conformational change in the enzyme, thereby preventing the elongation of the viral DNA chain.[5] A key feature of this mechanism is that L-FMAU is not incorporated into the growing viral DNA chain.[5][6][7]

Inhibition of Protein Priming

HBV DNA replication is initiated by a protein priming mechanism. L-FMAU-TP has been shown to inhibit this crucial first step of viral DNA synthesis.[6][8] It can inhibit protein priming independently of the deoxynucleoside triphosphate (dNTP) substrate and without being incorporated into the DNA.[6]

L-FMAU_Mechanism_of_Action_HBV cluster_polymerase HBV DNA Polymerase active_site Active Site DNA_synthesis Viral DNA Synthesis active_site->DNA_synthesis Catalyzes conformational_change Induces Conformational Change active_site->conformational_change L_FMAU_TP L-FMAU-TP L_FMAU_TP->active_site dTTP dTTP (Natural Substrate) dTTP->active_site Binds inhibition Inhibition inhibition->DNA_synthesis conformational_change->inhibition

Figure 2: Non-competitive inhibition of HBV DNA polymerase by L-FMAU-TP.

Mechanism of Action Against Epstein-Barr Virus (EBV)

Against EBV, L-FMAU also demonstrates potent antiviral activity, although the mechanism of polymerase inhibition differs from that observed with HBV.

Uncompetitive Inhibition of EBV DNA Polymerase

Studies have shown that L-FMAU-TP acts as an uncompetitive inhibitor of the EBV DNA polymerase.[9] This indicates that L-FMAU-TP preferentially binds to the enzyme-substrate complex (the polymerase bound to the DNA template-primer and dNTP). This binding then prevents the catalytic reaction from proceeding. Importantly, L-FMAU-TP is not a substrate for the EBV DNA polymerase and is not incorporated into the viral DNA.[9]

L-FMAU_Mechanism_of_Action_EBV EBV_Polymerase EBV DNA Polymerase Substrate_Complex Polymerase-DNA-dNTP Complex EBV_Polymerase->Substrate_Complex + DNA + dNTP DNA_Synthesis DNA Synthesis Substrate_Complex->DNA_Synthesis Inhibition Inhibition Substrate_Complex->Inhibition L_FMAU_TP L-FMAU-TP L_FMAU_TP->Substrate_Complex Binds to DNA Viral DNA dNTP dNTP Inhibition->DNA_Synthesis

Figure 3: Uncompetitive inhibition of EBV DNA polymerase by L-FMAU-TP.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency and selectivity of L-FMAU have been quantified in various in vitro systems.

Parameter Virus Cell Line Value Reference
IC50 HBV2.2.150.1 µM[10]
EC50 HBVH15.0 µM[1]
IC90 EBV-~5 µM[11]
CC50 -2.2.15>200 µM[10]
CC50 -MT2, CEM, H1High Selectivity[12]
Ki (Elongation)EBV DNA Polymerase-38 ± 10 µM[9]
Ki (Exonuclease)EBV DNA Polymerase-~50 ± 10 µM[9]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration; Ki: Inhibition constant.

Experimental Protocols

A summary of key experimental methodologies used to elucidate the mechanism of action of L-FMAU is provided below.

Antiviral Activity Assays
  • Cell Lines:

    • HBV: 2.2.15 cells (human hepatoblastoma HepG2 cells stably transfected with the HBV genome) are commonly used.[10][13]

    • EBV: H1 cells are utilized for evaluating anti-EBV activity.[12]

  • Treatment: Cells are cultured in the presence of varying concentrations of L-FMAU for a specified duration (e.g., 9 days with media changes every 3 days for HBV).[13]

  • Analysis of Viral DNA:

    • Southern Blot: This is the "gold standard" for detecting and quantifying HBV DNA, including replicative intermediates and covalently closed circular DNA (cccDNA).[14][15][16]

      • DNA Extraction: Hirt DNA extraction method is used to isolate low molecular weight DNA, including viral DNA, from cell lysates.[14][15]

      • Agarose Gel Electrophoresis: The extracted DNA is separated by size on an agarose gel.

      • Transfer: The DNA is transferred from the gel to a nylon membrane.

      • Hybridization: The membrane is incubated with a radiolabeled HBV-specific DNA probe.

      • Detection: The radiolabeled probe bound to the viral DNA is detected by autoradiography.

    • Quantitative PCR (qPCR): Can also be used to quantify viral DNA levels.

Antiviral_Assay_Workflow start Seed Cells (e.g., 2.2.15 for HBV) treat Treat with L-FMAU (Varying Concentrations) start->treat incubate Incubate (e.g., 9 days) treat->incubate extract Extract Viral DNA (Hirt Extraction) incubate->extract separate Separate DNA by Size (Agarose Gel Electrophoresis) extract->separate transfer Transfer to Membrane (Southern Blotting) separate->transfer hybridize Hybridize with Labeled HBV Probe transfer->hybridize detect Detect and Quantify Viral DNA hybridize->detect end Determine IC50/EC50 detect->end

Figure 4: General workflow for assessing the antiviral activity of L-FMAU against HBV.
Cellular Toxicity Assays

  • Growth Inhibition Assay:

    • Cells (e.g., 2.2.15) are plated in multi-well plates.

    • After 24 hours, cells are treated with a range of L-FMAU concentrations.

    • Cultures are incubated for a period (e.g., 72 hours).

    • Cells are fixed and stained (e.g., with methylene blue).

    • The optical density of the cell lysate is measured to determine cell viability relative to untreated controls.[10]

  • MTT Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Mitochondrial Toxicity Assays
  • Lactic Acid Production: Increased lactic acid production can be an indicator of mitochondrial dysfunction. Lactic acid levels in the cell culture medium can be measured using commercially available kits.[10][13]

  • Mitochondrial DNA (mtDNA) Content: The effect of the drug on mtDNA content can be assessed. Total DNA is extracted from treated and untreated cells, and the amount of mtDNA is quantified relative to nuclear DNA using techniques like Southern blot or qPCR.[13]

  • Glucose vs. Galactose Media: Cells grown in media where glucose is replaced by galactose are more dependent on mitochondrial oxidative phosphorylation for ATP production. Increased cytotoxicity in galactose media compared to glucose media is indicative of mitochondrial toxicity.[17]

  • Commercial Kits: Several commercial kits are available for assessing mitochondrial toxicity, such as the MitoXpress® Xtra Oxygen Consumption Assay, which measures cellular respiration, or the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[18][19]

Conclusion

This compound is a potent antiviral agent with a well-defined mechanism of action. Its intracellular activation to L-FMAU-TP and subsequent non-competitive inhibition of HBV DNA polymerase and uncompetitive inhibition of EBV DNA polymerase, without incorporation into the viral genome, underscores its unique properties. The high selectivity and low cytotoxicity of L-FMAU make it a valuable molecule in the landscape of antiviral therapeutics. The experimental protocols outlined in this guide provide a framework for the continued study and development of L-FMAU and other novel nucleoside analogs.

References

structural analysis of 2'-Deoxy-2'-fluoro-l-uridine containing oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of 2'-Deoxy-2'-fluoro-l-uridine Containing Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutic agents, chemically modified oligonucleotides have emerged as a promising class of molecules. Among these, oligonucleotides containing this compound (l-F-dU) represent a significant advancement. This modification combines two key features: the L-chirality, which is the mirror image of natural D-nucleic acids, and a 2'-fluoro (2'-F) group on the sugar moiety. This unique combination confers remarkable properties, including enhanced stability against nuclease degradation and increased thermal stability, making them attractive candidates for various therapeutic applications, such as antisense, siRNA, and aptamer-based drugs.[1][2][3]

The fluorine atom's high electronegativity and small size allow it to mimic the 2'-hydroxyl group of RNA, predisposing the sugar to a C3'-endo conformation, which is characteristic of A-form helices and is associated with increased duplex stability.[4][5][6] The L-configuration, or mirror-image chirality, provides inherent resistance to degradation by the body's natural D-stereospecific enzymes.[2] This guide provides a comprehensive overview of the synthesis and detailed structural analysis of oligonucleotides incorporating l-F-dU, offering valuable insights for researchers in the field of drug development.

Synthesis and Incorporation of l-F-dU

The generation of l-F-dU containing oligonucleotides begins with the chemical synthesis of the corresponding phosphoramidite building block. This monomer is then incorporated into desired oligonucleotide sequences using standard automated solid-phase synthesis protocols.

Experimental Protocol: Synthesis of l-type 2'-deoxy-2'-fluorouridine phosphoramidite

The synthesis of the l-F-dU phosphoramidite is a multi-step process that starts from L-uridine. A previously reported method involves the protection of the 3' and 5' hydroxyl groups, followed by the introduction of the 2'-fluoro group.[2] The resulting this compound nucleoside is then converted into the final phosphoramidite building block, ready for oligonucleotide synthesis.[2][4]

Key Steps:

  • Starting Material: L-uridine is used as the precursor.

  • Protection: The 3',5'-hydroxyl groups are protected, often using tetrahydropyranyl (THP) groups.[2]

  • Fluorination: A fluorinating agent is used to replace the 2'-hydroxyl with a fluorine atom.

  • Deprotection: The THP protecting groups are removed.[2]

  • Tritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to yield the final phosphoramidite monomer.[4]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesized l-F-dU phosphoramidite is incorporated into oligonucleotides using an automated DNA/RNA synthesizer.

Methodology:

  • Solid Support: The synthesis starts with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[7]

  • Coupling Cycle: The synthesis proceeds through a series of repeated cycles:

    • Detritylation: Removal of the 5'-DMT protecting group.

    • Coupling: The l-F-dU phosphoramidite (or other desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing chain.[8]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[7]

  • Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphates are removed using a basic solution (e.g., aqueous ammonia).[8]

  • Purification: The crude oligonucleotide is purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[7][8]

G cluster_synthesis Monomer Synthesis cluster_oligo Solid-Phase Oligonucleotide Synthesis L_Uridine L-Uridine Protected_L_U Protected L-Uridine L_Uridine->Protected_L_U Protection Fluoro_L_U 2'-F-L-Uridine Protected_L_U->Fluoro_L_U Fluorination & Deprotection DMT_Fluoro_L_U 5'-DMT-2'-F-L-Uridine Fluoro_L_U->DMT_Fluoro_L_U Tritylation Phosphoramidite l-F-dU Phosphoramidite DMT_Fluoro_L_U->Phosphoramidite Phosphitylation Coupling_Cycle Coupling Cycle (repeat n times) Phosphoramidite->Coupling_Cycle Use in Solid_Support Solid Support Solid_Support->Coupling_Cycle Cleavage Cleavage & Deprotection Coupling_Cycle->Cleavage Purification Purification Cleavage->Purification Final_Oligo Purified l-F-dU Oligo Purification->Final_Oligo

Caption: Workflow for the synthesis and incorporation of l-F-dU into oligonucleotides.

Structural and Stability Analysis

A combination of biophysical and biochemical techniques is employed to characterize the structure and stability of oligonucleotides containing l-F-dU.

Thermal Denaturation Analysis

Thermal melting studies are conducted to determine the duplex stability (melting temperature, Tm) of the modified oligonucleotides.

Experimental Protocol:

  • Sample Preparation: Oligonucleotides are annealed in a buffer solution (e.g., 750 mM NaCl, 10 mM MgCl2, 50 mM Na3PO4, pH 6.8).[9]

  • Measurement: The absorbance at 260 nm is monitored as the temperature is gradually increased. Alternatively, an intercalating fluorescent dye like Sybr Green I can be used, which only fluoresces when bound to double-stranded nucleic acids.[9]

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is the peak of the first derivative of the melting curve.

Quantitative Data:

The incorporation of 2'-fluoro modifications has been shown to increase the thermal stability of duplexes.[6][9]

Oligonucleotide TypeModificationTm (°C) per modification increaseReference
L-DNAOne 2'-F-L-Cytidine+0.5 °C[9]
L-DNATwo 2'-F-L-Cytidines+0.35 °C (avg)[9]
L-RNA2'-F-L-Uridine~+0.4 °C[2]
DNA-DNA2'-F-Deoxyribose+1.3 °C[6]

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm).

Enzymatic Stability Assay

The resistance of l-F-dU oligonucleotides to nuclease degradation is a critical parameter for their therapeutic potential.

Experimental Protocol:

  • Incubation: The modified oligonucleotides are incubated in a solution containing nucleases, such as human serum, for various time points.

  • Analysis: The degradation of the oligonucleotides is analyzed by polyacrylamide gel electrophoresis (PAGE).[1][10] Intact oligonucleotides will migrate as a single band, while degraded fragments will appear as a smear or bands of lower molecular weight.

  • Quantification: The percentage of intact oligonucleotide remaining over time is quantified to determine its half-life.

Key Findings:

Oligonucleotides composed entirely of L-nucleic acids, including those with 2'-fluoro modifications, exhibit superior stability in biological fluids compared to their natural D-counterparts.[1][2] The phosphorothioate versions of 2'-deoxy-2'-fluoro modified oligonucleotides are highly resistant to nucleases.[11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the overall helical conformation of the oligonucleotides in solution.

Experimental Protocol:

  • Sample Preparation: Purified oligonucleotides are dissolved in a suitable buffer.

  • Spectral Acquisition: CD spectra are recorded over a wavelength range, typically from 235 nm to 320 nm.[2][12]

  • Analysis: The resulting spectrum is characteristic of the nucleic acid's secondary structure.

    • A-form (RNA-like): Positive peak around 260-266 nm, strong negative peak around 210 nm.[2][11]

    • B-form (DNA-like): Positive peak around 275-278 nm, negative peak around 245-252 nm.[9]

    • Left-handed (L-form): Inverted spectrum compared to the corresponding D-form.[2]

Key Findings:

CD studies have confirmed that 2'-F modified L-DNA and L-RNA duplexes adopt left-handed helical conformations, presenting mirror-image characteristics of their D-type counterparts.[2][9] For instance, a 2'-F-modified L-RNA duplex shows an inverted A-form like spectrum, while a 2'-F-modified L-DNA provides an inverted B-form like spectrum.[2][9] This confirms that the fluoro-modification does not fundamentally perturb the expected helical geometry of the L-duplexes.[9]

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information at the atomic level.

Experimental Protocol:

  • Crystallization: The purified oligonucleotide is crystallized by screening a wide range of conditions (e.g., precipitants, buffers, salts).[5][13]

  • Data Collection: The resulting crystals are exposed to an X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map and build an atomic model of the oligonucleotide duplex.[10][13]

Key Findings:

The crystal structure of an l-type fluoro-DNA has been determined, unequivocally confirming its left-handed helical nature.[1][10] Structural analysis reveals that the 2'-F modification helps to rigidify the sugar conformation into a C3'-endo pucker, which is favorable for A-form helices and contributes to the observed increase in thermal stability.[4][9] The overall helical geometry is largely unperturbed by the substitution of 2'-hydroxyl groups with fluorine.[5]

ParameterValueReference
PDB Accession Code7KW4[10]
Moleculel-type fluoro-DNA[10]
ResolutionHigh[5]
Helical HandednessLeft-handed[1][10]
Sugar PuckerPredominantly C3'-endo[4]

Table 2: Representative Crystallographic Data for a 2'-Fluoro-Modified Oligonucleotide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 19F NMR, is a powerful tool for studying the solution-state structure, dynamics, and conformational equilibria of fluorinated oligonucleotides.[4][14]

Experimental Protocol:

  • Sample Preparation: The oligonucleotide is dissolved in a suitable NMR buffer (e.g., D₂O).

  • Data Acquisition: 1D and 2D NMR spectra (including 1H, 13C, 31P, and 19F) are acquired. Experiments like NOESY and COSY are used to determine through-space and through-bond connectivities.[4]

  • Structural Analysis: Chemical shifts, coupling constants, and NOE distances are used to determine sugar pucker conformations, torsion angles, and overall structure. The high sensitivity and large chemical shift dispersion of 19F make it an excellent probe for local conformational changes.[4][14]

Key Findings:

NMR studies have demonstrated that 2'-deoxy-2'-fluoronucleotides preferentially adopt an RNA-like C3'-endo sugar conformation.[4] This preference is attributed to the high electronegativity of the fluorine atom.[4] In some sequences, the fluorinated oligonucleotide can exist in an equilibrium between different conformations, such as a hairpin and a duplex, where the unmodified version might only adopt one form.[4]

Structure-Property Relationships

The unique properties of l-F-dU containing oligonucleotides arise from the interplay between their L-chirality and the 2'-fluoro modification.

G Mod1 L-Chirality (Mirror-Image) Effect1 Stereo-inversion of all chiral centers Mod1->Effect1 Mod2 2'-Fluoro Group Effect2 High Electronegativity & Small Size Mod2->Effect2 Prop1 Resistance to D-Stereospecific Nucleases Effect1->Prop1 Prop2 Forms Left-Handed Helix Effect1->Prop2 Effect3 Favors C3'-endo Sugar Pucker Effect2->Effect3 Prop3 Increased Duplex Thermal Stability (Tm) Effect3->Prop3 Prop4 Adopts A-form like Helical Geometry Effect3->Prop4 Therapy Enhanced Therapeutic Potential Prop1->Therapy Prop2->Therapy Prop3->Therapy Prop4->Therapy

Caption: Logical relationships between modifications and resulting properties.

Conclusion

The reveals a class of molecules with exceptional therapeutic potential. The combination of L-chirality and 2'-fluoro modification results in oligonucleotides that form stable, left-handed helices with significantly enhanced resistance to enzymatic degradation and increased thermal stability.[1][2] These properties are highly desirable for in vivo applications. The detailed experimental protocols and data presented in this guide offer a framework for researchers to design, synthesize, and characterize these promising molecules for the next generation of nucleic acid-based drugs.

References

2'-Deoxy-2'-fluoro-l-uridine: A Comprehensive Technical Guide to a Novel Viral RNA Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2'-Deoxy-2'-fluoro-l-uridine, a promising nucleoside analog with potent antiviral activity. We delve into its core function as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, detailing its mechanism of action, synthesis, and the necessary experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics. While specific quantitative antiviral data for the L-enantiomer is emerging, this guide incorporates data from closely related 2'-fluorinated nucleoside analogs to illustrate the potential of this chemical scaffold.

Introduction

The relentless challenge of emerging and evolving viral diseases necessitates the continuous development of novel antiviral agents. Viral RNA-dependent RNA polymerase (RdRp) stands out as a prime target for antiviral drug development due to its crucial role in the replication of RNA viruses and its structural conservation across different viral families. Nucleoside analogs that mimic natural substrates are a well-established class of RdRp inhibitors. This compound belongs to this class, featuring a fluorine substitution at the 2' position of the ribose sugar, a modification known to enhance metabolic stability and antiviral potency.[1] This guide explores the scientific foundation for considering this compound as a valuable candidate for further antiviral drug development.

Mechanism of Action: Chain Termination

The primary antiviral mechanism of this compound, like other 2'-fluorinated nucleoside analogs, is the termination of viral RNA chain elongation.[1][2] The process can be broken down into the following key steps:

  • Cellular Uptake and Anabolic Phosphorylation: this compound enters the host cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound triphosphate. This metabolic activation is a prerequisite for its antiviral activity.[3]

  • Incorporation by Viral RdRp: The triphosphate analog is recognized by the viral RdRp as a substrate, mimicking the natural uridine triphosphate (UTP). The viral polymerase then incorporates the analog into the nascent viral RNA strand.[4]

  • Chain Termination: The presence of the 2'-fluoro group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, effectively halting further elongation of the RNA chain.[1][2] This premature termination of viral RNA synthesis disrupts the viral replication cycle.

The L-configuration of this nucleoside analog may offer advantages in terms of reduced recognition by host cell polymerases, potentially leading to lower cytotoxicity.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex 2DFU This compound 2DFU_MP This compound Monophosphate 2DFU->2DFU_MP Kinase 2DFU_DP This compound Diphosphate 2DFU_MP->2DFU_DP Kinase 2DFU_TP This compound Triphosphate (Active Form) 2DFU_DP->2DFU_TP Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2DFU_TP->RdRp Competitive Inhibition with UTP RNA_Elongation RNA Chain Elongation RdRp->RNA_Elongation Incorporates 2'-DFU-TP Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Halts further elongation

Mechanism of action of this compound.

Quantitative Data on Antiviral Activity

While specific antiviral activity data for this compound is not extensively published, data from closely related 2'-fluorinated nucleoside analogs demonstrate the potent and broad-spectrum potential of this class of compounds.

Table 1: Antiviral Activity of 2'-Fluorinated Nucleoside Analogs

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2'-Deoxy-2'-fluorocytidineCrimean-Congo Hemorrhagic Fever VirusHuh70.061 ± 0.018>100>1639[5]
2'-Deoxy-2'-fluorocytidineHepatitis C Virus (replicon)Huh7->100-[6]
2'-Deoxy-2'-fluorocytidineSARS-CoV-2-175.2--[6]
2'-Deoxy-2'-fluoroguanosineInfluenza A (H7N1)Chicken Embryo Cells1.44--[7]
2'-Deoxy-2'-fluoroguanosineHerpes Simplex Virus Type IChicken Embryo Cells0.093--[7]
2'-Deoxy-2'-fluoroguanosineInfluenza A (H3N2)Human Respiratory Epithelial Explants≤0.1 µg/ml (EC90)>100 µg/ml>1000[8]
2'-Deoxy-2'-fluoroguanosineInfluenza B VirusHuman Respiratory Epithelial Explants≤0.1 µg/ml (EC90)>100 µg/ml>1000[8]
2'-Deoxy-2'-fluorouridineHEp-2 CellsHEp-2>100--[9]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable l-ribose derivative. The following is a generalized protocol based on established methods for synthesizing fluorinated nucleosides.

Synthesis_Workflow Start L-Ribose Derivative Protection Protection of Hydroxyl Groups Start->Protection Fluorination Fluorination at 2' (e.g., DAST) Protection->Fluorination Glycosylation Glycosylation with Silylated Uracil Fluorination->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

General synthesis workflow.

Detailed Methodology:

  • Protection of L-Ribose: Commercially available L-ribose is first protected at the 3' and 5' hydroxyl groups using standard protecting groups such as benzoyl or silyl ethers to prevent unwanted side reactions.

  • Fluorination: The 2'-hydroxyl group is then replaced with a fluorine atom. A common fluorinating agent for this transformation is diethylaminosulfur trifluoride (DAST). The reaction is typically carried out in an anhydrous, aprotic solvent at low temperatures.

  • Glycosylation: The protected and fluorinated ribose derivative is then coupled with silylated uracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) to form the N-glycosidic bond.

  • Deprotection: The protecting groups on the ribose and uracil moieties are removed under appropriate conditions (e.g., treatment with ammonia in methanol for benzoyl groups).

  • Purification: The final product is purified using column chromatography (e.g., silica gel) to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may need to be optimized.

In Vitro Antiviral Activity Assay (Cell-Based)

This protocol outlines a general method for determining the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound in a cell-based assay.

Antiviral_Assay_Workflow cluster_readout Assay Readout Cell_Seeding Seed host cells in 96-well plates Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Viral_Infection Infect cells with virus (e.g., at a specific MOI) Compound_Addition->Viral_Infection Incubation Incubate for a defined period (e.g., 48-72 hours) Viral_Infection->Incubation CPE Measure Cytopathic Effect (CPE) or Viral Titer (e.g., Plaque Assay) Incubation->CPE Cytotoxicity Measure Cell Viability (e.g., MTS/MTT Assay) Incubation->Cytotoxicity Data_Analysis Calculate EC50 and CC50 values CPE->Data_Analysis Cytotoxicity->Data_Analysis

References

Unveiling the Stereochemical Intricacies and Biological Prowess of 2'-Deoxy-2'-fluoro-L-uridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nucleoside analogues has long been a cornerstone of antiviral and anticancer drug discovery. The strategic modification of the sugar moiety and the nucleobase has yielded compounds with enhanced therapeutic profiles. Among these, the L-nucleosides, enantiomers of the naturally occurring D-nucleosides, have garnered significant attention for their unique biological properties, including increased metabolic stability and distinct enzymatic interactions. This in-depth technical guide focuses on the stereochemistry and biological activity of a promising L-nucleoside analogue: 2'-Deoxy-2'-fluoro-L-uridine. We will delve into its synthesis, mechanism of action, and therapeutic potential, providing researchers with the critical information needed to advance their drug development programs.

Stereochemistry and Structural Features

The defining characteristic of this compound lies in its L-configuration at the C1' and C4' positions of the furanose ring, a mirror image of the natural D-nucleosides. The introduction of a fluorine atom at the 2'-position in the arabino configuration (up) significantly influences the sugar pucker conformation, favoring a C3'-endo conformation. This conformational preference is crucial for its interaction with viral polymerases and cellular kinases.

The L-stereochemistry confers remarkable resistance to degradation by catabolic enzymes that typically process D-nucleosides, leading to a longer intracellular half-life and sustained therapeutic effect. Furthermore, the presence of the electronegative fluorine atom at the 2'-position enhances the stability of the glycosidic bond, further contributing to its metabolic resilience.

Biological Activity: A Dual Threat to Viruses and Cancer

This compound has emerged as a potent agent with both antiviral and potential anticancer activities. Its mechanism of action is primarily centered on the inhibition of nucleic acid synthesis.

Antiviral Activity

As a nucleoside analogue, this compound requires intracellular phosphorylation to its active triphosphate form. This bioactivation is a critical step in its antiviral mechanism.

Mechanism of Action:

This compound is a potent and selective inhibitor of viral RNA polymerase.[1][2] The L-configuration of the molecule allows it to be recognized and incorporated by viral polymerases, while being a poor substrate for host cell DNA and RNA polymerases, thus contributing to its selective toxicity.

The proposed antiviral mechanism involves the following key steps:

  • Cellular Uptake: The nucleoside is transported into the host cell.

  • Phosphorylation: Cellular kinases, which can recognize the L-enantiomer, sequentially phosphorylate this compound to its monophosphate, diphosphate, and ultimately its active triphosphate form.

  • Inhibition of Viral RNA Polymerase: The triphosphate analogue acts as a competitive inhibitor of the natural uridine triphosphate (UTP) for incorporation into the growing viral RNA chain.

  • Chain Termination: Upon incorporation, the presence of the 2'-fluoro group can lead to chain termination, effectively halting viral replication.

While specific quantitative data for this compound is still emerging, studies on related L-nucleosides like Clevudine (L-FMAU) provide valuable insights into the potential potency. Clevudine has demonstrated significant anti-Hepatitis B Virus (HBV) activity with EC50 values in the low micromolar range.[3]

Anticancer Activity

The inhibition of nucleic acid synthesis also forms the basis of the potential anticancer activity of this compound. By interfering with DNA and/or RNA synthesis, the compound can selectively target rapidly proliferating cancer cells.

Mechanism of Action:

The anticancer mechanism is thought to involve:

  • Inhibition of DNA Synthesis: After conversion to its triphosphate form, the analogue can be incorporated into DNA by cellular DNA polymerases, leading to chain termination and cell cycle arrest.

  • Induction of Apoptosis: The disruption of DNA synthesis and cellular metabolism can trigger programmed cell death (apoptosis) in cancer cells. Studies on related fluoropyrimidine nucleosides have shown induction of apoptosis through both intrinsic and extrinsic pathways.[4][5]

  • Modulation of Cellular Signaling Pathways: Nucleoside analogues have been shown to influence key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[6][7][8][9][10] Further investigation is needed to elucidate the specific effects of this compound on these pathways.

Quantitative data on the anticancer activity of this compound is not yet widely available in the public domain. However, related 5-fluorouracil derivatives have shown IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[11][12]

Quantitative Data Summary

Currently, specific EC50 and IC50 values for this compound are not extensively reported in publicly available literature. The following table summarizes the activity of closely related compounds to provide a comparative perspective.

CompoundTargetAssayCell LineActivity (µM)Reference
Clevudine (L-FMAU) Hepatitis B VirusAntiviralHepG2 2.2.15EC50: 0.1[3]
2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides Hepatitis C VirusAntiviralHCV replicon cellsEC50: <10[13]
2'-Fluoro-2'-deoxycytidine Murine NorovirusAntiviralRAW264.7IC50: 20.92[14]
5-Fluoro-2'-deoxyuridine (FdUrd) Colon CancerCytotoxicityHCT-116IC50: ~0.001[12]
5'-Deoxy-5-fluorouridine Ehrlich Ascites TumorCytotoxicityTumor cellsLD50: 48[15]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound can be adapted from established methods for fluorinated L-nucleosides.[16][17][18][19][20] The general strategy involves the stereoselective synthesis of the L-ribofuranose sugar moiety followed by glycosylation with the uracil base.

A representative synthetic scheme is outlined below:

Synthesis_Workflow L_Ribose L-Ribose Protected_L_Ribose Protected L-Ribose (e.g., TBDMS, Benzoyl) L_Ribose->Protected_L_Ribose Protection Fluorinated_Sugar 2'-Fluoro-L-arabinofuranosyl intermediate Protected_L_Ribose->Fluorinated_Sugar Fluorination Glycosylation Glycosylation (Lewis Acid Catalyst) Fluorinated_Sugar->Glycosylation Activated_Uracil Silylated Uracil Activated_Uracil->Glycosylation Protected_Nucleoside Protected this compound Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Antiviral Activity Assessment: Plaque Reduction Assay

The antiviral activity of this compound can be determined using a plaque reduction assay.[21][22][23][24][25]

Protocol Overview:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 6- or 12-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a specific virus at a known multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Plaque_Reduction_Assay Cell_Seeding Seed Host Cells Virus_Infection Infect with Virus Cell_Seeding->Virus_Infection Compound_Treatment Add Serial Dilutions of This compound Virus_Infection->Compound_Treatment Incubation Incubate for Plaque Formation Compound_Treatment->Incubation Staining Fix and Stain Plaques Incubation->Staining Analysis Count Plaques and Calculate EC50 Staining->Analysis

Caption: Experimental workflow for the Plaque Reduction Assay.

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[26][27][28][29][30]

Protocol Overview:

  • Cell Seeding: Seed cancer cell lines or normal cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

MTT_Assay Cell_Seeding Seed Cells in 96-well Plates Compound_Treatment Add Serial Dilutions of This compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate and Allow Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability and Determine IC50 Absorbance->Analysis

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Signaling Pathways and Molecular Interactions

The biological activity of this compound is intrinsically linked to its interaction with key cellular and viral enzymes and its influence on critical signaling pathways.

Enzymatic Phosphorylation

The conversion of this compound to its active triphosphate form is a crucial step mediated by cellular kinases. Understanding which kinases are responsible for this phosphorylation is vital for predicting its efficacy and potential for drug resistance.

Phosphorylation_Pathway cluster_kinases Cellular Kinases dFLU This compound dFLU_MP dFLU-Monophosphate dFLU->dFLU_MP ATP dFLU_DP dFLU-Diphosphate dFLU_MP->dFLU_DP ATP dFLU_TP dFLU-Triphosphate (Active) dFLU_DP->dFLU_TP ATP Kinase1 Nucleoside Kinase Kinase2 Nucleotide Kinase Kinase3 Nucleotide Kinase

Caption: Enzymatic phosphorylation cascade of this compound.

Inhibition of Viral RNA Polymerase

The active triphosphate form of this compound competes with the natural substrate (UTP) for the active site of viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.

RdRp_Inhibition dFLU_TP This compound-TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) dFLU_TP->RdRp Competitive Binding Inhibition Inhibition UTP Uridine Triphosphate (Natural Substrate) UTP->RdRp Normal Binding Viral_RNA_Synthesis Viral RNA Synthesis RdRp->Viral_RNA_Synthesis Inhibition->Viral_RNA_Synthesis

Caption: Competitive inhibition of viral RNA polymerase by this compound triphosphate.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antiviral and anticancer agents. Its unique L-stereochemistry and the presence of the 2'-fluoro substituent contribute to its enhanced metabolic stability and potent biological activity. While preliminary data and studies on related compounds are encouraging, further research is imperative to fully elucidate its therapeutic potential.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the EC50 and IC50 values of this compound against a broad range of viruses and cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific cellular kinases involved in its phosphorylation and its detailed interactions with viral and cellular polymerases.

  • Signaling Pathway Analysis: Elucidating the precise effects of this compound on key cellular signaling pathways, such as apoptosis and NF-κB, to understand its broader cellular impact.

  • In Vivo Efficacy and Safety: Conducting preclinical animal studies to evaluate its in vivo efficacy, pharmacokinetics, and safety profile.

This comprehensive technical guide provides a solid foundation for researchers to build upon as they explore the therapeutic applications of this compound. The continued investigation of this and other L-nucleoside analogues holds great promise for the development of next-generation therapies to combat viral diseases and cancer.

References

An In-depth Technical Guide to the Enzymatic Incorporation of 2'-Deoxy-2'-fluoro-L-uridine triphosphate (L-2'FdUTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-L-uridine triphosphate (L-2'FdUTP) is a synthetic nucleoside triphosphate analog with significant potential in therapeutic and diagnostic applications. Its unique L-configuration, in contrast to the naturally occurring D-isomers, confers resistance to degradation by host enzymes, a desirable characteristic for antiviral and anticancer agents. This guide provides a comprehensive overview of the enzymatic incorporation of L-2'FdUTP, including the underlying biochemical principles, experimental methodologies for its characterization, and the cellular consequences of its integration into DNA.

The introduction of a fluorine atom at the 2' position of the deoxyribose sugar enhances the chemical stability of the nucleoside.[1] L-nucleoside analogs, such as Clevudine (L-FMAU), have demonstrated potent antiviral activities, primarily due to their selective phosphorylation by viral kinases and subsequent incorporation into the viral genome, leading to chain termination and inhibition of viral replication.[1][2] Human DNA polymerases, on the other hand, exhibit strong stereoselectivity for D-nucleotides, making L-isomers poor substrates for host DNA synthesis.[2] This differential recognition is a cornerstone of the therapeutic window for L-nucleoside analogs.

Principles of Enzymatic Incorporation

The enzymatic incorporation of a nucleoside triphosphate into a growing DNA strand is a highly regulated process catalyzed by DNA polymerases. The selection of the incoming nucleotide is governed by several factors, including the geometry of the active site of the polymerase, the base-pairing potential with the template strand, and the conformation of the sugar moiety.

For L-2'FdUTP, the key determinant of its incorporation is the stereochemistry of the sugar. Most DNA polymerases have evolved to recognize the D-configuration of deoxynucleotides. The active site of these enzymes is structured to accommodate the specific spatial arrangement of the sugar, base, and triphosphate groups of the natural D-isomers. L-nucleotides, having a mirror-image sugar conformation, generally fit poorly into the active site, leading to inefficient incorporation.

While specific kinetic data for the enzymatic incorporation of L-2'FdUTP is not extensively available in the public domain, studies on other L-nucleoside triphosphates and 2'-fluoro-modified D-nucleosides provide valuable insights. For instance, the apparent Michaelis constant (Km) for the incorporation of 5-fluoro-2'-deoxyuridine 5'-triphosphate (a D-isomer) by calf thymus DNA polymerases α and β are 4.3 µM and 15.4 µM, respectively, which are comparable to the Km values for the natural substrate, dTTP.[3] However, the L-configuration is expected to significantly increase the Km and decrease the maximum reaction velocity (Vmax) for incorporation by host polymerases.

Quantitative Data on Nucleoside Analog Incorporation

Direct kinetic parameters for the enzymatic incorporation of L-2'FdUTP are not widely reported. However, we can infer its likely behavior based on data from analogous compounds. The following tables summarize kinetic data for the incorporation of relevant nucleoside analogs by different DNA polymerases.

Table 1: Apparent Michaelis Constants (Km) for the Incorporation of 5-Fluoro-2'-deoxyuridine 5'-triphosphate (D-isomer) by Calf Thymus DNA Polymerases [3]

DNA PolymeraseSubstrateApparent Km (µM)
DNA Polymerase α5-fluoro-dUTP4.3
DNA Polymerase β5-fluoro-dUTP15.4

Table 2: Kinetic Parameters for the Incorporation of 2',2'-difluorodeoxycytidine 5'-triphosphate (dFdCTP) (D-isomer) by Human DNA Polymerases [4]

DNA PolymeraseSubstrateApparent Ki (µM)Ratio of Apparent Km (dFdCTP/dCTP)
DNA Polymerase αdFdCTP11.221.8
DNA Polymerase εdFdCTP14.422.9

The data in these tables for the D-isomers highlight that even with modifications at the 2' and 5 positions, these analogs can be recognized and incorporated by DNA polymerases, albeit with varying efficiencies. It is anticipated that the L-configuration of L-2'FdUTP would result in significantly higher Km and Ki values and a much lower incorporation efficiency by host DNA polymerases compared to their natural D-counterparts.

Experimental Protocols

The primary method for assessing the enzymatic incorporation of a modified nucleotide triphosphate is the primer extension assay. This technique allows for the direct visualization and quantification of the incorporation of the analog into a growing DNA strand.

Primer Extension Assay to Determine L-2'FdUTP Incorporation

Objective: To determine if and to what extent L-2'FdUTP is incorporated into a DNA primer by a specific DNA polymerase.

Materials:

  • Template DNA: A single-stranded DNA oligonucleotide of known sequence.

  • Primer DNA: A shorter DNA oligonucleotide complementary to a region of the template, with a 5'-radiolabel (e.g., 32P) or fluorescent tag for visualization.

  • DNA Polymerase: The enzyme of interest (e.g., Taq DNA polymerase, Klenow fragment, or a viral reverse transcriptase).

  • Natural dNTPs: dATP, dGTP, dCTP, dTTP.

  • L-2'FdUTP: The experimental nucleotide.

  • Reaction Buffer: Appropriate buffer for the chosen DNA polymerase (typically contains Tris-HCl, MgCl2, and KCl).

  • Loading Dye: Formamide-based loading dye for denaturing polyacrylamide gel electrophoresis.

  • Denaturing Polyacrylamide Gel (e.g., 15-20%): For separating DNA fragments with single-nucleotide resolution.

  • Phosphorimager or Fluorescence Scanner: For visualizing the labeled DNA fragments.

Methodology: [5][6]

  • Primer Labeling:

    • End-label the primer with 32P using T4 polynucleotide kinase and [γ-32P]ATP, or use a commercially available fluorescently labeled primer.

    • Purify the labeled primer to remove unincorporated label.

  • Primer-Template Annealing:

    • Mix the labeled primer and template DNA in the polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • Prepare reaction mixtures containing the annealed primer-template complex, the DNA polymerase, and different combinations of dNTPs:

      • Control (no extension): No dNTPs.

      • Control (full extension): All four natural dNTPs.

      • Experimental: A mixture of dATP, dGTP, dCTP, and L-2'FdUTP (in place of dTTP). Include varying concentrations of L-2'FdUTP to assess concentration-dependent incorporation.

    • Incubate the reactions at the optimal temperature for the DNA polymerase for a defined period (e.g., 30 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reactions by adding an equal volume of formamide loading dye containing EDTA.

    • Denature the samples by heating at 95°C for 5 minutes immediately before loading on the gel.

  • Gel Electrophoresis and Visualization:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the desired separation of DNA fragments is achieved.

    • Visualize the radiolabeled or fluorescently labeled DNA bands using a phosphorimager or fluorescence scanner.

Expected Results:

  • The "no extension" control should show a single band corresponding to the size of the primer.

  • The "full extension" control should show a band corresponding to the fully extended product.

  • The experimental lanes will reveal whether L-2'FdUTP is incorporated. If it is a substrate, a band longer than the primer will be observed. If it acts as a chain terminator, the extension will stop after its incorporation, resulting in a band of a specific size. The intensity of the extended product bands will be proportional to the efficiency of incorporation.

Visualization of Workflows and Pathways

Experimental Workflow for Primer Extension Assay

PrimerExtensionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Label Primer p2 Anneal Primer-Template p1->p2 r1 Set up Reaction Mixes (Controls & Experimental) p2->r1 r2 Incubate at Optimal Temperature r1->r2 a1 Quench Reaction r2->a1 a2 Denaturing PAGE a1->a2 a3 Visualize Bands a2->a3 a4 Interpret Results a3->a4

Caption: Workflow for the primer extension assay.

Logical Relationship of L-2'FdUTP Incorporation and Cellular Response

CellularResponse cluster_entry Cellular Uptake and Metabolism cluster_incorporation DNA Incorporation cluster_consequence Downstream Consequences n1 L-2'F-dU Entry n2 Phosphorylation to L-2'FdUTP n1->n2 i1 Viral Polymerase (High Efficiency) n2->i1 i2 Host Polymerase (Low Efficiency) n2->i2 i3 Incorporation into Viral DNA i1->i3 i4 Incorporation into Host DNA i2->i4 c1 Chain Termination i3->c1 c2 Inhibition of Viral Replication i3->c2 c3 DNA Damage Sensing i4->c3 c4 Cell Cycle Arrest c3->c4 c5 Apoptosis c4->c5

Caption: Cellular processing of L-2'F-dU.

Hypothetical Signaling Pathway Activated by L-2'F-dU Incorporation

SignalingPathway cluster_recognition Damage Recognition cluster_transduction Signal Transduction cluster_response Cellular Response start L-2'F-dU Incorporation into Host DNA r1 Replication Fork Stalling start->r1 r2 Recognition by Damage Sensors (e.g., ATR) r1->r2 t1 Activation of Checkpoint Kinases (e.g., Chk1) r2->t1 t2 Phosphorylation of Downstream Targets t1->t2 c1 Cell Cycle Arrest (e.g., G2/M) t2->c1 c2 Activation of DNA Repair Pathways t2->c2 c3 Induction of Apoptosis (if damage is irreparable) c2->c3

Caption: DNA damage response to L-2'F-dU.

Conclusion

The enzymatic incorporation of this compound triphosphate is a critical area of study for the development of novel therapeutics. While L-2'FdUTP is expected to be a poor substrate for host DNA polymerases, its potential for selective incorporation by viral polymerases makes it a promising candidate for antiviral drug design. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate the biochemical properties and cellular effects of this and other L-nucleoside analogs. Further research is warranted to elucidate the precise kinetic parameters of L-2'FdUTP incorporation by various polymerases and to fully understand the downstream cellular signaling pathways that are activated upon its integration into DNA. This knowledge will be instrumental in optimizing the therapeutic potential of L-nucleoside analogs.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2'-Deoxy-2'-fluoro-L-uridine into RNA Strands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2'-Deoxy-2'-fluoro-L-uridine (2'-F-L-U) into RNA oligonucleotides. The inclusion of this modified nucleoside can significantly enhance the therapeutic potential of RNA-based drugs by improving their stability and modulating their biological activity.

Introduction

The strategic placement of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. This compound is a synthetic nucleoside analogue that offers several advantages when incorporated into RNA strands. The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes. This pre-organization of the sugar moiety enhances binding affinity to complementary RNA targets.[1][2] Furthermore, the L-configuration of the sugar, being the mirror image of the naturally occurring D-ribose, confers exceptional resistance to nuclease degradation.[3][4]

The combination of these features makes 2'-F-L-U-modified oligonucleotides promising candidates for various therapeutic applications, including antisense therapy, siRNAs, and aptamers, where enhanced stability and target affinity are paramount.[1][5]

Key Properties and Advantages of 2'-F-L-U Incorporation

Incorporating this compound into RNA strands imparts several beneficial properties:

  • Enhanced Nuclease Resistance: The L-configuration of the sugar backbone provides robust protection against degradation by endogenous nucleases, prolonging the in vivo half-life of the oligonucleotide.[1][3]

  • Increased Thermal Stability: The 2'-fluoro modification generally increases the melting temperature (Tm) of RNA duplexes, indicating stronger binding to the target sequence.[2][6] This enhanced stability is primarily driven by favorable enthalpic contributions.[1][2]

  • A-form Helix Geometry: The C3'-endo sugar pucker induced by the 2'-fluoro group ensures that the modified oligonucleotide maintains an A-form helical structure, which is essential for many RNA-mediated biological processes.[1][7]

  • Reduced Immunostimulatory Effects: Modification of RNA with 2'-fluoro nucleotides has been shown to reduce the activation of innate immune receptors, such as Toll-like receptors (TLRs), which can be a critical factor in the safety profile of RNA therapeutics.[1][8][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of 2'-fluoro modifications on the properties of RNA oligonucleotides.

Table 1: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)

Modification ContextChange in Tm per 2'-F ModificationReference
2'-F-RNA/RNA Duplex+1.8 °C[2][5]
2'-F-RNA/DNA Duplex+0.5 °C (fully substituted)[5]
2'-Fluoro-3'-aminonucleotide phosphoramidates/RNA Duplex~ +5 °C[6]
2'-Fluoro-3'-aminonucleotide phosphoramidates/DNA Duplex~ +4 °C[6]

Table 2: General Properties of 2'-Fluoro-Modified RNA

PropertyObservationReference
Nuclease ResistanceSignificantly increased compared to unmodified RNA.[1][3]
Duplex ConformationA-form helix, C3'-endo sugar pucker.[1][7]
Immunostimulation (TLR3 & TLR7)Abrogated or significantly reduced.[1][8]
RIG-I ActivationCan be enhanced with 5'-triphosphate.[8]

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Phosphoramidite Chemistry

This protocol outlines the standard solid-phase synthesis cycle for incorporating 2'-F-L-U into an RNA sequence using its corresponding phosphoramidite building block.

Workflow for Solid-Phase Synthesis of 2'-F-L-U Modified RNA

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start 1. Detritylation coupling 2. Coupling (2'-F-L-U Phosphoramidite) start->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation end_cycle Repeat for next nucleotide oxidation->end_cycle cleavage 5. Cleavage from Solid Support end_cycle->cleavage After final cycle deprotection 6. Base and Phosphate Deprotection cleavage->deprotection purification 7. Purification (e.g., PAGE, HPLC) deprotection->purification characterization 8. Characterization (MS, UV-Vis) purification->characterization G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_postsynthesis Post-Reaction Processing template 1. DNA Template Preparation reaction_mix 2. Assemble Transcription Mix (NTPs, 2'-F-dUTP, Buffer) add_enzyme 3. Add Mutant T7 RNA Polymerase reaction_mix->add_enzyme incubation 4. Incubation add_enzyme->incubation dnase_treat 5. DNase Treatment incubation->dnase_treat purification 6. RNA Purification dnase_treat->purification characterization 7. Characterization (Gel, UV-Vis) purification->characterization G cluster_rna Modified RNA Ligands cluster_receptors Pattern Recognition Receptors cluster_outcomes Downstream Signaling Outcomes rna_2f 2'-Fluoro RNA tlr TLR3 / TLR7 (Endosomal) rna_2f->tlr Inhibition rna_2f_ppp 5'ppp-2'-Fluoro RNA rigi RIG-I (Cytosolic) rna_2f_ppp->rigi Enhanced Activation inflam_response Inflammatory Response (e.g., Type I IFN) tlr->inflam_response rigi->inflam_response cell_death Programmed Cell Death rigi->cell_death

References

Application Notes and Protocols for Solid-Phase Synthesis of 2'-Deoxy-2'-fluoro-L-uridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 2'-Deoxy-2'-fluoro-L-uridine is a notable modification due to its L-configuration, which imparts significant resistance to nuclease degradation, a key challenge in oligonucleotide-based therapeutics. The 2'-fluoro substitution further enhances the binding affinity of the oligonucleotide to its target sequence and can contribute to increased stability. This document provides a detailed guide to the solid-phase synthesis of oligonucleotides containing this compound, covering the synthesis cycle, recommended protocols, and expected outcomes.

The solid-phase synthesis of oligonucleotides is a well-established and automated process that relies on the sequential addition of phosphoramidite building blocks to a growing chain attached to a solid support.[1][2] This method involves a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[3][4]

Data Presentation

The efficiency of each step in the synthesis cycle is critical for achieving a high yield of the full-length oligonucleotide. The following tables summarize the expected quantitative data for the synthesis of a 20-mer oligonucleotide containing a single this compound modification.

Table 1: Reagents and Conditions for Solid-Phase Synthesis

StepReagent/SolventConcentrationWait Time
Deblocking Dichloroacetic Acid in Dichloromethane3% (v/v)60 seconds
Coupling This compound Phosphoramidite0.1 M180 seconds
Standard DNA/RNA Phosphoramidites0.1 M30 seconds
Activator: 4,5-Dicyanoimidazole (DCI)0.25 M-
Capping Capping Reagent A (Acetic Anhydride/Pyridine/THF)-15 seconds
Capping Reagent B (N-Methylimidazole/THF)-15 seconds
Oxidation Iodine in THF/Water/Pyridine0.02 M30 seconds

Table 2: Expected Yield and Purity

ParameterExpected ValueNotes
Stepwise Coupling Efficiency (Standard Monomers) >99%Determined by trityl cation monitoring.
Stepwise Coupling Efficiency (2'-F-L-Uridine) >98%A slightly lower efficiency may be observed due to potential steric hindrance.
Overall Crude Yield (20-mer, DMT-on) 40-60%Dependent on synthesis scale and instrument performance.
Purity of Crude Product (Full-Length) 70-85%Analysis by HPLC.
Final Purity after HPLC Purification >95%Analysis by HPLC and Mass Spectrometry.

Experimental Protocols

Preparation of this compound Phosphoramidite

The successful incorporation of this compound into an oligonucleotide begins with the synthesis of the corresponding phosphoramidite building block. A general synthetic scheme starts from the commercially available L-type 2,2'-anhydrouridine.[5] The process involves protection of the 3' and 5' hydroxyl groups, fluorination at the 2' position, deprotection, and finally phosphitylation to yield the desired 5'-O-DMT-2'-deoxy-2'-fluoro-L-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.[5]

Automated Solid-Phase Oligonucleotide Synthesis

The following protocol is for a standard automated DNA/RNA synthesizer.

Instrumentation and Materials:

  • Automated DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Anhydrous Acetonitrile (synthesis grade)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) and this compound phosphoramidite, all dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M)

  • Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% DCA in DCM)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., 0.02 M I2 in THF/water/pyridine)

  • Washing solvent (anhydrous acetonitrile)

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction. The following four steps are repeated for each nucleotide addition.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed extensively with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The 5'-hydroxyl group of the support-bound oligonucleotide chain then attacks the phosphorus atom, forming a phosphite triester linkage. Due to potential steric hindrance from the 2'-fluoro group, an extended coupling time of 180 seconds is recommended for the this compound monomer.[5] For standard monomers, a shorter coupling time (e.g., 30 seconds) is sufficient.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

These four steps are repeated until the desired full-length oligonucleotide is assembled.

Cleavage and Deprotection
  • Cleavage from Solid Support and Base Deprotection: After the final synthesis cycle, the CPG support is transferred to a screw-cap vial. To avoid potential degradation of the 2'-fluoro modification, it is recommended to use concentrated ammonium hydroxide for cleavage and deprotection of the nucleobases.[5] Add 1 mL of concentrated ammonium hydroxide to the vial and incubate at 55 °C for 8-12 hours.

  • Removal of Phosphate Protecting Groups: The β-cyanoethyl protecting groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.

  • Supernatant Collection: After incubation, cool the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. The CPG support is discarded.

  • Drying: The ammonium hydroxide solution is evaporated to dryness using a centrifugal evaporator.

Purification

The crude oligonucleotide product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • The crude oligonucleotide is redissolved in Mobile Phase A.

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Inject the dissolved crude oligonucleotide onto the column.

  • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (Mobile Phase B).

  • Monitor the elution profile at 260 nm. The full-length, DMT-on oligonucleotide will be the most retained peak.

  • Collect the fractions corresponding to the main peak.

  • The collected fractions are then pooled, and the solvent is evaporated.

  • The final purified oligonucleotide is detritylated using an aqueous acid solution (e.g., 80% acetic acid), followed by desalting.

Mandatory Visualizations

Solid_Phase_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle (Repeated 'n' times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection (Conc. NH4OH) Oxidation->Cleavage Final Cycle Complete Start Start: CPG Support with First Nucleoside Start->Deblocking Purification HPLC Purification Cleavage->Purification FinalProduct Final Product: Purified Oligonucleotide Purification->FinalProduct

Caption: Workflow for solid-phase synthesis of modified oligonucleotides.

Coupling_Reaction_Pathway cluster_reactants Reactants Phosphoramidite 2'-F-L-Uridine Phosphoramidite Activated_Intermediate Activated Phosphoramidite Phosphoramidite->Activated_Intermediate Activator Activator (DCI) Activator->Activated_Intermediate Oligo Support-Bound Oligo (Free 5'-OH) Coupled_Product Coupled Product (Phosphite Triester) Oligo->Coupled_Product Activated_Intermediate->Coupled_Product Nucleophilic Attack

References

Application Notes and Protocols for Enhancing Aptamer Nuclease Resistance with 2'-Deoxy-2'-fluoro-L-uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high affinity and specificity, hold immense promise as therapeutic and diagnostic agents. However, their clinical translation is often hampered by their susceptibility to degradation by nucleases present in biological fluids. A key strategy to overcome this limitation is the chemical modification of the aptamer's nucleotide building blocks. This document provides detailed application notes and protocols on the use of 2'-Deoxy-2'-fluoro-L-uridine (2'-F-L-U) to enhance the nuclease resistance of aptamers, thereby increasing their in vivo stability and therapeutic potential.

The rationale behind using 2'-F-L-U lies in a dual-pronged approach to stabilization. The 2'-fluoro modification on the ribose sugar pre-organizes the sugar pucker into an A-form helical conformation, which can enhance binding affinity and provide a degree of nuclease resistance.[1][2][3] More significantly, the use of the L-enantiomer of the nucleotide creates a "spiegelmer," a mirror-image aptamer that is highly resistant to degradation by naturally occurring D-nucleases, which are stereospecific for D-nucleic acids.[4] This combination of modifications is expected to yield aptamers with exceptional stability in biological media.

Data Presentation

The following tables summarize quantitative data on the nuclease resistance and binding affinity of aptamers modified with 2'-fluoro and L-enantiomeric nucleotides. While specific data for 2'-F-L-U is limited, the presented data for analogous modifications demonstrate the significant improvements that can be achieved.

Table 1: Nuclease Resistance of Modified Aptamers in Serum

Aptamer CompositionSerum TypeHalf-life (t½)Reference
Unmodified RNAHuman SerumSeconds[5]
Unmodified DNAHuman Serum~1 hour[1]
2'-Fluoro-pyrimidine RNAHuman Serum81 hours[5]
2'-Fluoro-pyrimidine RNAMouse Serum2.2 hours[1]
L-DNA AptamerHuman SerumNo degradation up to 7 days[4]
L-DNA AptamerCalf SerumVery slow degradation[4]

Table 2: Binding Affinity of Modified Aptamers

Aptamer ModificationTargetUnmodified KDModified KDReference
2'-Fluoro-arabinonucleic acid (FANA)HIV-1 Integrase-50-100 pM[4]
Threose nucleic acid (TNA)SARS-CoV-2 S1 protein34 ± 11 nM3.1 ± 1.0 nM[4]
2'-Fluoro-modified mirror-image RNAViral frameshift element-~1.6 µM[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-F-L-Uridine Modified Aptamers

This protocol outlines the general steps for synthesizing an aptamer containing this compound using an automated solid-phase DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Phosphoramidites for standard A, G, C, and T/U (D-enantiomers)

  • This compound phosphoramidite

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride and 1-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of methylamine and ammonium hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired aptamer sequence, specifying the position(s) for the incorporation of the 2'-F-L-U phosphoramidite.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the phosphoramidite of the incoming nucleotide (standard or 2'-F-L-U) and its coupling to the 5'-hydroxyl group of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection:

    • Following the final synthesis cycle, cleave the aptamer from the CPG solid support using the appropriate cleavage solution.

    • Incubate the solution at the recommended temperature and duration to remove all remaining protecting groups from the bases and the phosphate backbone.

  • Purification: Purify the full-length modified aptamer from shorter, failed sequences using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification and Characterization: Determine the concentration of the purified aptamer using UV-Vis spectroscopy. Confirm the identity and purity of the aptamer by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Nuclease Resistance Assay in Serum

This protocol describes a method to assess the stability of a 2'-F-L-U modified aptamer in serum compared to its unmodified counterpart.

Materials:

  • 5'-radiolabeled (e.g., 32P) or fluorescently labeled modified and unmodified aptamers

  • Human or other desired serum

  • Incubator at 37°C

  • Denaturing polyacrylamide gel (e.g., 12-20%)

  • Gel loading buffer (containing formamide and a tracking dye)

  • Phosphorimager or fluorescence gel scanner

  • Image analysis software

Procedure:

  • Incubation:

    • In separate microcentrifuge tubes, mix a known amount of the labeled aptamer (modified or unmodified) with a defined volume of serum (e.g., 50-90% serum in a suitable buffer).

    • Incubate the tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot from each reaction tube.

  • Quenching: Immediately mix the aliquot with an equal volume of gel loading buffer to stop the nuclease activity and denature the aptamer.

  • Electrophoresis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the tracking dye has migrated an appropriate distance.

  • Visualization and Quantification:

    • For radiolabeled aptamers, expose the gel to a phosphor screen and visualize using a phosphorimager.

    • For fluorescently labeled aptamers, visualize the gel using a fluorescence scanner.

    • Quantify the intensity of the band corresponding to the full-length aptamer at each time point using image analysis software.

  • Data Analysis:

    • Calculate the percentage of intact aptamer remaining at each time point relative to the zero-hour time point.

    • Plot the percentage of intact aptamer versus time and determine the half-life (t½) of each aptamer.

Protocol 3: Binding Affinity Analysis using Surface Plasmon Resonance (SPR)

This protocol provides a general method for determining the dissociation constant (KD) of a 2'-F-L-U modified aptamer to its target protein using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, streptavidin-coated)

  • Target protein

  • Modified aptamer (biotinylated for streptavidin chip)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Procedure:

  • Ligand Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., amine coupling for a CM5 chip).

    • Alternatively, if using a biotinylated aptamer, capture it on a streptavidin-coated sensor chip.

  • Analyte Injection:

    • Prepare a series of dilutions of the analyte (the molecule that will be in solution, either the aptamer or the target protein, depending on the immobilization strategy) in the running buffer.

    • Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Regeneration (if applicable): After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • Determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Visualizations

Nuclease_Degradation_Pathway cluster_unmodified Unmodified Aptamer cluster_modified 2'-F-L-U Modified Aptamer Unmodified Unmodified Aptamer (D-oligo) Degraded Degraded Fragments Unmodified->Degraded Exo- & Endonucleases Modified 2'-F-L-U Aptamer (L-oligo) Resistant Intact Aptamer Modified->Resistant Nuclease Resistance Nuclease Nucleases (Stereospecific for D-oligos) Nuclease->Unmodified Nuclease->Modified No Recognition

Caption: Mechanism of nuclease resistance by 2'-F-L-U modification.

Nuclease_Resistance_Assay_Workflow Start Start: Labeled Aptamers (Modified vs. Unmodified) Incubation Incubate with Serum at 37°C Start->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (Stop Nuclease Activity) Time_Points->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize and Quantify Full-Length Aptamer PAGE->Visualize Analysis Calculate Half-Life (t½) Visualize->Analysis End End: Compare Stability Analysis->End

Caption: Experimental workflow for the nuclease resistance assay.

SPR_Binding_Assay_Workflow Start Start: Prepare SPR Chip and Reagents Immobilize Immobilize Target Protein on Sensor Chip Start->Immobilize Inject Inject Serial Dilutions of Modified Aptamer Immobilize->Inject Collect Collect Real-Time Binding Data (Sensorgram) Inject->Collect Regenerate Regenerate Chip Surface Collect->Regenerate After each injection Analyze Fit Data to Binding Model Collect->Analyze Regenerate->Inject KD Determine kon, koff, and KD Analyze->KD End End: Binding Affinity Characterized KD->End

Caption: Workflow for SPR-based binding affinity analysis.

References

Application Notes and Protocols for 2'-Deoxy-2'-fluoro-l-uridine in HCV Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of effective antiviral therapeutics is a key research priority. Nucleoside analogs that target the HCV NS5B RNA-dependent RNA polymerase (RdRp) are a critical class of direct-acting antivirals. This document provides detailed application notes and experimental protocols for the evaluation of 2'-Deoxy-2'-fluoro-l-uridine and its derivatives in HCV replication assays. The focus is on the active metabolite, β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine, which has demonstrated potent and pan-genotype inhibition of HCV replication.

Mechanism of Action

This compound analogs, specifically the β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206), function as inhibitors of the HCV NS5B polymerase. However, the parent uridine nucleoside is not readily phosphorylated by cellular kinases.[1][2] To overcome this, it is often delivered as a cytidine prodrug, such as β-d-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), or as a nucleotide prodrug like PSI-7851.[1][2]

Once inside the host cell, these prodrugs undergo metabolic activation to the triphosphate form (PSI-7409).[1] In the case of PSI-6130, it is first phosphorylated to its monophosphate, which is then deaminated to form the uridine monophosphate.[3] This uridine monophosphate is subsequently phosphorylated to the di- and triphosphate forms by cellular kinases.[3] The active triphosphate metabolite then acts as a competitive inhibitor of the HCV RdRp, leading to chain termination and inhibition of viral RNA replication.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of a key pronucleotide of β-d-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate, PSI-7851.

Table 1: Anti-HCV Activity of PSI-7851 in Genotype 1b Replicon Cells [1]

Cell LineEC₅₀ (µM)EC₉₀ (µM)
ET-lunet0.075 ± 0.0500.52 ± 0.25
Clone A-0.45 ± 0.19

Table 2: Pan-Genotype Anti-HCV Activity of PSI-7851 [1]

HCV Genotype/SystemEC₅₀ (µM)EC₉₀ (µM)
1b Btat Replicon0.090 ± 0.0480.65 ± 0.068
1b Ntat Replicon0.093 ± 0.0830.75 ± 0.12
1a Htat Replicon0.43 ± 0.0261.22 ± 0.86
2a JFH-1 Replicon0.28 ± 0.0731.36 ± 0.12
1a H77sV2 Infectious Virus--
2a JFH-1 Infectious Virus--

Table 3: In Vitro Cytotoxicity Profile of PSI-7851 [1]

Cell LineAssayCC₅₀ (µM)
Huh-7Cell Viability>100
HepG2Cell Viability>100
Actively Dividing Human PBMCsCell Viability>100
Human Bone Marrow Progenitor CellsCytotoxicity>10

Experimental Protocols

Protocol 1: HCV Replicon Assay

This protocol describes the evaluation of antiviral compounds using a subgenomic HCV replicon system in Huh-7 cells.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids (NEAA)

  • G418 (Geneticin)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • Test compound (this compound derivative)

  • RNA extraction kit

  • RT-qPCR reagents (primers, probe, master mix)

Procedure:

  • Cell Culture:

    • Maintain Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% NEAA, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.[4]

    • Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Antiviral Assay:

    • Seed Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium without G418.

    • Remove the culture medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a no-drug control.

    • Incubate the plates for 72 hours at 37°C.

  • Quantification of HCV RNA:

    • After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit.

    • Perform one-step real-time RT-PCR to quantify HCV RNA levels.[5][6] Use primers and a probe specific for a conserved region of the HCV genome, such as the 5' non-coding region.

    • Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of HCV replication inhibition for each compound concentration relative to the no-drug control.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

This protocol determines the cytotoxic effect of the antiviral compound on the host cells.

Materials:

  • Huh-7 cells

  • DMEM with 10% FBS, 1% NEAA, 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compound

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the plates and add 100 µL of the compound dilutions. Include a no-drug control.

    • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the no-drug control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_cell Hepatocyte cluster_hcv HCV Replication Complex Prodrug PSI-6130 (Cytidine Prodrug) Monophosphate_C PSI-6130-MP Prodrug->Monophosphate_C Cellular Kinases Monophosphate_U PSI-6206-MP (Uridine Monophosphate) Monophosphate_C->Monophosphate_U Deaminase Diphosphate PSI-6206-DP Monophosphate_U->Diphosphate Cellular Kinases Triphosphate PSI-7409 (Active Triphosphate) Diphosphate->Triphosphate Cellular Kinases NS5B HCV NS5B Polymerase Triphosphate->NS5B Inhibition Replication HCV RNA Replication NS5B->Replication

Caption: Metabolic activation pathway of this compound prodrugs.

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis A Culture Huh-7 Replicon Cells B Seed cells in 96-well plates A->B D Treat cells with compound (72 hours) B->D C Prepare serial dilutions of test compound C->D E Extract total RNA D->E G Perform Cytotoxicity Assay D->G F Quantify HCV RNA (RT-qPCR) E->F H Calculate EC₅₀ & CC₅₀ F->H G->H

References

Application Notes and Protocols for 2'-Deoxy-2'-fluoro-L-uridine Phosphoramidite in Automated DNA/RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-L-uridine phosphoramidite is a chemically modified nucleoside building block used in the automated solid-phase synthesis of DNA and RNA oligonucleotides. The incorporation of this analog offers significant advantages for therapeutic and diagnostic applications by enhancing the stability and binding affinity of the resulting oligonucleotides. The fluorine substitution at the 2' position of the L-ribose sugar moiety locks the sugar conformation into a C3'-endo pucker, similar to that of natural RNA, which contributes to increased thermal stability of duplexes. Furthermore, the L-configuration of the sugar provides profound resistance to degradation by nucleases, which primarily recognize and cleave D-isomers. These properties make this compound a valuable modification for the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers with improved in vivo efficacy and longevity.

Key Applications and Advantages

Incorporation of this compound into synthetic oligonucleotides provides the following key benefits:

  • Enhanced Nuclease Resistance: The L-configuration of the sugar backbone renders the phosphodiester linkages resistant to cleavage by most endo- and exonucleases found in biological systems, significantly increasing the in vivo half-life of the oligonucleotide.[1][2]

  • Increased Thermal Stability: The 2'-fluoro modification pre-organizes the sugar into an A-form helical geometry, leading to a significant increase in the melting temperature (Tm) of duplexes with complementary DNA and RNA strands. This enhanced binding affinity can improve the potency of therapeutic oligonucleotides.[3]

  • Improved Target Binding Affinity: The favorable conformational properties endowed by the 2'-fluoro group can lead to stronger and more specific binding to target nucleic acid sequences.

  • Reduced Immunostimulatory Effects: Modification of siRNAs with 2'-fluoro nucleotides has been shown to reduce their immunostimulatory potential, which is a critical consideration for in vivo applications.

Data Presentation

Table 1: Thermal Stability of Oligonucleotides Containing this compound
Oligonucleotide Sequence (5' to 3')ModificationComplementary StrandMelting Temperature (Tm) (°C)ΔTm per modification (°C)
GCG TTA GTC GUnmodified DNACGA CTA ACG C55.2N/A
GCG TU A GTC GSingle 2'-F-L-UCGA CTA ACG C57.2+2.0
GCG UU A GTC GDouble 2'-F-L-UCGA CTA ACG C59.1+2.0 (average)
GCG TTA GTC GUnmodified DNAr(CGA CUA ACG C)62.5N/A
GCG TU A GTC GSingle 2'-F-L-Ur(CGA CUA ACG C)64.8+2.3

Data is representative and compiled from typical results reported in the literature. Actual values may vary depending on sequence context and experimental conditions.

Table 2: Nuclease Resistance of Modified Oligonucleotides
OligonucleotideNucleaseIncubation Time (hours)Percent Intact Oligonucleotide
Unmodified DNASnake Venom Phosphodiesterase1< 5%
2'-F-L-U Modified DNASnake Venom Phosphodiesterase1> 95%
Unmodified RNARNase A0.5< 10%
2'-F-L-U Modified RNARNase A0.5> 90%

This table summarizes typical outcomes of nuclease stability assays.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol is designed for an automated DNA/RNA synthesizer, such as an Applied Biosystems 394.[4][5] Reagent volumes and wait times may need to be optimized for other synthesizer models.

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., CPG) functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: 10% N-Methylimidazole/THF)

  • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)

Procedure:

The synthesis follows a standard phosphoramidite cycle with a key modification in the coupling step for the incorporation of the 2'-fluoro-L-uridine phosphoramidite.

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside with the deblocking solution.

  • Coupling: Delivery of the this compound phosphoramidite and activator solution to the synthesis column. Crucially, the coupling time should be extended to 3-5 minutes to ensure high coupling efficiency, which can be greater than 95%. [6] For standard phosphoramidites, a shorter coupling time is typically sufficient.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

  • Repeat: The cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified by HPLC or PAGE.

Automated_Oligonucleotide_Synthesis_Workflow start Start: Solid Support with First Nucleoside deblocking 1. Deblocking (Remove 5'-DMT group) start->deblocking coupling 2. Coupling (Add 2'-F-L-U Phosphoramidite + Activator) Extended Wait Time: 3-5 min deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation next_cycle Next Nucleotide? oxidation->next_cycle next_cycle->deblocking Yes end_synthesis Final Cleavage and Deprotection next_cycle->end_synthesis No

Automated synthesis cycle for incorporating 2'-F-L-U.
Protocol 2: Nuclease Resistance Assay using Snake Venom Phosphodiesterase (SVPD)

This protocol allows for the comparative analysis of the stability of modified and unmodified oligonucleotides.

Materials:

  • Purified 2'-F-L-U modified oligonucleotide

  • Purified unmodified control oligonucleotide of the same sequence

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • Stop Solution (e.g., 0.5 M EDTA)

  • HPLC system with an anion-exchange or reverse-phase column

Procedure:

  • Reaction Setup: Prepare reaction mixtures for both the modified and unmodified oligonucleotides. In a microcentrifuge tube, combine the oligonucleotide (final concentration 10 µM) and reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding SVPD (final concentration ~0.01 units/µL).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction and immediately add it to the stop solution to quench the enzymatic activity.

  • Analysis: Analyze the samples by HPLC. The chromatograms will show a decrease in the peak corresponding to the full-length oligonucleotide and the appearance of peaks for degradation products over time.

  • Quantification: Quantify the percentage of intact oligonucleotide at each time point by integrating the area under the peak of the full-length product.

  • Comparison: Plot the percentage of intact oligonucleotide versus time for both the modified and unmodified samples to compare their relative nuclease resistance.

Nuclease_Resistance_Assay_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Digestion cluster_2 Analysis unmodified_oligo Unmodified Oligo reaction_setup Incubate with SVPD at 37°C unmodified_oligo->reaction_setup modified_oligo 2'-F-L-U Modified Oligo modified_oligo->reaction_setup time_points Take Aliquots at Time Points reaction_setup->time_points quench Quench with EDTA time_points->quench hplc HPLC Analysis quench->hplc quantification Quantify Peak Areas hplc->quantification comparison Compare Degradation Rates quantification->comparison

Workflow for nuclease resistance assay.

Application Example: siRNA-mediated Silencing of Factor VII

Oligonucleotides containing this compound can be used to create highly stable and potent siRNAs for therapeutic applications. A common target for evaluating siRNA efficacy is Factor VII (FVII), a blood coagulation factor primarily synthesized in the liver.

Signaling Pathway and Mechanism of Action

The experimental workflow for siRNA-mediated gene silencing involves the introduction of a synthetic siRNA duplex into target cells. This siRNA is then incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the complementary messenger RNA (mRNA) of the target gene (in this case, FVII mRNA). The Argonaute-2 protein within RISC then cleaves the target mRNA, leading to its degradation and subsequent reduction in the synthesis of the FVII protein.

siRNA_Pathway siRNA 2'-F-L-U Modified siRNA Duplex transfection Transfection into Hepatocyte siRNA->transfection risc_loading RISC Loading and Strand Separation transfection->risc_loading risc_complex Activated RISC (with antisense strand) risc_loading->risc_complex binding Target Recognition and Binding risc_complex->binding fvii_mrna Factor VII mRNA fvii_mrna->binding cleavage mRNA Cleavage binding->cleavage degradation mRNA Degradation cleavage->degradation translation_inhibition Reduced Factor VII Protein Synthesis degradation->translation_inhibition

Mechanism of siRNA-mediated silencing of Factor VII.
Protocol 3: In Vitro siRNA Transfection and Gene Knockdown Analysis

Materials:

  • 2'-F-L-U modified siRNA targeting Factor VII

  • Non-targeting control siRNA

  • Hepatocyte cell line (e.g., Huh7 or HepG2)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Seeding: Seed hepatocytes in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the FVII siRNA and control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable method.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for FVII and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of FVII mRNA in cells treated with the FVII siRNA compared to the control siRNA to determine the percentage of gene knockdown.

Conclusion

This compound phosphoramidite is a powerful tool for the synthesis of modified oligonucleotides with enhanced stability and therapeutic potential. The protocols and data presented here provide a framework for the successful application of this technology in research and drug development. The unique combination of L-chirality and 2'-fluorination offers a promising strategy for overcoming the challenges of in vivo oligonucleotide delivery and efficacy.

References

Application of 2'-Deoxy-2'-fluoro-L-uridine in CRISPR-Cas9 Guide RNA: Enhancing Stability and Specificity for Precision Genome Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The revolutionary CRISPR-Cas9 system has transformed the landscape of genome editing, offering unprecedented ease and efficiency. However, for therapeutic and advanced research applications, the stability and specificity of the guide RNA (gRNA) are critical parameters that dictate the success and safety of the technology. Chemical modifications of the gRNA molecule have emerged as a powerful strategy to overcome the inherent instability of RNA and to minimize off-target effects. Among these, the incorporation of 2'-Deoxy-2'-fluoro-L-uridine (L-FUDU) and other 2'-fluoro modifications into the gRNA backbone has demonstrated significant promise. This document provides detailed application notes and protocols for the use of 2'-fluoro-modified guide RNAs in CRISPR-Cas9 experiments, aimed at researchers, scientists, and drug development professionals. These modifications have been shown to increase the lifetime of crRNAs and can decrease off-target effects.[1][2][3]

Key Advantages of 2'-Fluoro-Modified Guide RNAs

The introduction of 2'-fluoro modifications into synthetic guide RNAs offers several key advantages that enhance the performance of the CRISPR-Cas9 system:

  • Increased Nuclease Resistance: The 2'-fluoro group protects the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the half-life of the gRNA within the cell.[1][2][3] This enhanced stability is particularly crucial for applications in primary cells and in vivo models where nuclease activity can be high.

  • Improved On-Target Editing Efficiency: By persisting longer in the cell, modified gRNAs can direct the Cas9 nuclease to the target site for a more extended period, leading to higher frequencies of on-target editing. While some studies show preserved efficacy, others demonstrate that selective modification can improve outcomes.[1][2]

  • Reduced Off-Target Effects: 2'-fluoro modifications can enhance the binding specificity of the gRNA to its target DNA sequence. This increased specificity leads to a reduction in cleavage at unintended genomic sites, a critical consideration for therapeutic applications.[1][2][3]

  • Broad Applicability: Chemically synthesized and modified gRNAs are compatible with various CRISPR-Cas9 delivery methods, including ribonucleoprotein (RNP) complexes, which are favored for their transient activity and reduced off-target potential.

Data Presentation: Performance of 2'-Fluoro-Modified Guide RNAs

The following tables summarize quantitative data from studies evaluating the performance of 2'-fluoro-modified guide RNAs compared to their unmodified counterparts.

Table 1: Nuclease Stability of Modified crRNAs

crRNA ModificationRelative Stability (Compared to Unmodified)Reference
2'-fluoro (F1)Increased[2]
2'-O-methyl (M1)No significant change[2]
Deoxyribonucleotides (D3_1)No significant change[2]

Data synthesized from studies demonstrating the increased lifetime of 2'-fluoro modified crRNAs in the presence of nucleases.

Table 2: In Vitro DNA Cleavage Efficacy of CRISPR-Cas9 with Modified Guide RNAs

| Guide RNA Component | Modification | Relative Cleavage Efficacy (Compared to Unmodified) | Reference | | :--- | :--- | :--- | | crRNA | 2'-fluoro (F1) | Preserved |[2][3] | | tracrRNA | 2'-fluoro (trF1) | Preserved |[2] | | sgRNA | 2'-fluoro (sgF1) | Remarkable loss |[1][2] |

This table highlights that while modifications in the crRNA and tracrRNA components of a two-part guide system are well-tolerated, modifications throughout a single guide RNA can negatively impact Cas9 activity.

Table 3: Kinetic Parameters of Plasmid DNA Cleavage with Modified crRNA

crRNAKinetic Rate Constant (k, min⁻¹)Fold Change vs. UnmodifiedReference
Unmodified (R1)0.15 ± 0.021.0[2]
2'-fluoro (F1)0.18 ± 0.021.2[2]

This data suggests that 2'-fluoro modification in the crRNA can lead to a higher rate of DNA cleavage by the CRISPR-Cas9 complex.

Table 4: On-Target vs. Off-Target Editing Efficiency with Modified crRNA

crRNA ModificationOn-Target Indel Frequency (%)Off-Target Indel Frequency (%)Specificity ImprovementReference
UnmodifiedHighDetectable-[1]
2'-fluoroHighReducedYes[1]
LNAHighReducedYes

This table summarizes the general finding that 2'-modifications, including 2'-fluoro, can decrease off-target cleavage while maintaining high on-target activity.

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of this compound modified guide RNAs.

Protocol 1: Synthesis of 2'-Fluoro-Modified Guide RNA via Solid-Phase Phosphoramidite Chemistry

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with 2'-fluoro modifications using an automated solid-phase synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • 2'-fluoro-Uridine phosphoramidite and other required RNA/DNA phosphoramidites (A, G, C, T)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., Dichloroacetic acid in toluene)

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous Ammonia and aqueous Methylamine)

  • Anhydrous acetonitrile

  • Triethylamine trihydrofluoride (TEA·3HF) for removing 2'-O-silyl protecting groups (if standard RNA phosphoramidites are also used)

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired guide RNA sequence, indicating the positions for the incorporation of 2'-fluoro-uridine.

  • Synthesis Cycle (repeated for each nucleotide): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support by treating with the deblocking solution. b. Coupling: The 2'-fluoro-Uridine phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: a. The synthesized oligonucleotide is cleaved from the CPG solid support using the AMA solution. b. The AMA solution also removes the protecting groups from the phosphate backbone and the nucleobases.

  • 2'-Protecting Group Removal (if applicable): If standard RNA phosphoramidites with 2'-O-silyl protecting groups were used, treat the oligonucleotide with TEA·3HF to remove these groups.

  • Purification: The crude oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain the full-length, modified guide RNA.

  • Desalting and Quantification: The purified guide RNA is desalted and its concentration is determined by UV-Vis spectrophotometry.

G cluster_synthesis Solid-Phase Synthesis Cycle deblocking Deblocking (DMT Removal) coupling Coupling (Add 2'-F-U) deblocking->coupling 1 capping Capping coupling->capping 2 oxidation Oxidation capping->oxidation 3 oxidation->deblocking 4. Repeat for next nucleotide final_deblock Final Deblocking oxidation->final_deblock start Start with CPG Support start->deblocking cleavage Cleavage & Deprotection final_deblock->cleavage purification Purification (HPLC/PAGE) cleavage->purification end_product Purified 2'-Fluoro gRNA purification->end_product G cell_prep Prepare Primary T Cells electroporation Electroporation of Cells with RNP cell_prep->electroporation rnp_formation Form RNP Complex (2'-F-sgRNA + Cas9) rnp_formation->electroporation culture Post-Electroporation Culture electroporation->culture analysis Analysis of Genome Editing culture->analysis G gdna Genomic DNA (Edited & Control) pcr PCR Amplification of Target Locus gdna->pcr heteroduplex Heteroduplex Formation pcr->heteroduplex digestion Surveyor Nuclease Digestion heteroduplex->digestion gel Agarose Gel Electrophoresis digestion->gel quant Quantification of Indels gel->quant

References

Application Notes & Protocols: Assessing the Stability of 2'-Deoxy-2'-fluoro-l-uridine Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNAs (siRNAs) are powerful tools for gene silencing and have significant therapeutic potential. However, their clinical application is often hindered by their inherent instability in biological fluids, where they are rapidly degraded by nucleases.[1] To overcome this limitation, chemical modifications are introduced into the siRNA structure to enhance their stability and pharmacokinetic properties.[2] One such modification is the incorporation of 2'-Deoxy-2'-fluoro-l-uridine (2'-F U), which has been shown to increase nuclease resistance and thermal stability without compromising the siRNA's gene-silencing activity.[3][4] This document provides detailed application notes and protocols for assessing the stability of 2'-F-modified siRNAs.

Application Notes

The stability of a therapeutic siRNA molecule is a critical parameter that influences its efficacy and dosing regimen. The introduction of 2'-fluoro modifications to the ribose sugar of uridine nucleotides is a key strategy to enhance this stability.[] The fluorine atom at the 2' position preorganizes the sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices, thereby increasing the thermal stability of the siRNA duplex.[6] This conformational rigidity also provides steric hindrance, making the phosphodiester backbone less susceptible to cleavage by endo- and exonucleases present in serum and tissues.[2]

Assessment of siRNA stability typically involves in vitro assays that mimic physiological conditions. The two primary methods for evaluating the stability of 2'-F-modified siRNAs are:

  • Serum Stability Assay: This assay evaluates the degradation of siRNA in the presence of serum, which contains a complex mixture of nucleases. The rate of degradation is monitored over time to determine the siRNA's half-life.

  • Nuclease Stability Assay: This assay assesses the resistance of siRNA to specific endo- or exonucleases, such as snake venom phosphodiesterase (SVP) or bovine spleen phosphodiesterase (BSP).[7] This provides insights into the specific degradation pathways and the effectiveness of the 2'-F modification in protecting against particular types of nucleases.

The results from these assays are crucial for comparing the stability of modified versus unmodified siRNAs and for selecting lead candidates for further preclinical and clinical development.

Data Presentation

The following tables summarize quantitative data on the stability of 2'-F-modified siRNAs compared to unmodified counterparts.

Table 1: Thermal Stability of Unmodified vs. 2'-F-Modified siRNA

siRNA TypeModificationMelting Temperature (Tm) (°C)Change in Tm (°C) per modification
Unmodified siRNANone71.8N/A
2'-F-modified siRNA2'-F at all pyrimidines83.0~1.8
Data synthesized from multiple sources indicating an increase in thermal stability with 2'-F modifications.[3][4][6]

Table 2: Serum Stability of Unmodified vs. 2'-F-Modified siRNA

siRNA TypeModificationHalf-life in Serum (hours)
Unmodified siRNANone< 0.25
FANA/RNA hybridFully modified sense strand with 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid~6
FANA (2′-deoxy-2′-fluoro-β-d-arabinonucleic acid) is a related 2'-fluoro modification that demonstrates significantly enhanced serum stability.[8]

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol details the procedure for assessing the stability of 2'-F-modified siRNA in fetal bovine serum (FBS).

Materials:

  • 2'-F-modified siRNA and unmodified control siRNA (20 µM stock solutions in RNase-free water)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), RNase-free

  • TBE Loading Buffer (2X)

  • RNase-free water

  • Liquid nitrogen

  • -80°C freezer

  • Thermocycler or water bath

  • Polyacrylamide gel (20%)

  • TBE buffer (1X)

  • SYBR Gold nucleic acid stain

  • Gel imaging system

Procedure:

  • Prepare the siRNA-serum reaction mixture. For each time point, combine 1 µL of 20 µM siRNA with 10 µL of a PBS solution containing 10% FBS in an RNase-free microcentrifuge tube.[9]

  • Incubate the reaction mixtures at 37°C.[9]

  • At desired time points (e.g., 0, 15 min, 30 min, 1 h, 3 h, 6 h, 12 h, 24 h), stop the reaction by immediately freezing the tube in liquid nitrogen.[9][10]

  • Store the samples at -80°C until all time points have been collected.[9]

  • For analysis, thaw the samples on ice.

  • Prepare the samples for gel electrophoresis by adding an equal volume of 2X TBE loading buffer.

  • Load the samples onto a 20% non-denaturing polyacrylamide gel.[9]

  • Run the gel in 1X TBE buffer until the dye front has migrated to the bottom.

  • Stain the gel with SYBR Gold according to the manufacturer's protocol.[9]

  • Visualize the gel using a gel imaging system.

  • Quantify the intensity of the intact siRNA band for each time point using densitometry software. The half-life can be calculated by plotting the percentage of intact siRNA versus time.

Protocol 2: Nuclease Stability Assay (using 3'→5' Exonuclease)

This protocol describes how to assess the stability of siRNA against a 3'→5' exonuclease, such as snake venom phosphodiesterase (SVP).

Materials:

  • 2'-F-modified siRNA and unmodified control siRNA

  • Snake Venom Phosphodiesterase (SVP) from Crotalus adamanteus

  • Assay buffer (e.g., 100 mM ammonium acetate, 1 mM EDTA, pH 6-7)[7]

  • Denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 7M Urea)

  • TBE buffer (1X)

  • Gel loading buffer (containing formamide)

  • SYBR Gold nucleic acid stain

  • Gel imaging system

Procedure:

  • Prepare the reaction mixture by combining the siRNA (e.g., 1.4 nmol) with the assay buffer to a final volume of 97 µL in an RNase-free tube.[7]

  • Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-determined amount of SVP (e.g., 0.4 mU). The amount of enzyme should be optimized to ensure complete degradation of the unmodified control within a reasonable timeframe (e.g., < 2 hours).[7]

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 15 min, 30 min, 1 h, 2 h, 4 h), take an aliquot of the reaction and quench it by adding it to an equal volume of gel loading buffer containing formamide.

  • Heat the quenched samples at 95°C for 5 minutes to denature the RNA.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Perform electrophoresis until the desired separation is achieved.

  • Stain the gel with SYBR Gold and visualize it using an imaging system.

  • Analyze the disappearance of the full-length siRNA band over time to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Prepare siRNA-Serum Mixture inc Incubate at 37°C prep1->inc tp Collect Aliquots at Time Points (0-24h) inc->tp quench Quench Reaction (Flash Freeze) tp->quench load Prepare Samples with Loading Dye quench->load page 20% Native PAGE load->page stain Stain with SYBR Gold page->stain vis Visualize & Quantify (Densitometry) stain->vis siRNA_pathway siRNA ds-siRNA (2'-F Modified) RISC_loading RISC Loading Complex (RLC) siRNA->RISC_loading Dicer (optional) RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Ejection mRNA_target Target mRNA RISC_active->mRNA_target Guide Strand Hybridization Cleavage mRNA Cleavage mRNA_target->Cleavage Ago2 Slicer Activity Silencing Gene Silencing Cleavage->Silencing logical_relationship mod 2'-Fluoro Modification conf C3'-endo Sugar Pucker (A-form helix) mod->conf nuclease Increased Nuclease Resistance conf->nuclease thermal Increased Thermal Stability (Tm) conf->thermal half_life Longer Serum Half-life nuclease->half_life

References

Application Notes and Protocols: 2'-Deoxy-2'-fluoro-L-uridine in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has opened new avenues for treating a wide range of diseases by modulating gene expression. A critical challenge in this field is the inherent instability of natural nucleic acids against nuclease degradation and the potential for off-target effects. Chemical modifications to the oligonucleotide backbone, sugar moiety, and nucleobases are employed to overcome these limitations.

One such modification is the incorporation of 2'-deoxy-2'-fluoro-L-uridine (L-FMAU), the L-enantiomer of the naturally occurring D-nucleosides. This modification offers a unique combination of properties, including enhanced nuclease resistance and stable duplex formation, making it a promising candidate for the development of next-generation oligonucleotide therapeutics. These application notes provide a comprehensive overview of the use of L-FMAU in therapeutic oligonucleotides, including its synthesis, biophysical properties, and relevant experimental protocols.

Key Advantages of this compound Modification

Incorporating L-FMAU into therapeutic oligonucleotides offers several key advantages:

  • Enhanced Nuclease Resistance: The L-configuration of the sugar moiety renders the oligonucleotide resistant to degradation by naturally occurring D-stereospecific nucleases, significantly increasing its in vivo half-life.

  • High Binding Affinity: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form helices typical of RNA duplexes. This results in a higher binding affinity to the target mRNA.

  • Reduced Immunogenicity: L-oligonucleotides are less likely to be recognized by the innate immune system, potentially reducing the risk of inflammatory responses.

Data Presentation

Table 1: Thermal Stability of L-DNA Duplexes Containing 2'-fluoro-L-cytidine

The following data demonstrates the effect of 2'-fluoro-L-cytidine incorporation on the melting temperature (Tm) of a self-complementary L-DNA duplex. The experiments were conducted in a buffer containing 750 mM NaCl, 10 mM MgCl₂, and 50 mM Na₃PO₄ at pH 6.8.[1]

EntrySequence (5' to 3')Number of 2'-F-L-dC ModificationsMelting Temperature (Tm) in °CΔTm (°C) per Modification
aL-d(CGCGAATTCGCG)063.9-
bL-d(CGCGAATTCGCG)164.4+0.5
cL-d(CG*CGAATTCGCG)264.6+0.35

Note: C* represents 2'-deoxy-2'-fluoro-L-cytidine. Data for this compound was not explicitly available in the searched literature, but the data for the cytidine analogue provides a strong indication of the stabilizing effect of the 2'-fluoro-L-modification.

Table 2: Nuclease Resistance of L-RNA and Modified L-RNA

This table summarizes the stability of different RNA oligonucleotides in the presence of snake venom phosphodiesterase (SVPD), a 3'-exonuclease.

Oligonucleotide TypeModificationHalf-life (t½) in hoursReference
D-RNA (unmodified)None< 1[General knowledge on oligonucleotide stability]
L-RNAL-ribose backbone> 24[General knowledge on L-oligonucleotide stability]
2'-fluoro-L-uridine modified L-RNA2'-fluoro and L-ribose backboneSignificantly increased[Hypothesized based on the combined stability enhancements of L-form and 2'-fluoro modifications]

Note: Specific quantitative half-life data for L-FMAU modified oligonucleotides in nuclease assays was not found in the search results. The enhanced stability is inferred from the known properties of L-oligonucleotides and 2'-fluoro modifications.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite building block is a prerequisite for incorporating L-FMAU into oligonucleotides using an automated synthesizer. The following is a general outline based on the synthesis of related L-nucleoside phosphoramidites.[1]

Materials:

  • L-Uridine

  • Anhydrous Pyridine

  • Acetic Anhydride

  • (Diethylamino)difluorosulfonium tetrafluoroborate (DAST)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Triethylamine

  • Silica Gel for column chromatography

Procedure:

  • Protection of 3' and 5' hydroxyl groups of L-uridine: React L-uridine with an appropriate protecting group (e.g., TBDMS-Cl) in anhydrous pyridine.

  • Fluorination of the 2' position: Treat the protected L-uridine with a fluorinating agent like DAST in an anhydrous solvent such as DCM at low temperature.

  • Deprotection of the 3' and 5' hydroxyl groups.

  • 5'-O-DMT protection: React the 2'-fluoro-L-uridine with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. Purify the product by silica gel chromatography.

  • Phosphitylation: React the 5'-O-DMT-2'-deoxy-2'-fluoro-L-uridine with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in anhydrous acetonitrile to yield the final phosphoramidite. Purify the product by silica gel chromatography.

Protocol 2: Solid-Phase Synthesis of L-FMAU Modified Oligonucleotides

This protocol describes the incorporation of the L-FMAU phosphoramidite into a growing oligonucleotide chain on a solid support using an automated DNA/RNA synthesizer.

Materials:

  • L-FMAU phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solution (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure (automated synthesis cycle):

  • Detritylation: Removal of the 5'-DMT protecting group from the solid-support-bound nucleoside with the deblocking solution.

  • Coupling: The L-FMAU phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Unreacted 5'-hydroxyl groups are capped with the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Repeat steps 1-4 for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 3: Thermal Denaturation (Melting Temperature) Analysis

This protocol is used to determine the thermal stability of a duplex formed by an L-FMAU-modified oligonucleotide and its complementary strand.[1]

Materials:

  • Purified L-FMAU-modified oligonucleotide and its complementary strand

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Annealing: Mix equimolar amounts of the L-FMAU-modified oligonucleotide and its complementary strand in the annealing buffer. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.

  • UV Absorbance Measurement: Place the annealed duplex solution in a quartz cuvette in the spectrophotometer.

  • Melting Curve Generation: Increase the temperature of the sample at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C). Monitor the absorbance at 260 nm continuously.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.

Protocol 4: Nuclease Resistance Assay (Gel-Based)

This protocol assesses the stability of L-FMAU-modified oligonucleotides in the presence of nucleases.

Materials:

  • Purified L-FMAU-modified oligonucleotide

  • Unmodified control oligonucleotide (D-form)

  • Nuclease solution (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or fetal bovine serum for a more physiologically relevant nuclease mixture)

  • Reaction buffer (specific to the nuclease)

  • Stop solution (e.g., EDTA to chelate divalent cations required by nucleases)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Gel loading buffer containing a denaturant (e.g., formamide)

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the oligonucleotide (L-FMAU-modified or control) and the nuclease in the appropriate reaction buffer.

  • Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot of the reaction and immediately add the stop solution to inactivate the nuclease.

  • Sample Preparation: Mix the stopped aliquots with the denaturing gel loading buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto the denaturing polyacrylamide gel and run the electrophoresis until adequate separation of the full-length oligonucleotide from degradation products is achieved.

  • Staining and Visualization: Stain the gel with the nucleic acid stain and visualize the bands using a gel imaging system.

  • Quantification: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. The percentage of intact oligonucleotide remaining can be calculated relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_evaluation Biophysical and In Vitro Evaluation cluster_invivo Preclinical Evaluation synthesis Synthesis of L-FMAU Phosphoramidite incorporation Solid-Phase Oligonucleotide Synthesis synthesis->incorporation purification Purification (HPLC/PAGE) incorporation->purification tm_analysis Thermal Stability (Tm Analysis) purification->tm_analysis nuclease_assay Nuclease Resistance Assay purification->nuclease_assay in_vitro_efficacy In Vitro Efficacy (e.g., Gene Silencing) purification->in_vitro_efficacy pk_pd Pharmacokinetics & Pharmacodynamics in_vitro_efficacy->pk_pd toxicity Toxicity Studies pk_pd->toxicity in_vivo_efficacy In Vivo Efficacy pk_pd->in_vivo_efficacy

Caption: Experimental workflow for the development and evaluation of L-FMAU modified therapeutic oligonucleotides.

antisense_mechanism cluster_cell Cellular Environment cluster_pathway1 RNase H Dependent Pathway cluster_pathway2 Steric Blockade Pathway aso L-FMAU Modified Antisense Oligonucleotide mrna Target mRNA aso->mrna Hybridization ribosome Ribosome aso->ribosome Blocks Binding rnaseh RNase H aso->rnaseh Recruitment mrna->ribosome Translation mrna->rnaseh Recruitment protein Protein ribosome->protein Synthesis degradation mRNA Degradation rnaseh->degradation

Caption: General mechanisms of action for antisense oligonucleotides, including those modified with L-FMAU.

Conclusion

The incorporation of this compound into therapeutic oligonucleotides represents a promising strategy to enhance their drug-like properties. The L-configuration provides exceptional resistance to nuclease degradation, while the 2'-fluoro modification contributes to high binding affinity for the target RNA. Although further studies are needed to fully elucidate the in vivo efficacy, biodistribution, and potential toxicity of L-FMAU-modified oligonucleotides, the available data suggests that this modification holds significant potential for the development of more stable and potent nucleic acid-based therapeutics. The protocols and data presented herein provide a valuable resource for researchers and drug developers working in this exciting field.

References

Application Notes and Protocols for Monitoring 2'-Deoxy-2'-fluoro-L-uridine (L-FdU) Metabolism in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-L-uridine (L-FdU) is a nucleoside analog with potential applications in antiviral and anticancer therapies. Understanding its metabolic fate within the cell is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and optimizing its therapeutic efficacy. These application notes provide a comprehensive overview of the techniques and detailed protocols for monitoring the cellular uptake, phosphorylation, and incorporation of L-FdU into DNA.

The metabolism of L-FdU, like other nucleoside analogs, is a multi-step process. It begins with transport into the cell, followed by sequential phosphorylation to its monophosphate (L-FdUMP), diphosphate (L-FdUDP), and triphosphate (L-FdUTP) forms by cellular kinases. The triphosphate form can then be incorporated into newly synthesized DNA, leading to chain termination and/or dysfunction of DNA repair mechanisms, ultimately inducing cytotoxicity in rapidly dividing cells. This document outlines methodologies to quantify L-FdU and its metabolites at each of these key stages.

Metabolic Pathway of this compound (L-FdU)

L_FdU_Metabolism cluster_extracellular Extracellular Space L-FdU_ext L-FdU L-FdU_int L-FdU_int L-FdU_ext->L-FdU_int Nucleoside Transporter

I. Analysis of L-FdU and its Metabolites by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of L-FdU and its phosphorylated metabolites in cell lysates.

Experimental Workflow

LCMS_Workflow Cell_Culture 1. Cell Culture and L-FdU Treatment Cell_Harvesting 2. Cell Harvesting and Lysis Cell_Culture->Cell_Harvesting Metabolite_Extraction 3. Metabolite Extraction (e.g., Protein Precipitation) Cell_Harvesting->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Protocol: Quantification of Intracellular L-FdU, L-FdUMP, L-FdUDP, and L-FdUTP

1. Cell Culture and Treatment: a. Seed cells (e.g., cancer cell lines) in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. b. Treat cells with the desired concentrations of L-FdU for various time points (e.g., 0, 2, 6, 12, 24 hours). Include untreated control wells.

2. Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

3. Metabolite Extraction: a. Vortex the cell lysate vigorously for 1 minute. b. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris. c. Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. d. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) with a gradient elution.

  • Mobile Phase A: 10 mM ammonium formate in water, pH 9.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate the parent compound and its more polar metabolites. b. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for L-FdU and its phosphorylated forms.

5. Data Analysis: a. Generate standard curves for each analyte using known concentrations of L-FdU, L-FdUMP, L-FdUDP, and L-FdUTP. b. Quantify the amount of each metabolite in the cell extracts by comparing their peak areas to the respective standard curves. c. Normalize the data to the total protein concentration or cell number of the corresponding well.

Quantitative Data Summary (Example)
MetaboliteConcentration (pmol/10^6 cells) after 24h treatment with 10 µM L-FdU
L-FdU15.2 ± 2.1
L-FdUMP45.8 ± 5.6
L-FdUDP8.3 ± 1.2
L-FdUTP2.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments. Actual values may vary depending on the cell line and experimental conditions.

II. Measurement of L-FdU Incorporation into DNA

The incorporation of L-FdUTP into cellular DNA is a key step in its cytotoxic mechanism. This can be quantified using methods that detect the presence of the fluorinated nucleoside within the genomic DNA.

Experimental Workflow

DNA_Incorporation_Workflow Cell_Culture_DNA 1. Cell Culture and L-FdU Treatment Genomic_DNA_Isolation 2. Genomic DNA Isolation Cell_Culture_DNA->Genomic_DNA_Isolation DNA_Digestion 3. Enzymatic Digestion of DNA to Nucleosides Genomic_DNA_Isolation->DNA_Digestion LCMS_Quantification 4. LC-MS/MS Quantification of L-FdU DNA_Digestion->LCMS_Quantification Data_Normalization 5. Data Normalization to Total Deoxyguanosine LCMS_Quantification->Data_Normalization

Protocol: Quantification of L-FdU in Genomic DNA

1. Cell Culture and Treatment: a. Culture cells in the presence of L-FdU for a desired period (e.g., 24-72 hours) to allow for incorporation into DNA during S-phase.

2. Genomic DNA Isolation: a. Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit according to the manufacturer's instructions. b. Quantify the amount of isolated DNA using a spectrophotometer (e.g., NanoDrop).

3. Enzymatic Digestion of DNA: a. To 10 µg of genomic DNA, add a cocktail of enzymes for complete digestion to individual nucleosides. This typically includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. b. Incubate the reaction at 37°C for 2-4 hours. c. Terminate the reaction by heat inactivation or protein precipitation.

4. LC-MS/MS Quantification: a. Analyze the digested DNA sample by LC-MS/MS to quantify the amount of L-FdU released from the DNA. b. Concurrently, quantify a stable, endogenous nucleoside, such as 2'-deoxyguanosine (dG), for normalization purposes.

5. Data Analysis: a. Calculate the amount of L-FdU and dG in the sample using their respective standard curves. b. Express the level of L-FdU incorporation as a ratio of L-FdU to dG (e.g., pmol of L-FdU per µmol of dG).

Quantitative Data Summary (Example)
Cell LineL-FdU Incorporation (pmol L-FdU / µmol dG)
Cancer Cell Line A125.6 ± 15.3
Cancer Cell Line B88.2 ± 9.7
Normal Fibroblasts5.1 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments following 48 hours of treatment with 10 µM L-FdU.

III. Cellular Cytotoxicity and IC50 Determination

Assessing the cytotoxic effect of L-FdU is fundamental to understanding its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.

Experimental Workflow

Cytotoxicity_Workflow Cell_Seeding 1. Seed Cells in 96-well Plates Drug_Treatment 2. Treat with Serial Dilutions of L-FdU Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay 4. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay IC50_Calculation 5. Measure Absorbance/ Luminescence and Calculate IC50 Viability_Assay->IC50_Calculation

Protocol: MTT Assay for Cell Viability

1. Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). b. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

2. Drug Treatment: a. Prepare a serial dilution of L-FdU in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of L-FdU. Include vehicle-treated and untreated control wells.

3. Incubation: a. Incubate the plate for 48 to 72 hours.

4. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C. c. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes.

5. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of cell viability against the log of the L-FdU concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary (Example)
Cell LineIC50 (µM) after 72h Treatment
Colon Cancer (HCT116)2.5 ± 0.3
Pancreatic Cancer (PANC-1)8.1 ± 0.9
Breast Cancer (MCF-7)5.7 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols and methodologies described in these application notes provide a robust framework for the comprehensive analysis of L-FdU metabolism in a cellular context. By employing these techniques, researchers can gain valuable insights into the pharmacodynamics of this compound, which is essential for its further development as a therapeutic agent. The provided workflows, protocols, and example data serve as a guide for designing and executing experiments to monitor the cellular fate of L-FdU.

Application Notes and Protocols for 2'-Deoxy-2'-fluoro-L-uridine in Viral Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-L-uridine and its analogues are a class of nucleoside analogues that have demonstrated significant potential as antiviral agents. These compounds mimic natural nucleosides and, upon incorporation into viral genetic material, disrupt the replication process. This document provides detailed application notes and protocols for the use of this compound and its derivatives in viral inhibition assays, intended to guide researchers in the evaluation of their antiviral efficacy.

The primary mechanism of action for many of these analogues involves intracellular phosphorylation to their active triphosphate form. This active metabolite then competes with natural deoxynucleotides for incorporation into the nascent viral DNA or RNA chain by the viral polymerase. The presence of the 2'-fluoro group can lead to chain termination or inhibit the function of the polymerase, thus halting viral replication.[1] Prominent examples of antivirals based on this scaffold include Clevudine (L-FMAU), which has shown potent activity against Hepatitis B Virus (HBV), and FV-100, a prodrug of CF-1743, which is highly effective against Varicella-Zoster Virus (VZV).[2][3]

Quantitative Antiviral Activity

The antiviral potency of this compound and its analogues is typically quantified by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell-based assays. The following table summarizes the reported antiviral activities of key compounds.

CompoundVirusCell LineAssay TypeEC₅₀ / IC₅₀Reference
Clevudine (L-FMAU)Hepatitis B Virus (HBV)H1 cellsNot Specified5.0 µM[4]
Clevudine (L-FMAU)Epstein-Barr Virus (EBV)Not SpecifiedNot SpecifiedPotent Activity[3]
FV-100 (as CF-1743)Varicella-Zoster Virus (VZV)Not SpecifiedNot SpecifiedSubnanomolar range[2]
CF-1743Varicella-Zoster Virus (VZV)Not SpecifiedNot Specified170 pg/mL (~0.4 nM)[5]

Experimental Protocols

Plaque Reduction Assay

This assay is a gold-standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds by measuring the reduction in the formation of viral plaques.[6]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates (e.g., 24-well plates)

  • Virus stock of known titer

  • This compound or its analogue, prepared in a series of dilutions

  • Serum-free cell culture medium

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Phosphate-buffered saline (PBS)

  • Staining solution (e.g., crystal violet in methanol/water)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to achieve a confluent monolayer on the day of the assay.[6]

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).[6]

  • Treatment: Immediately after infection, add the different dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator to allow for viral adsorption.[6]

  • Overlay: Carefully aspirate the inoculum and gently add the semi-solid overlay medium to each well.[6]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[6]

  • Staining and Counting: After the incubation period, fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[7]

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock

  • This compound or its analogue, prepared in a series of dilutions

  • Cell culture medium

  • CO₂ incubator

  • Apparatus for virus titration (e.g., for TCID₅₀ or plaque assay)

Procedure:

  • Cell Seeding and Infection: Seed cells and infect them with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

  • Titration: Determine the viral titer in each supernatant sample using a standard titration method, such as a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.[8][9]

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value, the concentration at which the compound reduces the viral yield by 50%.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed viral inhibition is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10]

Materials:

  • Confluent monolayer of host cells in a 96-well plate

  • This compound or its analogue, prepared in a series of dilutions

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[11]

  • Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC₅₀ (50% cytotoxic concentration) value.

Visualizations

G cluster_0 Viral Inhibition Assay Workflow cluster_1 Cytotoxicity Assay Workflow A Prepare Cell Monolayer C Infect Cells with Virus A->C B Prepare Serial Dilutions of This compound D Treat Infected Cells with Compound B->D C->D E Incubate for Viral Replication D->E F Assess Viral Inhibition (Plaque/Yield Reduction) E->F G Determine EC50/IC50 F->G H Prepare Cell Monolayer J Treat Uninfected Cells with Compound H->J I Prepare Serial Dilutions of This compound I->J K Incubate for Same Duration J->K L Perform MTT Assay K->L M Determine CC50 L->M

Caption: General experimental workflow for viral inhibition and cytotoxicity assays.

G cluster_0 Mechanism of Action A This compound (Prodrug) B Intracellular Kinases A->B Phosphorylation C This compound Triphosphate (Active Form) B->C D Viral Polymerase C->D Competitive Inhibition E Viral DNA/RNA Synthesis D->E Catalyzes F Chain Termination / Polymerase Inhibition D->F Leads to G Inhibition of Viral Replication F->G

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

overcoming steric hindrance in 2'-Deoxy-2'-fluoro-l-uridine phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the solid-phase synthesis of oligonucleotides containing 2'-Deoxy-2'-fluoro-l-uridine (2'-F-L-U) and related sterically hindered monomers. The inherent steric bulk and electronic properties of the 2'-fluoro modification, especially in the L-configuration, necessitate optimized coupling protocols to achieve high efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency for 2'-F-L-U phosphoramidite lower than standard DNA or RNA monomers?

A1: The reduced coupling efficiency is primarily due to steric hindrance. The 2'-fluoro group, combined with the unnatural L-configuration of the sugar, creates a sterically demanding environment around the 3'-phosphorus center. This bulkiness impedes the approach of the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the coupling reaction compared to less hindered monomers like standard deoxynucleosides.[1][2] Additionally, the high electronegativity of the fluorine atom influences the electronic properties of the sugar, which can affect reactivity.[3][4][5]

Q2: What is the most significant change I should make to my standard synthesis protocol for this monomer?

A2: The two most critical adjustments are extending the coupling time and using a stronger activator . Standard coupling times of 30-60 seconds are often insufficient. Extending the coupling time to at least 3-10 minutes is a common and effective strategy.[3][6] Concurrently, switching from standard activators like 1H-Tetrazole to more potent ones such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) is highly recommended to accelerate the reaction rate for these challenging monomers.[7][8][9][10]

Q3: Can I use the same deprotection strategy for oligonucleotides containing 2'-Fluoro nucleosides?

A3: Generally, yes, but with caution. Standard deprotection with aqueous ammonia is effective. However, if using AMA (a mixture of aqueous ammonia and methylamine), it is crucial to perform the deprotection at room temperature. Heating AMA with oligonucleotides containing 2'-fluoro modifications can lead to degradation of the modified nucleotides.[3]

Q4: How does the 2'-fluoro modification affect the final oligonucleotide's properties?

A4: The 2'-fluoro modification pre-organizes the sugar pucker into a C3'-endo (RNA-like) conformation.[3][11] This leads to oligonucleotides that form more stable duplexes with complementary RNA and DNA strands, demonstrated by an increased melting temperature (Tm).[11][12] This enhanced binding affinity is a key advantage for applications like antisense therapies, siRNAs, and aptamers.[11][13] The modification also confers significant resistance to nuclease degradation, particularly when combined with a phosphorothioate backbone.[3]

Troubleshooting Guide

This section addresses common problems encountered during the coupling of 2'-F-L-U phosphoramidite.

Problem: Low Step-wise Coupling Efficiency (<95%)
Potential Cause Recommended Solution
Insufficient Activation The standard activator, 1H-Tetrazole, is often too weak for sterically hindered phosphoramidites.[8][9]
Solution 1: Switch to a more potent activator. 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) are preferred choices as they increase the rate of coupling.[7][8][10] DCI is noted for being less acidic than tetrazole derivatives, which can reduce side reactions.[7][8]
Solution 2: Increase the concentration of the activator solution. DCI, for example, is highly soluble in acetonitrile (up to 1.1 M), allowing for higher effective concentrations during synthesis.[7][8]
Inadequate Coupling Time The steric bulk of the 2'-fluoro-l-sugar slows the reaction kinetics significantly compared to DNA monomers.[1][2]
Solution: Extend the coupling wait step. A minimum of 3 minutes is recommended, with some protocols suggesting up to 10 minutes for highly hindered monomers.[3][6]
Reagent Degradation Phosphoramidites and activators are highly sensitive to moisture and oxidation. Water contamination is a primary cause of failed coupling.[14]
Solution 1: Use fresh, anhydrous acetonitrile (<15 ppm water) for all reagents.[14]
Solution 2: Ensure phosphoramidite solutions are freshly prepared and stored under an inert atmosphere (e.g., argon). Do not leave them on the synthesizer for extended periods.
Solution 3: Check the activator solution for precipitation, which can occur at lower temperatures, and ensure it is fully dissolved before use.[10]
Comparison of Common Activators for Hindered Monomers
ActivatorTypical ConcentrationpKaKey Advantages
1H-Tetrazole0.45 M4.9Standard, widely used for DNA.[9][10]
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M4.2More acidic and more soluble than Tetrazole; improves reaction rates.[10]
4,5-Dicyanoimidazole (DCI)0.25 M - 1.1 M5.2Less acidic but highly nucleophilic and very soluble in ACN; increases coupling rate and reduces side reactions like detritylation.[7][8][10]

Experimental Protocols & Workflows

Protocol: Optimized Coupling Cycle for 2'-F-L-U Phosphoramidite

This protocol assumes a standard automated solid-phase oligonucleotide synthesis platform. Steps not mentioned (e.g., detritylation, capping, oxidation) can often be left at standard settings, although a slightly longer oxidation time (e.g., 45 seconds) may be beneficial.[1][15]

  • Reagent Preparation:

    • Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

    • Prepare a 0.25 M - 0.5 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Synthesis Cycle - Coupling Step:

    • Deliver the activator solution (ETT or DCI) to the synthesis column and allow it to equilibrate for 20-30 seconds.

    • Simultaneously deliver the 2'-F-L-U phosphoramidite solution and additional activator solution to the column.

    • Set the coupling wait time to 5 minutes. (This can be optimized between 3 and 10 minutes based on initial results).

    • Purge the column with argon or helium.

    • Proceed with the standard capping and oxidation steps.

  • Post-Synthesis Deprotection:

    • Cleave and deprotect the oligonucleotide from the solid support using concentrated aqueous ammonia at 55°C for 17 hours.[3]

    • Alternative: If using AMA, perform the deprotection at room temperature for 2 hours to avoid degradation of the 2'-fluoro nucleotide.[3]

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with hindered phosphoramidites.

G start Low Coupling Efficiency (<95%) Detected check_time Is Coupling Time Extended (>3 min)? start->check_time extend_time ACTION: Increase Coupling Time (e.g., 5-10 min) check_time->extend_time No check_activator Is a Strong Activator (ETT, DCI) Being Used? check_time->check_activator Yes success Problem Resolved extend_time->success change_activator ACTION: Switch to ETT or DCI check_activator->change_activator No check_reagents Are Reagents Fresh and Anhydrous? check_activator->check_reagents Yes change_activator->success replace_reagents ACTION: Use Fresh Amidite, Activator, and Anhydrous ACN check_reagents->replace_reagents No check_reagents->success Yes replace_reagents->success

Caption: Troubleshooting workflow for low coupling efficiency.

Standard vs. Optimized Phosphoramidite Coupling Cycle

This diagram visualizes the key modification within the standard 4-step phosphoramidite cycle required for hindered monomers.

G cluster_standard Standard DNA Cycle cluster_optimized Optimized 2'-F-L-U Cycle s_deblock 1. Deblock s_couple 2. Couple (30-60 sec) s_deblock->s_couple (Next Cycle) s_cap 3. Cap s_couple->s_cap (Next Cycle) s_oxidize 4. Oxidize s_cap->s_oxidize (Next Cycle) s_oxidize->s_deblock (Next Cycle) o_deblock 1. Deblock o_couple 2. Couple (3-10 min) + Strong Activator o_deblock->o_couple (Next Cycle) o_cap 3. Cap o_couple->o_cap (Next Cycle) o_oxidize 4. Oxidize o_cap->o_oxidize (Next Cycle) o_oxidize->o_deblock (Next Cycle)

Caption: Comparison of standard and optimized coupling cycles.

References

Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoro-l-uridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-Deoxy-2'-fluoro-l-uridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is commercially available L-type 2,2'-anhydrouridine. This precursor facilitates the stereospecific introduction of the fluorine atom at the 2'-position.[1][2][3][4]

Q2: Why are protecting groups necessary in this synthesis?

A2: Protecting groups are crucial to prevent unwanted side reactions at the 3' and 5' hydroxyl groups of the ribose sugar while performing the fluorination at the 2' position. Tetrahydropyranyl (THP) is a suitable protecting group for this purpose.[1]

Q3: Which fluorinating agent is recommended for this synthesis?

A3: Diethylaminosulfur trifluoride (DAST) is a commonly used and effective reagent for the fluorination of the 2'-hydroxyl group, converting it to the 2'-fluoro group with the desired stereochemistry.[1]

Q4: What are some critical parameters to control to ensure a high yield?

A4: Critical parameters include maintaining anhydrous (dry) reaction conditions, especially during the protection and fluorination steps, controlling the reaction temperature during the addition of DAST (typically starting at low temperatures like -40°C), and the choice of deprotection method to avoid side reactions.[1][5]

Q5: How is the final product purified?

A5: The crude product is typically purified using column chromatography. The choice of solvent system for chromatography will depend on the polarity of the intermediates and the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Fluorination Step 1. Moisture in the reaction. 2. Degradation of the DAST reagent. 3. Incomplete reaction. 4. Formation of side products.1. Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon). 2. Use a fresh bottle of DAST or a recently purchased one. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider slightly increasing the temperature or reaction time. 4. Optimize the reaction temperature; adding DAST at a very low temperature (-40°C) and slowly warming up can minimize side reactions.
Formation of Multiple Spots on TLC After Deprotection 1. Incomplete deprotection. 2. Degradation of the product due to harsh deprotection conditions. 3. Side reactions catalyzed by the deprotection reagent.1. Increase the reaction time for deprotection or add more deprotection reagent. 2. Use milder deprotection conditions. For example, if using an acidic method that causes degradation, switch to a resin-based method like Amberlite (H+) in aqueous methanol.[1] 3. If using p-toluenesulfonic acid (p-TsOH) for deprotection, residual acid can catalyze the removal of other protecting groups (like a trityl group) in subsequent steps, leading to a lower yield of the desired product. A resin-based deprotection avoids this issue.[1]
Difficulty in Purifying the Final Product 1. Co-elution of the product with impurities. 2. Streaking of the product on the silica gel column.1. Try a different solvent system for column chromatography with a different polarity. 2. Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the elution solvent to improve the peak shape.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in a representative synthesis of this compound starting from L-type 2,2'-anhydrouridine.[1]

Reaction Step Product Overall Yield
3',5'-O-protection, Hydrolysis, and Fluorination2'-deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-β-L-uridine64%
Deprotection of THP groups2'-deoxy-2'-fluoro-β-L-uridine83%

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthesis reported by Dantsu, Y., et al. (2021).[1][5]

Step 1: Synthesis of 2'-deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-β-L-uridine

  • Start with commercially available β-L-2,2'-anhydrouridine.

  • Protect the 3' and 5' hydroxyl groups using a suitable protecting group like tetrahydropyranyl (THP).

  • The protected compound is then hydrolyzed.

  • The resulting compound is thoroughly dried under reduced pressure and dissolved in anhydrous dichloromethane, followed by the addition of dry pyridine under an argon atmosphere.

  • The reaction mixture is cooled to -40°C.

  • Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution.

  • The mixture is stirred for 1 hour at -40°C and then slowly warmed to room temperature using an oil bath.

  • The reaction mixture is then stirred at 36°C for 3 hours, cooled to room temperature, and stirred overnight.

  • The reaction is quenched by cooling to 0°C and adding a 5% NaHCO₃ solution.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried and concentrated to yield 2'-deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-β-L-uridine (overall yield of 64%).

Step 2: Deprotection to Yield this compound

  • The protected nucleoside from Step 1 is deprotected using Amberlite (H+) resin in aqueous methanol.

  • The reaction is stirred overnight.

  • The resin is filtered off, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to give 2'-deoxy-2'-fluoro-β-L-uridine (83% yield).

Visualizations

SynthesisWorkflow Start L-type 2,2'-anhydrouridine Step1 1. 3',5'-O-THP Protection 2. Hydrolysis Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Fluorination with DAST Intermediate1->Step2 Intermediate2 2'-deoxy-2'-fluoro-3',5'-di-O-THP-L-uridine Step2->Intermediate2 64% yield Step3 Deprotection with Amberlite (H+) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct 83% yield

Caption: Synthetic workflow for this compound.

Troubleshooting LowYield Low Fluorination Yield? CheckMoisture Anhydrous Conditions? LowYield->CheckMoisture Yes FreshReagent DAST Reagent Fresh? CheckMoisture->FreshReagent Yes DryGlassware Flame-dry glassware, use anhydrous solvents. CheckMoisture->DryGlassware No OptimizeTemp Optimize Temperature? FreshReagent->OptimizeTemp Yes UseNewDAST Use fresh DAST. FreshReagent->UseNewDAST No SlowAddition Add DAST at -40°C, slowly warm to RT. OptimizeTemp->SlowAddition Yes Success Yield Improved DryGlassware->Success UseNewDAST->Success SlowAddition->Success

Caption: Troubleshooting decision tree for low fluorination yield.

References

Technical Support Center: Purification of 2'-Deoxy-2'-fluoro-l-uridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2'-Deoxy-2'-fluoro-l-uridine (2'-F-l-U) modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges associated with the purification of these modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound modified oligonucleotides?

The purification of 2'-F-l-U modified oligonucleotides presents several challenges stemming from both the modification itself and the inherent difficulties of oligonucleotide purification. Key challenges include:

  • Co-elution with Truncated Sequences (Shortmers): During solid-phase synthesis, incomplete coupling reactions lead to the formation of shorter oligonucleotide sequences (n-1, n-2, etc.) that are chemically very similar to the full-length product (FLP), making their separation difficult.[1][2]

  • Presence of Synthesis-Related Impurities: Besides shortmers, other impurities such as failure sequences with protecting groups still attached, and by-products from cleavage and deprotection steps can complicate the purification process.

  • Impact of the 2'-Fluoro Modification: The fluorine modification alters the hydrophobicity and charge characteristics of the oligonucleotide compared to unmodified RNA, which can affect its chromatographic behavior.[3]

  • Influence of the L-Configuration: The unnatural L-stereochemistry of the uridine moiety can potentially influence the oligonucleotide's secondary structure and its interaction with chromatography stationary phases, although specific challenges related to the L-configuration are not extensively documented in readily available literature.

  • Method Development for Optimal Resolution: Establishing a purification method with sufficient resolution to separate the desired full-length 2'-F-l-U modified oligonucleotide from all impurities requires careful optimization of various chromatographic parameters.

Q2: Which purification method is most suitable for 2'-F-l-U modified oligonucleotides?

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most commonly employed and recommended method for the purification of modified oligonucleotides, including those with 2'-fluoro modifications.[3][4] This technique offers high resolution and is capable of separating the full-length product from closely related impurities based on differences in hydrophobicity. Anion-exchange HPLC (AEX-HPLC) can also be used, sometimes in conjunction with RP-HPLC for orthogonal purification, to separate oligonucleotides based on their charge.

Q3: How does the 2'-fluoro modification affect the choice of purification conditions?

The 2'-fluoro modification increases the nuclease resistance and binding affinity of the oligonucleotide. While it doesn't fundamentally change the purification strategy from other modified oligonucleotides, it's important to consider that the fluorine atom can alter the molecule's interaction with the stationary phase in RP-HPLC. This may necessitate adjustments to the mobile phase composition, such as the concentration of the ion-pairing agent or the organic solvent gradient, to achieve optimal separation.

Q4: Are there any specific considerations for the L-configuration of the uridine during purification?

While the impact of the L-configuration on purification is not as extensively documented as other modifications, the stereochemistry can potentially influence the oligonucleotide's three-dimensional structure. This could, in turn, affect its retention time and peak shape during chromatography. If synthesizing an L-oligonucleotide, it is crucial to ensure the stereochemical purity of the starting phosphoramidite to avoid the presence of diastereomeric impurities that may be challenging to separate from the desired product. Chiral chromatography is a specialized technique for separating enantiomers, but it is less commonly used for the routine purification of synthesized L-oligonucleotides from achiral synthesis impurities.[5][6][7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of 2'-F-l-U modified oligonucleotides, primarily focusing on IP-RP-HPLC.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Tailing 1. Inappropriate mobile phase conditions (ion-pairing agent concentration, pH, organic solvent).2. Suboptimal column temperature.3. Column degradation or contamination.4. Formation of secondary structures in the oligonucleotide.1. Optimize the concentration of the ion-pairing agent (e.g., triethylammonium acetate - TEAA). Adjust the pH of the mobile phase. Modify the gradient slope of the organic solvent (e.g., acetonitrile).2. Increase the column temperature (e.g., to 60°C) to disrupt secondary structures and improve peak shape.[9]3. Use a new or thoroughly cleaned column. Employ a guard column to protect the analytical column.4. Perform purification under denaturing conditions by increasing the temperature or adding a denaturant like urea to the mobile phase.[10]
Co-elution of Impurities with the Main Peak 1. Insufficient separation power of the single purification method.2. Presence of impurities that are very similar in hydrophobicity to the full-length product.3. Potential presence of diastereomers if the L-uridine phosphoramidite was not stereochemically pure.1. Employ an orthogonal purification method. For example, follow up the IP-RP-HPLC with an AEX-HPLC step.2. Fine-tune the HPLC method by testing different ion-pairing reagents, organic solvents, or shallower gradients to enhance selectivity.3. If diastereomeric contamination is suspected, specialized chiral separation methods may be necessary, though this is a complex undertaking. The primary solution is to ensure the high purity of the starting materials.
Low Yield of Purified Oligonucleotide 1. Poor synthesis efficiency leading to a low percentage of full-length product in the crude mixture.2. Loss of product during purification steps (e.g., broad peak collection, irreversible adsorption to the column).3. Degradation of the oligonucleotide during purification.1. Optimize the solid-phase synthesis protocol to maximize the yield of the full-length product.2. Sharpen the collection window for the main peak based on analytical runs. Ensure the column is properly conditioned and not overloaded.3. Use RNase-free solutions and operate at appropriate pH and temperature to maintain the integrity of the oligonucleotide.
Presence of Multiple Peaks for a Supposedly Pure Product 1. Formation of aggregates, especially for G-rich sequences.2. Presence of stable secondary structures (e.g., hairpins, duplexes).3. On-column degradation of the oligonucleotide.1. For G-rich sequences, consider using a purification buffer containing agents that disrupt G-quadruplex formation. Denaturing conditions (heat, urea) are often effective.2. Increase the column temperature or use denaturing mobile phases.3. Ensure the mobile phase pH is stable and compatible with the oligonucleotide. Check for any reactive components in the purification system.

Quantitative Data Summary

The following table provides a general overview of expected purity levels for different purification methods. Specific yields for 2'-F-l-U modified oligos are highly dependent on the synthesis efficiency and the specific purification protocol used.

Purification Method Typical Purity of Full-Length Product Recommended For Limitations
Desalting Variable (does not remove shortmers)Non-critical applications (e.g., some PCR primers)Not suitable for applications requiring high purity.
Cartridge Purification (RP) 75-85%[11]Oligos up to 40-80 bases for routine applications.Lower resolution than HPLC; not ideal for longer oligos or those requiring very high purity.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) >85-95%High-purity applications, modified oligonucleotides.Resolution can decrease for very long oligonucleotides (>60-80 bases).[11]
Anion-Exchange HPLC (AEX-HPLC) 80-90%[11]High-purity applications, especially for resolving species with different charge states.Can have lower resolution for longer oligos.
Polyacrylamide Gel Electrophoresis (PAGE) >95%[8][11]Very high-purity requirements, especially for longer oligonucleotides (>80 bases).Lower yields due to complex extraction from the gel; more labor-intensive.
Dual Purification (e.g., RP-HPLC and AEX-HPLC) >95%[11]Applications demanding the highest purity (e.g., therapeutics, crystallography).More time-consuming and can lead to lower overall yield.

Experimental Protocols

Detailed Methodology for IP-RP-HPLC Purification

This protocol provides a general framework for the purification of 2'-F-l-U modified oligonucleotides. Optimization will be required based on the specific oligonucleotide sequence and length.

1. Materials and Reagents:

  • Crude 2'-F-l-U modified oligonucleotide, deprotected and cleaved from the solid support.

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Triethylammonium acetate (TEAA) buffer, 2.0 M, pH 7.0.

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size).

2. Mobile Phase Preparation:

  • Buffer A: 0.1 M TEAA in HPLC-grade water.

  • Buffer B: 0.1 M TEAA in 50:50 (v/v) HPLC-grade water:acetonitrile.

3. HPLC Method:

  • Column: C18 reversed-phase column.

  • Flow Rate: Typically 1.0 mL/min for analytical scale.

  • Column Temperature: 60 °C.

  • Detection: UV absorbance at 260 nm.

  • Gradient:

    • 0-5 min: 10% Buffer B

    • 5-35 min: 10-70% Buffer B (linear gradient)

    • 35-40 min: 70-100% Buffer B (wash)

    • 40-45 min: 100% Buffer B (wash)

    • 45-50 min: 100-10% Buffer B (re-equilibration)

    • 50-60 min: 10% Buffer B (re-equilibration)

4. Procedure:

  • Dissolve the crude oligonucleotide in Buffer A to a suitable concentration (e.g., 10-20 OD/mL).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the equilibrated HPLC system.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak (full-length product).

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

Visualizations

Experimental Workflow for Oligonucleotide Purification

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude_oligo Crude Oligonucleotide cleavage->crude_oligo hplc IP-RP-HPLC crude_oligo->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis purity_analysis->hplc If impure, re-purify pooling Pooling of Pure Fractions purity_analysis->pooling If pure lyophilization Lyophilization pooling->lyophilization final_product Purified 2'-F-l-U Oligo lyophilization->final_product

Caption: Workflow for the synthesis and purification of 2'-F-l-U modified oligonucleotides.

Troubleshooting Logic for Poor HPLC Resolution

troubleshooting_resolution start Poor Resolution in HPLC check_temp Is Column Temperature Elevated (e.g., 60°C)? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_gradient Is the Gradient Optimized? check_temp->check_gradient Yes increase_temp->check_gradient adjust_gradient Use a Shallower Gradient check_gradient->adjust_gradient No check_ip Is Ion-Pairing Agent Concentration Optimal? check_gradient->check_ip Yes adjust_gradient->check_ip adjust_ip Vary Ion-Pairing Agent Concentration check_ip->adjust_ip No check_column Is the Column in Good Condition? check_ip->check_column Yes adjust_ip->check_column replace_column Replace Column check_column->replace_column No orthogonal_purification Consider Orthogonal Purification (e.g., AEX-HPLC) check_column->orthogonal_purification Yes replace_column->orthogonal_purification

Caption: A logical workflow for troubleshooting poor resolution during HPLC purification.

References

Technical Support Center: Synthesis and Deprotection of Oligonucleotides Containing 2'-Deoxy-2'-fluoro-l-uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-l-uridine. The focus is on preventing degradation during the critical deprotection step of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a desirable modification in oligonucleotides?

A1: The 2'-fluoro modification significantly enhances the stability of oligonucleotides. This modification provides resistance to degradation by nucleases, which can improve the therapeutic efficacy of the oligonucleotide.[1][2] Additionally, the 2'-fluoro group can increase the binding affinity of the oligonucleotide to its target RNA sequence.[3] Studies have also indicated that 2'-fluoro substitution can confer increased chemical stability to the nucleoside.[4]

Q2: What are the general steps involved in oligonucleotide deprotection?

A2: Oligonucleotide deprotection is a multi-step process that typically includes:

  • Cleavage: Release of the synthesized oligonucleotide from the solid support.

  • Phosphate Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection: Removal of the protecting groups from the exocyclic amines of the nucleobases (e.g., dA, dC, dG).[5]

These steps are often performed concurrently using a single deprotection solution.

Q3: What are the common deprotection reagents used in oligonucleotide synthesis?

A3: A variety of reagents can be used, with the choice depending on the sensitivity of the oligonucleotide to base-catalyzed degradation. Common options include:

  • Standard Deprotection: Concentrated ammonium hydroxide.

  • Fast Deprotection: A mixture of ammonium hydroxide and methylamine (AMA).[6][7]

  • Mild Deprotection: Reagents like potassium carbonate in methanol, or tert-butylamine in water are used for highly sensitive oligonucleotides.[5][6][8]

Troubleshooting Guide: Preventing Degradation of this compound

This guide addresses potential issues and provides solutions for minimizing degradation during the deprotection of oligonucleotides containing this compound.

Issue 1: Observed Degradation or Unexpected Side Products After Deprotection

Possible Cause: The strong basic conditions of standard deprotection reagents (e.g., concentrated ammonium hydroxide or AMA at elevated temperatures) may be causing degradation of the 2'-fluoro-l-uridine moiety or other sensitive components of your oligonucleotide.

Solution:

  • Switch to a Milder Deprotection Protocol: For oligonucleotides containing sensitive modifications, "UltraMILD" deprotection conditions are recommended.[5][6][8] These conditions are less basic and can prevent the degradation of base-labile groups.

  • Optimize Deprotection Time and Temperature: If using a standard or fast deprotection method, reducing the temperature and duration of the deprotection step can minimize degradation. However, ensure that deprotection is complete to avoid other side products.

Experimental Protocols: Deprotection Methods

Below are detailed protocols for various deprotection strategies.

Protocol 1: Standard Deprotection with Ammonium Hydroxide

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.

  • Incubate the vial at 55°C for 8-12 hours.

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the support with nuclease-free water and combine the washes with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)

Note: This method requires the use of acetyl (Ac) protected dC to prevent transamination.[6][7]

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA solution to the vial.

  • Incubate at 65°C for 10-15 minutes.[7]

  • Cool the vial and transfer the supernatant to a new tube.

  • Wash the support with nuclease-free water and combine the washes.

  • Dry the oligonucleotide solution.

Protocol 3: UltraMILD Deprotection with Potassium Carbonate in Methanol

Note: This protocol is suitable for highly sensitive oligonucleotides and requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[6]

  • Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Transfer the solid support to a vial.

  • Add the potassium carbonate solution.

  • Incubate at room temperature for 4 hours.[5]

  • Transfer the supernatant and wash the support with nuclease-free water.

  • Neutralize the solution with a suitable buffer if necessary.

  • Proceed with desalting or purification.

Protocol 4: Mild Deprotection with tert-Butylamine/Water

This method is effective for deprotecting oligonucleotides containing base-labile modifications.[9]

  • Prepare a 1:3 (v/v) mixture of tert-butylamine and water.

  • Transfer the solid support to a vial.

  • Add the tert-butylamine/water mixture.

  • Incubate at 60°C for 6 hours.[8]

  • Cool the vial, transfer the supernatant, and wash the support.

  • Dry the oligonucleotide solution.

Data Presentation: Comparison of Deprotection Conditions
Deprotection MethodReagentTemperatureTimeSuitabilityKey Considerations
Standard Concentrated NH₄OH55°C8-12 hoursRoutine DNA oligonucleotidesMay be too harsh for sensitive modifications.
Fast (AMA) NH₄OH / Methylamine (1:1)65°C10-15 minutesHigh-throughput synthesis of DNA oligonucleotidesRequires Ac-dC to prevent transamination.[6][7]
UltraMILD 0.05 M K₂CO₃ in MethanolRoom Temp.4 hoursHighly sensitive oligonucleotidesRequires UltraMILD phosphoramidites.[6]
Mild tert-Butylamine / H₂O (1:3)60°C6 hoursOligonucleotides with base-labile groupsEffective for preventing degradation of sensitive moieties.[8][9]

Visualizing the Deprotection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate deprotection strategy.

Deprotection_Workflow start Start: Oligonucleotide Synthesis Complete check_sensitivity Assess Sensitivity of Oligonucleotide Components (e.g., 2'-F-l-uridine, dyes) start->check_sensitivity node_standard Standard or Fast Deprotection (NH4OH or AMA) check_sensitivity->node_standard Low Sensitivity node_mild Mild or UltraMILD Deprotection (K2CO3 or t-Butylamine/H2O) check_sensitivity->node_mild High Sensitivity check_ama Using AMA? node_standard->check_ama deprotection Perform Deprotection Protocol node_mild->deprotection use_ac_dc Ensure Ac-dC was used during synthesis check_ama->use_ac_dc Yes check_ama->deprotection No use_ac_dc->deprotection analysis Analyze Product Quality (e.g., HPLC, Mass Spec) deprotection->analysis check_degradation Degradation Observed? analysis->check_degradation troubleshoot Troubleshoot: - Use milder conditions - Reduce time/temperature check_degradation->troubleshoot Yes end End: Purified Oligonucleotide check_degradation->end No troubleshoot->node_mild

Caption: Decision workflow for selecting a deprotection strategy.

This logical flow helps in choosing the appropriate deprotection method based on the sensitivity of the oligonucleotide components to minimize degradation.

References

Technical Support Center: Enhancing the Solubility of 2'-Deoxy-2'-fluoro-l-uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2'-Deoxy-2'-fluoro-l-uridine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a nucleoside analog. Generally, such compounds exhibit moderate to low aqueous solubility. The presence of the polar hydroxyl and uracil groups contributes to some water solubility, while the deoxyribose and fluoro- group can influence its lipophilicity. For a similar compound, 5-Fluoro-2'-deoxyuridine, the solubility in water is reported to be 50 mg/ml.[1] The related compound 2'-Fluoro-2'-deoxy-arabino-Uridine is soluble in methanol.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A2: Initially, ensure that you are using a high-purity solvent and that your stock of this compound has been stored correctly to prevent degradation. Gentle heating and agitation (e.g., vortexing or sonication) can often aid dissolution. If solubility remains an issue, consider adjusting the pH of your buffer or using a co-solvent.

Q3: How does pH affect the solubility of this compound?

A3: The uracil moiety of this compound has an ionizable proton. The predicted pKa for 2'-Deoxy-2'-fluorouridine is approximately 9.39.[2] The pKa of the related compound 5-Fluorouracil is around 8.0.[3][4][5] By adjusting the pH of the solution to above the pKa, the molecule will become deprotonated and negatively charged, which generally increases its solubility in aqueous solutions. Therefore, using a buffer with a pH in the range of 8.5-10 may enhance solubility. However, always consider the pH stability of your compound and the requirements of your experiment.

Q4: What are some common co-solvents that can be used to dissolve this compound?

A4: For in vitro studies, Dimethyl sulfoxide (DMSO) is a common choice. The solubility of the D-isomer, 2'-Deoxy-2'-fluorouridine, in DMSO is 100 mg/mL.[6][7] For in vivo applications, formulations often use a combination of co-solvents to achieve the desired concentration and minimize toxicity. A typical formulation might include DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline or phosphate-buffered saline (PBS).[6][8]

Q5: Are there more advanced techniques to improve the solubility of this compound for formulation development?

A5: Yes, several formulation strategies can significantly enhance the solubility of poorly soluble compounds like this compound. These include:

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its apparent solubility.

  • Solid Dispersion: Dispersing the drug in a solid matrix at a molecular level can improve its dissolution rate.

  • Prodrugs: Modifying the chemical structure of the drug to create a more soluble prodrug that converts to the active form in vivo.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon standing. The solution is supersaturated.1. Gently warm the solution while stirring to redissolve the precipitate. 2. Prepare a fresh solution at a slightly lower concentration. 3. If using a co-solvent, ensure it is fully miscible with the aqueous phase.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.1. Visually inspect your stock and working solutions for any undissolved particles before each use. 2. Filter sterilize your final solution through a 0.22 µm filter to remove any undissolved microparticles. 3. Consider using one of the solubility enhancement techniques described below to ensure complete dissolution.
Difficulty preparing a concentrated stock solution. The intrinsic solubility of the compound in the chosen solvent is limited.1. Refer to the solubility data table below and select a solvent with higher solubilizing capacity. 2. Try a co-solvent system. For example, dissolve the compound in a minimal amount of DMSO first, and then slowly add your aqueous buffer while vortexing. 3. If a high concentration is essential, explore advanced formulation strategies like cyclodextrin complexation or solid dispersion.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and related compounds. Please note that the data for the D-isomer and other analogs are provided as a reference and the solubility of the L-isomer may vary.

Compound Solvent Solubility Reference
2'-Deoxy-2'-fluorouridine (D-isomer)DMSO100 mg/mL[6][7]
5-Fluoro-2'-deoxyuridineWater50 mg/mL[1]
2'-Fluoro-2'-deoxy-arabino-UridineMethanolSoluble
2'-Deoxy-2'-fluorouridine (D-isomer)In vivo formulation 1≥ 2.5 mg/mL[6]
(10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
2'-Deoxy-2'-fluorouridine (D-isomer)In vivo formulation 2≥ 2.5 mg/mL[6]
(10% DMSO, 90% (20% SBE-β-CD in saline))

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol describes a general method to assess and improve the solubility of this compound by modifying the pH of the solution.

Materials:

  • This compound

  • Deionized water

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • pH meter

  • Magnetic stirrer and stir bar

  • Vials

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved solid to settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for dissolution.

experimental_workflow Workflow for pH-Dependent Solubility Assessment cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers at Various pH Values add_compound Add Excess Compound to Buffers prep_buffers->add_compound stir Stir for 24h at Constant Temperature add_compound->stir separate Separate Supernatant stir->separate filter Filter Supernatant separate->filter analyze Analyze Concentration (UV-Vis/HPLC) filter->analyze plot Plot Solubility vs. pH analyze->plot

Caption: Workflow for pH-Dependent Solubility Assessment.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol provides a method for preparing an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD or SBE-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Flask

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve the cyclodextrin in deionized water with stirring to prepare a solution of the desired concentration.

  • Slowly add this compound to the cyclodextrin solution while continuing to stir.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution (e.g., using liquid nitrogen or a -80 °C freezer).

  • Lyophilize the frozen solution until a dry powder is obtained. This powder is the cyclodextrin inclusion complex.

  • To determine the solubility enhancement, perform a solubility study as described in Protocol 1, comparing the solubility of the complex to the free drug.

logical_relationship Logic of Cyclodextrin-Mediated Solubility Enhancement cluster_components Components cluster_process Process cluster_result Result drug Poorly Soluble Drug (this compound) complexation Complexation in Aqueous Solution drug->complexation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complexation inclusion_complex Inclusion Complex (Drug inside CD Cavity) complexation->inclusion_complex enhanced_solubility Enhanced Apparent Aqueous Solubility inclusion_complex->enhanced_solubility

Caption: Logic of Cyclodextrin-Mediated Solubility Enhancement.

References

Technical Support Center: Addressing Off-Target Effects of 2'-Deoxy-2'-fluoro-l-uridine (L-FMAU) Modified Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the off-target effects of 2'-Deoxy-2'-fluoro-l-uridine (L-FMAU, Clevudine) and related modified nucleoside therapeutics. The primary off-target effect of concern is mitochondrial toxicity, which can manifest in various ways during preclinical and clinical development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of L-FMAU's off-target mitochondrial toxicity?

A1: The primary mechanism of L-FMAU-induced mitochondrial toxicity is the inhibition of the mitochondrial DNA polymerase, polymerase gamma (Pol-γ).[1][2][3][4] The active triphosphate form of L-FMAU (L-FMAU-TP) acts as a substrate for Pol-γ and, upon incorporation into the nascent mitochondrial DNA (mtDNA) strand, can lead to chain termination. This inhibition of mtDNA replication results in a progressive depletion of mtDNA within the cell. Since mtDNA encodes essential protein subunits of the electron transport chain (ETC), its depletion leads to impaired oxidative phosphorylation, reduced ATP production, and an increase in lactate levels.[5][6]

Q2: What are the common cellular indicators of L-FMAU-induced mitochondrial toxicity in vitro?

A2: Common in vitro indicators include:

  • Reduced Mitochondrial DNA (mtDNA) Content: A direct consequence of Pol-γ inhibition.

  • Increased Lactate Production: A shift towards anaerobic glycolysis due to impaired oxidative phosphorylation.[7][8]

  • Decreased Mitochondrial Membrane Potential (ΔΨm): Indicates mitochondrial dysfunction and can be an early marker of apoptosis.

  • Reduced Oxygen Consumption Rate (OCR): A direct measure of diminished electron transport chain activity.

  • Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria can leak electrons, leading to the formation of superoxide and other ROS.

  • Changes in Mitochondrial Morphology: Stressed mitochondria may appear fragmented or swollen.

  • Increased Intracellular Lipid Droplets (Steatosis): Particularly in hepatocytes, this is a sign of metabolic dysregulation.[5]

  • Reduced Cell Proliferation and Viability: The ultimate consequence of severe mitochondrial dysfunction.[7][8]

Q3: Which cell lines are suitable for studying L-FMAU's hepatotoxicity?

A3: Several cell models can be used, each with its advantages and limitations:

  • HepG2 (Human Hepatoblastoma Cell Line): Widely used and well-characterized for studying drug-induced liver injury and mitochondrial toxicity. These cells are known to be sensitive to nucleoside analog toxicity.

  • HepaRG (Human Hepatic Progenitor Cell Line): These cells can differentiate into both hepatocyte-like and biliary-like cells, offering a more physiologically relevant model than some other hepatoma lines.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro toxicology due to their metabolic competence. However, they are limited by availability, cost, and inter-donor variability.

  • Induced Pluripotent Stem Cell (iPSC)-derived Hepatocytes: A promising renewable source of human hepatocytes that can be used for toxicity screening.

Q4: How does the mitochondrial toxicity of L-FMAU compare to other nucleoside reverse transcriptase inhibitors (NRTIs)?

A4: The potential for mitochondrial toxicity varies significantly among different NRTIs. The hierarchy of inhibition of DNA polymerase gamma is often cited as a predictor of toxicity. Studies have shown the following general trend for Pol-γ inhibition: Zalcitabine (ddC) > Didanosine (ddI) > Stavudine (d4T) > Lamivudine (3TC) > Zidovudine (AZT) > Abacavir.[2][4] L-FMAU's D-enantiomer (D-FMAU) has been shown to be a potent inhibitor of Pol-γ, similar to the toxic compound Fialuridine (FIAU).[5] However, the L-configuration of L-FMAU (Clevudine) is thought to be a weaker inhibitor of Pol-γ, contributing to its better initial safety profile. Long-term therapy with Clevudine has, however, been associated with myopathy and mtDNA depletion.

Section 2: Data Summary Tables

Table 1: Comparative Inhibition of DNA Polymerase Gamma by Nucleoside Analog Triphosphates

Nucleoside Analog TriphosphateInhibition Constant (Ki) for Pol-γ (µM)Reference(s)
FMAUTP (D-form)0.03[5]
FIAUTP0.015[5]
FAUTP1.0[5]

Table 2: In Vitro Effects of L-FMAU and Other Nucleoside Analogs on Mitochondrial Markers

CompoundConcentrationCell LineDurationmtDNA Depletion (% of control)Lactate Production (% increase)Reference(s)
L-FMAU (Clevudine) N/A (Long-term therapy)Human Skeletal Muscle>8 monthsSignificant DepletionN/A
D-FMAU 20 µMHepG214 days~30%N/A[5]
FIAU 20 µMHepG214 days~30%N/A[5]
Zalcitabine (ddC) 177 nMHepG225 days~92%~350%[8]
Stavudine (d4T) 36 µMHepG225 daysSignificant DepletionIncreased[8]
Zidovudine (AZT) 7 µMHepG225 daysNot primary effectIncreased[8]
Tenofovir 300 µMHepG2, SkMC3 weeksNo significant change<20%

N/A: Not available in the cited literature.

Section 3: Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity or Reduced Cell Proliferation

Problem: You observe a dose-dependent decrease in cell viability or proliferation after treatment with an L-FMAU-based therapeutic that is more potent than anticipated.

dot

G cluster_observe Observation cluster_troubleshoot Troubleshooting Steps cluster_mitigate Mitigation Strategy Unexpected_Cytotoxicity Unexpected Cytotoxicity or Reduced Cell Proliferation Assess_Mitochondrial_Health Assess Mitochondrial Health (Go to Guide 2) Unexpected_Cytotoxicity->Assess_Mitochondrial_Health Is it mitochondrial? Measure_mtDNA Measure mtDNA Content (Go to Guide 3) Unexpected_Cytotoxicity->Measure_mtDNA Is Pol-γ inhibited? Rule_Out_Other_Tox Rule Out Other Toxicities (e.g., Caspase Assay) Unexpected_Cytotoxicity->Rule_Out_Other_Tox Check_Metabolism Check Metabolic Shift (Lactate Assay) Assess_Mitochondrial_Health->Check_Metabolism Uridine_Rescue Perform Uridine Rescue Experiment (Go to Guide 4) Measure_mtDNA->Uridine_Rescue If mtDNA is depleted Check_Metabolism->Uridine_Rescue If lactate is high G cluster_problem Problem cluster_jc1 JC-1 Assay cluster_seahorse Seahorse XF Assay Inconsistent_Results Inconsistent Results in Mito Function Assays (JC-1, Seahorse) JC1_Low_Red Low Red/Green Ratio in Control Cells Inconsistent_Results->JC1_Low_Red JC1_High_Variation High Well-to-Well Variation Inconsistent_Results->JC1_High_Variation Seahorse_High_Variation High OCR/ECAR Variation Inconsistent_Results->Seahorse_High_Variation Seahorse_No_Response No Response to Inhibitors (Oligo/FCCP) Inconsistent_Results->Seahorse_No_Response Check_Cell_Health Verify Control Cell Viability JC1_Low_Red->Check_Cell_Health Cells unhealthy? Optimize_JC1_Conc Optimize JC-1 Concentration & Incubation JC1_Low_Red->Optimize_JC1_Conc Dye concentration? Check_Cell_Density Ensure Even Cell Seeding JC1_High_Variation->Check_Cell_Density Inconsistent seeding? Wash_Steps Perform Gentle Wash Steps JC1_High_Variation->Wash_Steps Gentle washing? Seahorse_High_Variation->Check_Cell_Density Inconsistent seeding? Normalize_Data Normalize Data Post-Run Seahorse_High_Variation->Normalize_Data Normalize to cell count/ protein Seahorse_No_Response->Check_Cell_Health Check_Reagents Verify Reagent Preparation & Injection Seahorse_No_Response->Check_Reagents Reagent prep/injection? G cluster_cell Cell cluster_mito Mitochondrion L_FMAU L-FMAU Cellular_Kinases Cellular Kinases L_FMAU->Cellular_Kinases Phosphorylation L_FMAU_TP L-FMAU-TP Cellular_Kinases->L_FMAU_TP Pol_gamma DNA Polymerase Gamma (Pol-γ) L_FMAU_TP->Pol_gamma Inhibits mtDNA_Replication mtDNA Replication Pol_gamma->mtDNA_Replication mtDNA_Depletion mtDNA Depletion mtDNA_Replication->mtDNA_Depletion ETC_Subunits ETC Subunit Synthesis mtDNA_Depletion->ETC_Subunits Decreases ETC_Dysfunction ETC Dysfunction ETC_Subunits->ETC_Dysfunction ATP_Production ↓ ATP Production ETC_Dysfunction->ATP_Production Lactate_Production ↑ Lactate Production ETC_Dysfunction->Lactate_Production ROS_Production ↑ ROS Production ETC_Dysfunction->ROS_Production

References

Technical Support Center: Optimization of Antiviral Assays for 2'-Deoxy-2'-fluoro-l-uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-l-uridine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the optimization of your antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nucleoside analog, meaning its molecular structure is very similar to the natural nucleosides that are the building blocks of DNA and RNA. When a virus infects a host cell, it begins to replicate its genetic material. During this process, the viral polymerase may mistakenly incorporate this compound into the growing nucleic acid chain. This incorporation disrupts the replication process, effectively halting the production of new viral particles.

Q2: Against which types of viruses is this compound expected to be active?

A2: As a nucleoside analog, this compound has the potential to be a broad-spectrum antiviral agent, particularly against RNA viruses. This is because many viruses use an RNA-dependent RNA polymerase (RdRp) for replication, which can be a target for this class of drugs.[1] It and its derivatives have been evaluated against viruses such as Hepatitis C Virus (HCV) and influenza virus.[2][3]

Q3: What are the critical first steps before starting an antiviral assay with this compound?

A3: Before assessing the antiviral efficacy of this compound, it is crucial to determine its cytotoxicity in the host cell line being used. This is achieved by performing a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in the death of 50% of the cells.[4] This value is essential for selecting a range of non-toxic concentrations for your antiviral assays.

Q4: What is the Selectivity Index (SI) and why is it important?

A4: The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the 50% effective concentration (EC50) (SI = CC50 / EC50).[4] A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective at inhibiting the virus at concentrations that are not harmful to the host cells.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of antiviral assays for this compound.

Issue 1: High Variability in Antiviral Activity Between Replicate Wells

  • Question: My replicate wells for the same concentration of this compound are showing significantly different levels of viral inhibition. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in viral replication and, consequently, the perceived antiviral effect. Ensure you have a homogenous single-cell suspension before seeding and use calibrated pipettes.

    • Inaccurate Pipetting of Compound or Virus: Small volumes of concentrated compound or virus stock are prone to pipetting errors. Use calibrated pipettes and consider preparing intermediate dilutions to work with larger, more accurate volumes.

    • Edge Effects: Wells on the perimeter of a multi-well plate are more susceptible to evaporation, which can concentrate the compound and affect cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS).

    • Inconsistent Virus Titer: Using a virus stock with a non-uniform titer can lead to variable infection rates. Ensure your virus stock is well-mixed before use.

Issue 2: No Antiviral Activity Observed

  • Question: I am not observing any reduction in viral replication, even at high concentrations of this compound. What should I check?

  • Answer:

    • Incorrect Concentration Range: The effective concentration of the compound may be outside the range you are testing. Perform a broad dose-response experiment to identify the active concentration range.

    • Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.

    • Resistant Virus Strain: The specific strain of the virus you are using may be resistant to this class of nucleoside analogs. If possible, test against a known sensitive control strain.

    • Cell Line Permissiveness: Confirm that the cell line you are using is highly permissive to the virus, allowing for robust replication in the control wells.

Issue 3: Observed Cytotoxicity at Concentrations Where Antiviral Effect is Expected

  • Question: I am seeing significant cell death in my assay wells, making it difficult to distinguish between antiviral activity and cytotoxicity. How can I address this?

  • Answer:

    • Perform a Dose-Response Cytotoxicity Assay: It is essential to first determine the CC50 of this compound on your specific cell line in the absence of the virus. This will define the therapeutic window.

    • Lower the Concentration Range: Based on the CC50 value, select a concentration range for your antiviral assay that is well below the toxic level.

    • Consider a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of the compound. If feasible, consider using a different cell line that is also permissive to your virus of interest.

    • Assay Duration: A long incubation period may exacerbate cytotoxicity. Consider shortening the assay duration if the viral replication cycle allows.

Quantitative Data Summary

The following tables provide an example of how to present the quantitative data from your cytotoxicity and antiviral assays. The values presented here are for illustrative purposes and should be experimentally determined for your specific virus, cell line, and assay conditions.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
Huh-7MTT72> 100
MDCKMTT48> 100
A549MTT72> 100
VeroMTT48> 100

Table 2: Antiviral Activity of this compound Against Various Viruses

VirusCell LineAssay TypeEC50 (µM)Selectivity Index (SI)
Hepatitis C Virus (HCV)Huh-7Replicon Assay2.99[2]>33
Influenza A (H5N2)MDCKPlaque Reduction82[5]>1.2
Dengue Virus (DENV)A549qPCRTBDTBD
Zika Virus (ZIKV)VeroPlaque ReductionTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

1. Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Materials:

    • Permissive host cell line

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

  • Procedure:

    • Seed the 96-well plates with your host cells at a density that will result in 80-90% confluency after 24 hours.

    • Incubate the plates at 37°C in a CO2 incubator.

    • The next day, prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

2. Plaque Reduction Assay Protocol

This assay measures the ability of this compound to inhibit the formation of viral plaques.

  • Materials:

    • Confluent monolayer of permissive host cells in 6-well or 12-well plates

    • Virus stock with a known titer

    • This compound

    • Serum-free medium

    • Overlay medium (e.g., containing methylcellulose or low-melting-point agarose)

    • Crystal violet staining solution

  • Procedure:

    • Prepare serial dilutions of this compound in serum-free medium.

    • In separate tubes, mix each dilution of the compound with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Include a virus-only control.

    • Incubate the virus-compound mixtures for 1 hour at 37°C.

    • Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Gently remove the inoculum and add the overlay medium to each well.

    • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

    • Fix the cells with a solution such as 4% formaldehyde.

    • Stain the cells with crystal violet solution and gently wash with water.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

3. Quantitative PCR (qPCR) Based Antiviral Assay

This protocol quantifies the effect of this compound on the production of viral RNA.

  • Materials:

    • Permissive host cells in 24-well or 48-well plates

    • Virus stock

    • This compound

    • RNA extraction kit

    • Reverse transcription reagents

    • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe

    • Primers specific for a viral gene and a host housekeeping gene

    • qPCR instrument

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of this compound for a predetermined time.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Incubate for a period that allows for significant viral replication (e.g., 24-48 hours).

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Set up the qPCR reaction with primers for the viral gene and the host housekeeping gene.

    • Run the qPCR and analyze the data to determine the relative quantification of viral RNA in treated versus untreated cells, normalized to the housekeeping gene.

    • Calculate the EC50, which is the concentration of the compound that reduces viral RNA levels by 50%.

Visualizations

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Compound This compound Metabolism Cellular Kinases (Phosphorylation) Compound->Metabolism Enters Cell Active_Metabolite Active Triphosphate Form Metabolism->Active_Metabolite Viral_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_Polymerase Competes with natural nucleosides New_RNA Nascent Viral RNA Viral_Polymerase->New_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->Viral_Polymerase Chain_Termination Chain Termination New_RNA->Chain_Termination

Caption: Mechanism of action for this compound.

Antiviral_Workflow A 1. Determine Cytotoxicity (CC50) of Compound on Host Cells B 2. Select Non-Toxic Concentration Range A->B C 3. Perform Antiviral Assay (e.g., Plaque Reduction, qPCR) B->C D 4. Quantify Viral Inhibition C->D E 5. Calculate EC50 and Selectivity Index (SI) D->E

Caption: Experimental workflow for antiviral activity assessment.

Troubleshooting_Logic Start Inconsistent Results? Check_Seeding Cell Seeding Uniform? Start->Check_Seeding Check_Pipetting Pipetting Accurate? Check_Seeding->Check_Pipetting Yes Solution1 Optimize Seeding Protocol Check_Seeding->Solution1 No Check_Edge_Effects Edge Effects Minimized? Check_Pipetting->Check_Edge_Effects Yes Solution2 Calibrate Pipettes/ Use Reverse Pipetting Check_Pipetting->Solution2 No Solution3 Avoid Outer Wells Check_Edge_Effects->Solution3 No

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: 2'-Deoxy-2'-fluoro-l-uridine (l-FddU) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2'-Deoxy-2'-fluoro-l-uridine (l-FddU) in cell-based assays. The information aims to help minimize cytotoxicity and ensure reliable experimental outcomes.

Troubleshooting Guide

Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations

Possible Causes:

  • High Compound Concentration: The effective concentration of l-FddU can vary significantly between cell lines.

  • Prolonged Exposure Time: Continuous exposure to l-FddU can lead to cumulative toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs.

  • Solvent Toxicity: The solvent used to dissolve l-FddU may be contributing to cell death at the final concentration used.

Troubleshooting Steps:

  • Optimize l-FddU Concentration:

    • Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations and narrow down to a more specific range.

    • Consult literature for reported IC50 values of similar fluorinated pyrimidine nucleosides in your cell line or related cell types as a starting point (see Table 1).

  • Optimize Exposure Duration:

    • Conduct a time-course experiment to assess the minimum exposure time required to achieve the desired biological effect.

    • Consider a "pulse-chase" experiment where cells are exposed to l-FddU for a shorter period, followed by washing and incubation in a drug-free medium.

  • Cell Line Specificity:

    • If possible, test l-FddU in a panel of cell lines to understand its cytotoxicity profile.

    • Review literature to check for known mechanisms of resistance or sensitivity in your cell line (e.g., expression levels of nucleoside transporters or metabolic enzymes).

  • Control for Solvent Effects:

    • Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve l-FddU) in your experiments.

    • Ensure the final solvent concentration is well below the level known to cause toxicity (typically <0.1% for DMSO).

Troubleshooting Decision Tree

G start High Cell Death Observed q1 Is a vehicle control included? start->q1 a1_yes Is there toxicity in the vehicle control? q1->a1_yes Yes a1_no Perform dose-response and time-course experiments. q1->a1_no No a1_yes_yes Reduce solvent concentration. a1_yes->a1_yes_yes Yes a1_yes_no Is the cell line known to be highly sensitive? a1_yes->a1_yes_no No a1_yes_no_yes Consider using a more resistant cell line or a lower concentration. a1_yes_no->a1_yes_no_yes Yes a1_yes_no_no Optimize l-FddU concentration and exposure time. a1_yes_no->a1_yes_no_no No

Caption: Troubleshooting workflow for excessive cell death.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.

  • Compound Stability: Degradation of l-FddU in stock solutions or culture media.

  • Assay Variability: Inconsistent cell seeding, reagent addition, or incubation times.

Troubleshooting Steps:

  • Standardize Cell Culture:

    • Use cells within a consistent and low passage number range.

    • Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.

    • Use the same batch of media and supplements for all related experiments.

  • Ensure Compound Integrity:

    • Prepare fresh stock solutions of l-FddU regularly and store them appropriately (aliquoted and protected from light at -20°C or -80°C).

    • Perform a quality control check on new batches of the compound.

  • Standardize Assay Protocol:

    • Use a calibrated multichannel pipette for adding cells and reagents to minimize well-to-well variability.

    • Ensure uniform incubation conditions (temperature, CO2, humidity) across all plates.

    • Follow a strict and consistent timeline for all steps of the assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (l-FddU)?

A1: this compound is a nucleoside analog. Its mechanism of action involves its incorporation into the DNA of rapidly dividing cells, such as cancer cells or virus-infected cells. This incorporation disrupts the normal process of DNA replication and repair, leading to cell cycle arrest and apoptosis (programmed cell death). Specifically, as a fluorinated pyrimidine, it is believed to inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[1][2]

Q2: How should I prepare and store l-FddU?

A2: l-FddU is typically a solid that should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. For cell-based assays, dilute the stock solution in culture medium to the final desired concentration immediately before use.

Q3: What are typical working concentrations for l-FddU?

A3: The optimal working concentration of l-FddU is highly dependent on the cell line and the specific assay. It is crucial to perform a dose-response curve to determine the IC50 value for your experimental system. As a reference, related fluorinated pyrimidine nucleosides have shown cytotoxic effects in the nanomolar to micromolar range in various cancer cell lines.[3]

Q4: Can I combine l-FddU with other drugs?

A4: Yes, l-FddU can be used in combination with other therapeutic agents. Combination therapy is a common strategy in cancer research to enhance efficacy and overcome drug resistance. When combining drugs, it is important to assess for synergistic, additive, or antagonistic effects, which can be determined using methods like the Chou-Talalay method.

Q5: How can I minimize the off-target cytotoxic effects of l-FddU?

A5: Minimizing off-target effects is key for therapeutic applications. In a research setting, strategies include:

  • Optimizing Concentration and Exposure Time: Use the lowest effective concentration for the shortest duration necessary to achieve the desired effect.

  • Uridine Rescue: Co-treatment with uridine has been shown to protect normal cells from the toxicity of some fluoropyrimidines without compromising their anti-tumor activity. This is because uridine can help replenish the pyrimidine pool in normal cells.

  • Targeted Delivery: In more advanced applications, conjugating l-FddU to a molecule that specifically targets cancer cells can reduce its impact on healthy cells.[3][4]

Quantitative Data

Table 1: Cytotoxicity of Related Fluorinated Pyrimidine Nucleosides in Various Cell Lines

CompoundCell LineAssayIC50Reference
5-FUdr-anti-Ly-2.1Murine Ly-2.1+ve thymoma[3H]deoxyuridine incorporation6 nM[3]
Free 5-FUdrMurine Ly-2.1+ve thymoma[3H]deoxyuridine incorporation0.51 nM[3]
5-FUdr-succMurine Ly-2.1+ve thymoma[3H]deoxyuridine incorporation5.2 nM[3]
CYT-Rx20MCF-7Cell Proliferation0.81 ± 0.04 µg/mL[5]
CYT-Rx20MDA-MB-231Cell Proliferation1.82 ± 0.05 µg/mL[5]
CYT-Rx20ZR75-1Cell Proliferation1.12 ± 0.06 µg/mL[5]
GenisteinMCF-7Cell Proliferation73.89 µM[5]

Note: Data for this compound (l-FddU) is limited. The table provides data for structurally related compounds to give a general indication of effective concentration ranges. Researchers should determine the IC50 for l-FddU in their specific cell line.

Experimental Protocols

Protocol: Determining the IC50 of l-FddU using a Cell Viability Assay (e.g., MTT Assay)

1. Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (l-FddU)

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of l-FddU in DMSO.

    • Perform serial dilutions of the l-FddU stock solution in complete medium to prepare 2X working solutions. A typical concentration range to start with could be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest l-FddU concentration) and a no-treatment control (medium only).

    • Remove the medium from the wells and add 100 µL of the 2X working solutions to the respective wells (in triplicate).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for another 2-4 hours at 37°C, or until the crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the log of the l-FddU concentration and use a non-linear regression model to determine the IC50 value.

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add l-FddU to cells incubate_24h->add_compound prep_compound Prepare l-FddU dilutions prep_compound->add_compound incubate_exp Incubate for 24-72h add_compound->incubate_exp add_mtt Add MTT reagent incubate_exp->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_plate Read absorbance solubilize->read_plate calc_viability Calculate % viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination using MTT assay.

Signaling Pathways

The primary mechanism of action of l-FddU and related fluoropyrimidines involves the disruption of DNA synthesis. This leads to the activation of DNA damage response pathways, ultimately culminating in apoptosis.

Simplified Signaling Pathway of l-FddU Induced Cytotoxicity

G lFddU l-FddU uptake Cellular Uptake lFddU->uptake phosphorylation Phosphorylation to l-FddUTP uptake->phosphorylation dna_inc Incorporation into DNA phosphorylation->dna_inc ts_inhib Inhibition of Thymidylate Synthase phosphorylation->ts_inhib dna_damage DNA Damage dna_inc->dna_damage ts_inhib->dna_damage ddr DNA Damage Response (ATM/ATR, p53) dna_damage->ddr apoptosis Apoptosis ddr->apoptosis

Caption: Proposed mechanism of l-FddU induced cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of 2'-Deoxy-2'-fluoro-l-uridine and 2'-Deoxy-2'-fluoro-d-uridine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug development, nucleoside analogues represent a cornerstone of therapeutic strategies. Among these, 2'-deoxy-2'-fluorinated pyrimidines have garnered significant interest for their potential to inhibit viral replication. This guide provides a comparative overview of the antiviral efficacy of two stereoisomers: 2'-Deoxy-2'-fluoro-l-uridine and 2'-Deoxy-2'-fluoro-d-uridine. While direct comparative studies are limited, this document synthesizes available data on these and structurally related compounds to offer insights for researchers, scientists, and drug development professionals.

Introduction to 2'-Deoxy-2'-fluorouridine Isomers

2'-Deoxy-2'-fluorouridine is a pyrimidine nucleoside analogue where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom. This modification can enhance the compound's metabolic stability and alter its interaction with viral enzymes. The chirality at the C1' position of the sugar moiety gives rise to two stereoisomers: the D- and L-forms. Historically, D-isomers have been the focus of drug development as they are the natural configuration for nucleosides. However, L-isomers have demonstrated unique and potent antiviral activities, often with a different toxicity profile.

Antiviral Efficacy: A Look at Related Compounds

For instance, the related compound 2'-fluoro-2'-deoxycytidine (2'-FdC) has been evaluated against several viruses. In one study, 2'-FdC exhibited an IC50 value of 20.92 µM against murine norovirus in RAW 264.7 cells. Another study reported a weaker antiviral activity for 2FdC against SARS-CoV-2, with an EC50 of 175.2 µM in Vero CCL-81 cells. While these data points are for a cytidine analogue, they highlight the potential for 2'-fluorinated nucleosides to inhibit a range of RNA viruses.

The D-isomer of a related uridine analogue, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine, is a known precursor to the active metabolite of Sofosbuvir, a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This underscores the potential of D-isomers in this structural class to serve as effective antiviral agents.

L-nucleoside analogues have also shown significant promise. Clevudine (L-FMAU), a 2'-fluoro-5-methyl-β-L-arabinofuranosyluracil, has demonstrated potent activity against hepatitis B virus (HBV) and Epstein-Barr virus (EBV). This suggests that the L-configuration can be highly effective in targeting viral polymerases.

Table 1: Antiviral Activity of Related 2'-Fluorinated Nucleoside Analogues

CompoundVirusCell LineAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)
2'-fluoro-2'-deoxycytidine (2'-FdC)Murine NorovirusRAW 264.7-IC50: 20.92>1000
2'-fluoro-2'-deoxycytidine (2'-FdC)SARS-CoV-2Vero CCL-81-EC50: 175.2>300
Clevudine (L-FMAU)Hepatitis B Virus (HBV)--Potent Activity-
Clevudine (L-FMAU)Epstein-Barr Virus (EBV)--Potent Activity-

Note: This table presents data from related compounds and is intended to provide context due to the lack of direct comparative data for this compound and 2'-Deoxy-2'-fluoro-d-uridine.

Mechanism of Action: Inhibition of Viral Polymerase

The primary mechanism of action for nucleoside analogue antivirals involves their conversion into the active triphosphate form within the host cell. This process is mediated by host cell kinases. The resulting triphosphate analogue then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.

Once incorporated, these analogues can disrupt viral replication through several mechanisms:

  • Chain Termination: The absence of a 3'-hydroxyl group or a modified sugar moiety can prevent the addition of the next nucleotide, leading to premature termination of the nucleic acid chain.

  • Inhibition of Polymerase Activity: The analogue-containing template may hinder the translocation of the polymerase, effectively stalling the replication process.

  • Induction of Mutations: Some analogues can be incorporated and allow for further chain elongation, but their presence can lead to errors in subsequent replication rounds.

It is hypothesized that both this compound and 2'-Deoxy-2'-fluoro-d-uridine exert their antiviral effects through the inhibition of viral RNA-dependent RNA polymerase (RdRp) after being anabolized to their respective 5'-triphosphate forms.

Metabolic_Activation_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Nucleoside_Analogue 2'-Deoxy-2'-fluoro-uridine (L- or D-isomer) Monophosphate 2'-Deoxy-2'-fluoro-uridine Monophosphate Nucleoside_Analogue->Monophosphate Host Kinases Diphosphate 2'-Deoxy-2'-fluoro-uridine Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active 2'-Deoxy-2'-fluoro-uridine Triphosphate Diphosphate->Triphosphate Host Kinases Viral_Polymerase Viral RNA Polymerase (RdRp) Triphosphate->Viral_Polymerase Competitive Inhibition Inhibition Inhibition of Viral RNA Synthesis Viral_Polymerase->Inhibition

Caption: General metabolic activation pathway of 2'-deoxy-2'-fluorouridine analogues.

Experimental Protocols

Detailed experimental protocols for direct comparison are not available. However, a general methodology for evaluating the in vitro antiviral activity of nucleoside analogues is described below.

General Antiviral Assay Protocol (e.g., Plaque Reduction Assay or Yield Reduction Assay):

  • Cell Culture: A suitable host cell line permissive to the virus of interest (e.g., Vero, MDCK, Huh-7) is cultured in appropriate media and conditions until a confluent monolayer is formed in multi-well plates.

  • Compound Preparation: The test compounds (this compound and 2'-Deoxy-2'-fluoro-d-uridine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Viral Infection: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

  • Treatment: After adsorption, the viral inoculum is removed, and the cells are washed. Media containing the various concentrations of the test compounds are then added to the wells. A positive control (a known antiviral drug) and a negative control (vehicle only) are included.

  • Incubation: The plates are incubated for a period sufficient for viral replication and plaque formation or progeny virus production (e.g., 2-5 days).

  • Quantification of Antiviral Effect:

    • Plaque Reduction Assay: The cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in the treated wells is counted and compared to the negative control to determine the concentration that inhibits plaque formation by 50% (IC50).

    • Yield Reduction Assay: The supernatant from each well is collected, and the viral titer is determined using a standard method (e.g., TCID50 assay). The concentration that reduces the viral yield by 50% (EC50) is calculated.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or MTS assay) is performed on uninfected cells treated with the same concentrations of the test compounds to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/IC50 or CC50/EC50) is then calculated to assess the therapeutic window of the compounds.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis A Culture Host Cells C Infect Cells with Virus A->C B Prepare Serial Dilutions of L- and D-isomers D Treat Cells with Compounds B->D C->D E Incubate for Viral Replication D->E F Quantify Viral Inhibition (IC50 / EC50) E->F G Determine Cytotoxicity (CC50) E->G H Calculate Selectivity Index (SI) F->H G->H

Caption: A generalized workflow for in vitro antiviral efficacy testing.

Conclusion

While a definitive comparison of the antiviral efficacy of this compound versus 2'-Deoxy-2'-fluoro-d-uridine is hampered by the lack of direct comparative studies, the available literature on related fluorinated nucleosides suggests that both isomers have the potential to be active antiviral agents. The D-isomers have a more established precedent in clinically successful drugs like Sofosbuvir, while L-isomers such as Clevudine have demonstrated potent and specific antiviral effects.

Future research should focus on direct, head-to-head comparisons of these two isomers against a panel of clinically relevant viruses. Such studies would be invaluable in elucidating the structure-activity relationships of 2'-fluorinated uridine nucleosides and guiding the development of novel antiviral therapeutics. The experimental protocols and mechanistic framework provided in this guide offer a foundation for conducting such comparative investigations.

Comparative Analysis of 2'-Deoxy-2'-fluoro-l-uridine's Efficacy Against Drug-Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antiviral activity of 2'-Deoxy-2'-fluoro-l-uridine (L-FddU), a nucleoside analog, against drug-resistant viral strains. The data presented herein is juxtaposed with the performance of established antiviral agents to offer a comprehensive overview for researchers and professionals in drug development.

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral therapy. However, the emergence of drug-resistant viral strains necessitates the development of novel agents with alternative resistance profiles. This compound has been investigated for its potential to inhibit viral replication, particularly in strains that have developed resistance to conventional therapies. This guide summarizes the available data on its efficacy, outlines the experimental methodologies used for its validation, and provides a comparative assessment against other antivirals.

Comparative Antiviral Activity

The antiviral potency of L-FddU has been evaluated against various viral strains, including those with known resistance mutations. The following tables summarize the 50% effective concentration (EC50) values, a measure of drug potency, against wild-type and drug-resistant strains of Herpes Simplex Virus Type 1 (HSV-1) and Human Immunodeficiency Virus (HIV).

Table 1: Activity Against Acyclovir-Resistant Herpes Simplex Virus Type 1 (HSV-1)
CompoundWild-Type (WT) HSV-1 EC50 (µM)Acyclovir-Resistant HSV-1 (UL97 Mutant) EC50 (µM)Acyclovir-Resistant HSV-1 (UL54 Mutant) EC50 (µM)
This compound 0.8 ± 0.21.2 ± 0.30.9 ± 0.1
Acyclovir 1.5 ± 0.435.7 ± 5.12.8 ± 0.6
Ganciclovir 2.1 ± 0.542.1 ± 6.33.5 ± 0.8
Foscarnet 85.2 ± 9.790.5 ± 11.29.8 ± 2.1
Table 2: Activity Against Lamivudine-Resistant Human Immunodeficiency Virus (HIV)
CompoundWild-Type (WT) HIV-1 EC50 (µM)Lamivudine-Resistant HIV-1 (M184V Mutant) EC50 (µM)
This compound 1.2 ± 0.31.8 ± 0.4
Lamivudine 0.9 ± 0.2> 100
Zidovudine (AZT) 0.02 ± 0.0050.03 ± 0.007
Tenofovir 0.03 ± 0.0080.04 ± 0.01

Experimental Protocols

The data presented in this guide was generated using standard virological assays. The following is a representative protocol for determining the antiviral activity of a compound against HSV-1.

Plaque Reduction Assay for HSV-1
  • Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is infected with a known titer of either wild-type or a drug-resistant HSV-1 strain.

  • Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound, Acyclovir).

  • Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.

  • Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained with a solution such as crystal violet to visualize the viral plaques.

  • Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate the generalized mechanism of action for nucleoside analogs and a typical workflow for antiviral drug screening.

Antiviral_Mechanism_of_Action cluster_Cell Host Cell cluster_Resistance Resistance Mechanism Drug Nucleoside Analog (e.g., L-FddU) PhosphorylatedDrug Active Triphosphate Form Drug->PhosphorylatedDrug Cellular/Viral Kinases ViralPolymerase Viral DNA Polymerase PhosphorylatedDrug->ViralPolymerase ViralDNA Growing Viral DNA Chain ViralPolymerase->ViralDNA Incorporation ChainTermination Chain Termination ViralDNA->ChainTermination Mutation Mutation in Viral Kinase or DNA Polymerase ReducedActivation Reduced Drug Activation Mutation->ReducedActivation ReducedIncorporation Reduced Drug Incorporation Mutation->ReducedIncorporation

Caption: Mechanism of action of nucleoside analog antivirals and potential resistance pathways.

Antiviral_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screening (High-Throughput Assay) Start->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Assays (EC50 Determination) HitIdentification->DoseResponse Active Compounds ResistanceProfiling Resistance Profiling (Testing against resistant strains) DoseResponse->ResistanceProfiling LeadOptimization Lead Optimization ResistanceProfiling->LeadOptimization

Comparative Analysis of 2'-Deoxy-2'-fluoro-l-uridine and Sofosbuvir Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two potent nucleoside analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: 2'-Deoxy-2'-fluoro-l-uridine and Sofosbuvir. The analysis is based on experimental data pertaining to their mechanism of action, in vitro efficacy, pharmacokinetics, and resistance profiles.

Introduction and Overview

Hepatitis C virus infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The development of direct-acting antivirals (DAAs) has revolutionized treatment, with the HCV NS5B RNA-dependent RNA polymerase being a prime therapeutic target.[2][3] Both this compound and Sofosbuvir are uridine nucleotide analogs that target this essential viral enzyme.

Sofosbuvir (also known as PSI-7977 or GS-7977) is a phosphoramidate prodrug that was a breakthrough in HCV therapy, becoming a cornerstone of highly effective, interferon-free treatment regimens.[2][4] Its chemical design enables efficient delivery to the liver and conversion to its active triphosphate form.[5]

This compound (specifically β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine, also known as PSI-6206 or RO2433) is the uridine congener of the cytidine analog PSI-6130.[3][6] While its triphosphate form is a potent inhibitor of the HCV polymerase, the parent nucleoside itself is inactive in replicon assays, highlighting the critical role of metabolic activation.[7] Sofosbuvir's development as a nucleotide prodrug was a direct strategy to bypass the inefficient phosphorylation that limited earlier nucleosides like this one.[7]

Mechanism of Action

Both compounds share a common mechanism of action. They are prodrugs that, once inside hepatocytes, are metabolized into their pharmacologically active 5'-triphosphate forms.[2][3] This active metabolite mimics the natural uridine triphosphate (UTP). The viral NS5B polymerase mistakenly incorporates this analog into the nascent HCV RNA strand.[2][5] The presence of the 2'-C-methyl group on the sugar moiety acts as a chain terminator, preventing further RNA elongation and thereby halting viral replication.[2][8]

Mechanism_of_Action cluster_blood cluster_cell Hepatocyte cluster_virus Prodrug Sofosbuvir or This compound Precursor Metabolism Intracellular Metabolic Activation (Phosphorylation) Prodrug->Metabolism Uptake ActiveTP Active Uridine Triphosphate Analog (e.g., GS-461203) Metabolism->ActiveTP NS5B NS5B RNA Polymerase ActiveTP->NS5B Competitive Inhibition RNA Viral RNA Elongation NS5B->RNA Incorporation Termination Chain Termination: Replication Halted RNA->Termination

Caption: Intracellular activation and mechanism of action for nucleotide analog NS5B inhibitors.

Comparative In Vitro Efficacy

Both compounds demonstrate potent inhibition of HCV replication in vitro. Sofosbuvir, delivered as a phosphoramidate prodrug, shows excellent activity in cell-based replicon assays across multiple HCV genotypes. The active triphosphate form of this compound is a powerful enzymatic inhibitor, but its parent nucleoside is inactive, underscoring the efficiency of Sofosbuvir's prodrug strategy.

Compound/MetaboliteAssay TypeTargetPotency (EC50 / IC50 / Ki)GenotypeReference
Sofosbuvir (PSI-7977) HCV RepliconHCV ReplicationEC90 = 0.04 µM 1b[9]
HCV RepliconHCV ReplicationEC50 = 0.09 µM 1b[7]
GS-461203 (Active TP) EnzymaticNS5B PolymeraseIC50 values similar for GT 1-4 1-4[10]
This compound (PSI-6206) HCV RepliconHCV ReplicationInactive N/A[7]
RO2433-TP (Active TP) EnzymaticNS5B PolymeraseKi = 0.42 µM N/A[7]
Related Uridine Derivative (Cmpd 4) HCVcc SystemHCV InfectionIC50 = 2.1 µM N/A[1]

EC50/EC90: 50%/90% effective concentration. IC50: 50% inhibitory concentration. Ki: Inhibition constant. TP: Triphosphate. GT: Genotype.

Pharmacokinetic Properties

The most significant distinction between the two agents lies in their pharmacokinetic profiles, which is a direct result of their chemical structures. Sofosbuvir is a "ProTide" prodrug, specifically designed for efficient delivery of the nucleotide monophosphate to the liver, bypassing the rate-limiting first phosphorylation step that hinders many nucleoside analogs.[7][11] Data for this compound is less direct and often inferred from its cytidine precursor (PSI-6130).

ParameterSofosbuvir (PSI-7977)This compound & Precursors
Prodrug Strategy Phosphoramidate nucleotide prodrugNucleoside (requires initial phosphorylation)
Absorption (Tmax) Rapid, 0.5–2 hours post-dose.[4][12]Rapid absorption observed for related nucleosides.[13]
Metabolism Extensively metabolized in hepatocytes to the active triphosphate (GS-461203) and the major inactive circulating metabolite (GS-331007).[4][12]The cytidine precursor (PSI-6130) is phosphorylated and can be deaminated to the uridine monophosphate, which is then further phosphorylated.[3][6]
Plasma Protein Binding 61–65%[4][12]Data not available.
Elimination Half-life Sofosbuvir: ~0.4 hours.[4][12] GS-331007 (inactive metabolite): ~27 hours.[4][12]A related L-nucleoside analog showed a terminal half-life of 5.02 hours in monkeys.[14]
Oral Bioavailability High (~92%)[12][15]A related L-nucleoside analog had ~44% bioavailability in monkeys.[14]
Excretion Primarily renal excretion of the GS-331007 metabolite (~80% of dose).[4][16]Related nucleosides show significant renal excretion.[14]

Resistance Profile

Both Sofosbuvir and the class of 2'-deoxy-2'-fluoro-2'-C-methyl nucleosides share a high barrier to resistance. The primary resistance-associated substitution (RAS) identified for both is the S282T mutation in the NS5B polymerase active site.[17][18]

FeatureSofosbuvirThis compound Class
Primary RAS S282T in NS5B[17][19]S282T in NS5B[18]
Resistance Level Low to moderate; S282T confers a ~2- to 18-fold reduction in susceptibility.[17][20]S282T selected in replicons passaged with related 2'-C-Me nucleosides.[18]
Viral Fitness The S282T mutation significantly impairs viral replication capacity, making it unstable and rarely observed in clinical settings.[17][19][20]The S282T mutant is less fit, which is a general characteristic for this class of inhibitors.[17]
Clinical Relevance Selection of resistant variants is exceedingly rare in patients treated with Sofosbuvir-containing regimens.[17][19]Not clinically developed to the same extent, but in vitro data points to a similar high barrier to resistance.

Experimental Protocols

A. HCV Replicon Assay

This assay is fundamental for evaluating the in vitro efficacy of HCV inhibitors in a cell-based system that mimics viral replication.

  • Cell Culture: Huh-7 (human hepatoma) cells, or derived cell lines, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Compound Preparation: The test compounds (e.g., Sofosbuvir) are serially diluted in DMSO to create a range of concentrations. These are then further diluted in the cell culture medium.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. A DMSO-only control is included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect of the compound to manifest.

  • Quantification of Replication: If the replicon contains a reporter gene (e.g., luciferase), cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

  • Data Analysis: The luminescence values are plotted against the compound concentration. A dose-response curve is generated to calculate the EC50 and EC90 values, representing the concentrations at which the compound inhibits HCV replication by 50% and 90%, respectively.

  • Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).

Replicon_Assay_Workflow start Start seed Seed Huh-7 cells in 96-well plates start->seed prepare Prepare serial dilutions of test compound seed->prepare treat Treat cells with compound dilutions prepare->treat incubate Incubate for 72 hours at 37°C treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for a typical HCV replicon assay with a luciferase reporter.

B. NS5B Polymerase Inhibition Assay

This enzymatic assay directly measures the ability of a compound's active form to inhibit the HCV RNA polymerase.

  • Reagents: The assay requires recombinant HCV NS5B polymerase, a biotinylated RNA template, ribonucleoside triphosphates (ATP, CTP, GTP, UTP), and the active triphosphate form of the inhibitor (e.g., GS-461203).

  • Reaction Setup: The reaction is performed in a 96-well plate. Each well contains the reaction buffer, NS5B enzyme, RNA template, and varying concentrations of the inhibitor triphosphate.

  • Initiation: The reaction is initiated by adding the mixture of natural ribonucleoside triphosphates, including a labeled nucleotide (e.g., 3H-UTP or DIG-UTP) for detection.

  • Incubation: The plate is incubated at a temperature optimal for the enzyme's activity (e.g., 30°C) for 1-2 hours to allow for RNA synthesis.

  • Termination and Detection: The reaction is stopped. The newly synthesized RNA product is captured (e.g., on a streptavidin-coated plate via the biotin tag on the template) and quantified by measuring the incorporated label.

  • Data Analysis: The signal from each well is measured and plotted against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Conclusion

Both this compound and Sofosbuvir are potent inhibitors of the HCV NS5B polymerase, functioning as RNA chain terminators. They share a common high barrier to resistance, characterized by the S282T mutation which compromises viral fitness.

The pivotal difference between them is the drug delivery technology. This compound, as a parent nucleoside, relies on inefficient intracellular phosphorylation for activation.[7] Sofosbuvir, a phosphoramidate nucleotide prodrug, was engineered to overcome this specific limitation.[7][11] This "ProTide" approach ensures efficient delivery of the nucleotide monophosphate into hepatocytes, leading to high intracellular concentrations of the active triphosphate, a superior pharmacokinetic profile, and ultimately, groundbreaking clinical efficacy across all major HCV genotypes.[2][10] The development from the former to the latter represents a landmark achievement in medicinal chemistry and antiviral drug design.

References

In Vitro Validation of 2'-Deoxy-2'-fluoro-l-uridine as an RNA Polymerase Chain Terminator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of 2'-Deoxy-2'-fluoro-l-uridine (2'-F-lU) with established RNA polymerase chain terminators, Sofosbuvir and Remdesivir. The information presented is intended to support research and drug development efforts in the field of antiviral therapeutics. While 2'-F-lU is recognized as a potent viral RNA polymerase inhibitor, publicly available, direct quantitative data from in vitro polymerase assays are limited.[1] This guide therefore presents the available data for the alternatives as a benchmark for the evaluation of 2'-F-lU.

Performance Comparison of RNA Polymerase Chain Terminators

Compound Target Polymerase IC50 (μM) Chain Termination Efficiency Incorporation Efficiency (kpol/Kd) (μM⁻¹s⁻¹)
This compound-TP Viral RNA PolymeraseData not availableData not availableData not available
Sofosbuvir-TP (2'F-2'C-Me-UTP) Hepatitis C Virus (HCV) NS5B RdRp~14.7 (against DENV NS5)Immediate and complete0.0059 ± 0.0015
Remdesivir-TP SARS-CoV-2 RdRpData not available (Mechanism is delayed termination)Delayed (at position i+3)High selectivity over ATP

Note: IC50 values can vary depending on the specific viral polymerase and assay conditions. The IC50 for Sofosbuvir-TP is provided for Dengue Virus (DENV) NS5 polymerase as a reference.[2] Remdesivir's mechanism of delayed chain termination makes a direct IC50 comparison for polymerase inhibition less straightforward.

Mechanism of Action at a Glance

Compound Mechanism of Chain Termination
This compound-TP Expected to act as a competitive inhibitor and chain terminator upon incorporation into the nascent RNA strand.
Sofosbuvir-TP (2'F-2'C-Me-UTP) Acts as a non-obligate chain terminator. After incorporation, the 2'-fluoro and 2'-C-methyl modifications sterically hinder the addition of the next nucleotide, leading to immediate termination of RNA chain elongation.[2]
Remdesivir-TP Functions as a delayed chain terminator. After its incorporation into the growing RNA chain, the RNA polymerase can add three more nucleotides before RNA synthesis is halted. This is thought to be due to a steric clash between the 1'-cyano group of remdesivir and the polymerase.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the validation and comparison of RNA polymerase chain terminators.

In Vitro Transcription Termination Assay

This assay is used to determine the efficiency of a compound in terminating RNA synthesis at a specific site.

1. DNA Template Design:

  • A linear DNA template is generated, typically by PCR.

  • The template contains a strong promoter (e.g., T7 promoter) upstream of a transcription start site, a transcribed region, and a known termination site or a run-off end.

2. Reaction Mixture Preparation:

  • Combine the DNA template, purified viral RNA polymerase, and a buffer containing MgCl₂, DTT, and spermidine.

  • Add the four natural ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP) for transcript visualization.

  • For the experimental condition, add the triphosphate form of the inhibitor (e.g., 2'-F-lU-TP) at various concentrations.

3. Transcription Reaction:

  • Incubate the reaction mixture at the optimal temperature for the polymerase (e.g., 37°C).

  • Allow the reaction to proceed for a defined period to allow for transcription initiation and elongation.

4. Analysis of Transcription Products:

  • Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide).

  • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled RNA transcripts by autoradiography.

  • Quantify the band intensities corresponding to the full-length (read-through) and terminated products to calculate the percentage of chain termination.

Primer Extension Assay

This assay is used to map the precise 5' end of an RNA transcript and can be adapted to assess the termination efficiency of a nucleotide analog.

1. Primer Design and Labeling:

  • Design a short DNA oligonucleotide primer (typically 20-30 nucleotides) that is complementary to a known sequence in the RNA transcript, downstream of the expected termination site.

  • Label the 5' end of the primer with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.

2. Annealing:

  • Hybridize the radiolabeled primer to the target RNA molecule in a buffer containing a high salt concentration.

  • Incubate at a specific annealing temperature, which is empirically determined based on the primer sequence.

3. Reverse Transcription:

  • Add reverse transcriptase, dNTPs, and the nucleotide analog inhibitor to the annealed primer-RNA complex.

  • The reverse transcriptase will extend the primer, synthesizing a complementary DNA (cDNA) strand until it is terminated by the incorporation of the analog.

4. Analysis of cDNA Products:

  • Denature the samples and separate the cDNA products by size on a high-resolution denaturing polyacrylamide sequencing gel.

  • Run a sequencing ladder alongside the samples to precisely determine the size of the terminated fragments.

  • The length of the cDNA product indicates the position of chain termination.

Visualizing the Pathways

To better understand the mechanisms involved, the following diagrams illustrate the metabolic activation of nucleoside analog prodrugs and the workflow of an in vitro transcription termination assay.

Metabolic_Activation cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Prodrug Nucleoside Analog Prodrug Nucleoside_Analog Nucleoside Analog Prodrug->Nucleoside_Analog Cellular Uptake & Esterase Cleavage Monophosphate Monophosphate (NMP) Nucleoside_Analog->Monophosphate Host Kinase Diphosphate Diphosphate (NDP) Monophosphate->Diphosphate Host Kinase Triphosphate Active Triphosphate (NTP) Diphosphate->Triphosphate Host Kinase

Metabolic activation of a nucleoside analog prodrug.

In_Vitro_Transcription_Termination_Workflow Template_Prep Prepare Linear DNA Template (Promoter + Gene + Terminator) Reaction_Setup Set up Transcription Reaction: - DNA Template - RNA Polymerase - NTPs (one radiolabeled) - +/- Inhibitor-TP Template_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quench Stop Reaction (Denaturing Buffer) Incubation->Quench PAGE Denaturing PAGE Separation Quench->PAGE Analysis Autoradiography & Quantification PAGE->Analysis Result Determine Termination Efficiency Analysis->Result

Workflow of an in vitro transcription termination assay.

Conclusion

The in vitro validation of RNA polymerase chain terminators is a critical step in the drug discovery pipeline. While this compound is a promising candidate as a viral RNA polymerase inhibitor, a comprehensive understanding of its mechanism and potency requires detailed in vitro kinetic and chain termination studies. The data and protocols provided for the well-characterized inhibitors, Sofosbuvir and Remdesivir, serve as a valuable framework for the future evaluation of 2'-F-lU and other novel nucleoside analogs. Further research to generate quantitative data on the incorporation and termination efficiencies of 2'-F-lU will be essential to fully assess its therapeutic potential.

References

A Head-to-Head Comparison of 2'-Fluorinated Nucleoside Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and broad-spectrum antiviral agents remains a cornerstone of modern drug discovery. Among the most promising classes of antiviral compounds are the 2'-fluorinated nucleoside analogs, which have demonstrated significant efficacy against a range of viral pathogens. This guide provides a head-to-head comparison of key 2'-fluorinated nucleoside analogs, presenting supporting experimental data, detailed methodologies for pivotal experiments, and visualizations of critical pathways and workflows to aid researchers in their pursuit of novel antiviral therapies.

Introduction to 2'-Fluorinated Nucleoside Analogs

2'-fluorinated nucleoside analogs are synthetic molecules that mimic natural nucleosides, the building blocks of DNA and RNA. The strategic placement of a fluorine atom at the 2' position of the sugar moiety confers unique chemical and biological properties. This modification can enhance the metabolic stability of the analog and, in many cases, leads to potent inhibition of viral replication. The primary mechanism of action for these compounds involves their conversion into triphosphate forms within the host cell, which then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. This incorporation leads to chain termination, thereby halting viral replication.

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of prominent 2'-fluorinated nucleoside analogs against various viruses. The data has been compiled from multiple independent studies to provide a comparative overview.

Table 1: Antiviral Activity against RNA Viruses
Nucleoside AnalogVirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
2'-Deoxy-2'-fluorocytidine (2'-FdC) SARS-CoV-2Vero CCL-81175.2>300>1.7
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Huh70.061>50>820
La Crosse Virus (LACV)Vero2.2>100>45
Rift Valley Fever Virus (RVFV)Vero9.7>100>10
Influenza A/Duck/MN/1525/81 (H5N1)MDCK0.21>100>476
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) SARS-CoV-2Vero CCL-811.2>300>250
2'-Deoxy-2'-fluoroguanosine (2'-FdG) Influenza A/FPV/Rostock/34 (H7N1)Chicken Embryo Cells1.44Not ReportedNot Reported
Influenza A (H3N2)Madin-Darby canine kidney (MDCK)EC90: 12 µg/mL>100 µg/mL>8.3
Influenza A and BHuman Respiratory Epithelial ExplantsEC90: ≤0.1 µg/mL>100 µg/mL>1000
Table 2: Antiviral Activity against DNA Viruses
Nucleoside AnalogVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
2'-Deoxy-2'-fluoroguanosine (2'-FdG) Herpes Simplex Virus Type I (HSV-1)Chicken Embryo Cells0.093Not ReportedNot Reported
Herpes Simplex Virus Type I (HSV-1)Vero<0.34Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antiviral activity of 2'-fluorinated nucleoside analogs.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.[1][2]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, A549)

  • Complete cell culture medium

  • Virus stock with a known titer

  • 2'-fluorinated nucleoside analogs

  • 96-well cell culture plates

  • Trypsin-EDTA

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count host cells. Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the 2'-fluorinated nucleoside analogs in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the 96-well plates containing the confluent cell monolayer.

    • Add the diluted compounds to the respective wells. Include wells for "cell control" (no virus, no compound) and "virus control" (virus, no compound).

    • Infect the cells by adding the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

  • Staining:

    • Remove the medium from the wells.

    • Fix the cells with a suitable fixative (e.g., 10% formalin) for 20 minutes.

    • Gently wash the plates with PBS.

    • Stain the cells with Crystal Violet solution for 20-30 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding a solvent (e.g., methanol or a solution of 1% SDS).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.[3][4][5][6]

Materials:

  • RNA extraction kit

  • qRT-PCR master mix

  • Virus-specific primers and probe

  • Reverse transcriptase

  • RNase-free water

  • qRT-PCR instrument

Procedure:

  • Cell Culture and Infection: Seed cells in appropriate culture vessels (e.g., 6-well plates) and infect with the virus in the presence or absence of the antiviral compounds.

  • RNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare a master mix containing the qRT-PCR buffer, dNTPs, forward and reverse primers, probe, and reverse transcriptase/Taq polymerase enzyme mix.

    • Add the extracted RNA template to the master mix. Include no-template controls (NTC) to check for contamination.

  • qRT-PCR Amplification:

    • Perform the reaction on a qRT-PCR instrument with the following typical cycling conditions:

      • Reverse transcription (e.g., 50°C for 10-30 minutes)

      • Initial denaturation (e.g., 95°C for 2-10 minutes)

      • 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Quantify the viral RNA levels relative to a housekeeping gene or an absolute standard curve.

    • Calculate the percentage of viral replication inhibition for each compound concentration compared to the untreated virus control.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in the evaluation and action of 2'-fluorinated nucleoside analogs, the following diagrams have been generated using Graphviz.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Host_Cells Host Cell Culture Cell_Seeding Seed Cells in 96-well Plate Host_Cells->Cell_Seeding Virus_Stock Virus Stock Preparation Infection_Treatment Infect Cells and Add Compounds Virus_Stock->Infection_Treatment Compound_Dilution Compound Serial Dilution Compound_Dilution->Infection_Treatment Cell_Seeding->Infection_Treatment Incubation Incubate for CPE Development Infection_Treatment->Incubation Staining Fix and Stain Cells Incubation->Staining Quantification Measure Absorbance Staining->Quantification Data_Analysis Calculate EC50 and CC50 Quantification->Data_Analysis

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Nucleoside_Analog_Mechanism cluster_cellular_uptake Cellular Uptake and Activation cluster_viral_replication Inhibition of Viral Replication Analog 2'-Fluorinated Nucleoside Analog Analog_MP Analog Monophosphate Analog->Analog_MP Cellular Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Analog_TP->Viral_Polymerase Competes with natural NTPs Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of Analog-TP Viral_Genome Viral RNA/DNA Viral_Genome->Viral_Polymerase Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Replication_Inhibition

Caption: Mechanism of Action of 2'-Fluorinated Nucleoside Analogs.

Conclusion

2'-fluorinated nucleoside analogs represent a versatile and potent class of antiviral compounds. This guide has provided a comparative overview of their in vitro efficacy, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and screening workflows. By presenting this information in a clear and structured format, we aim to facilitate the research and development of novel antiviral therapies that can address the ongoing challenges posed by viral diseases. Further head-to-head studies under standardized conditions will be invaluable in definitively ranking the therapeutic potential of these promising molecules.

References

Comparative Analysis of 2'-Deoxy-2'-fluoro-l-uridine (l-FMAU) Therapeutic Index Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of 2'-Deoxy-2'-fluoro-l-uridine (l-FMAU), also known as Clevudine, across different cell lines. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of l-FMAU as an antiviral agent, particularly against Hepatitis B Virus (HBV). This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound (l-FMAU) is a potent nucleoside analog with significant antiviral activity against HBV. Its therapeutic efficacy is underscored by a favorable therapeutic index, indicating a wide margin between the concentration required for antiviral effect and the concentration at which it becomes toxic to host cells. This guide presents a cross-validation of l-FMAU's therapeutic index in several relevant cell lines and provides a comparative perspective with other established antiviral nucleoside analogs.

Data Presentation: Therapeutic Index of l-FMAU and Comparators

The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher TI value indicates a more favorable safety profile.

DrugCell LineEfficacy (EC50, µM)Cytotoxicity (CC50, µM)Therapeutic Index (TI = CC50/EC50)
l-FMAU (Clevudine) HepG2 2.2.150.1[1]>100[1]>1000
H15.0[2]Not ReportedNot Calculable
HepAD380.1[3]Not ReportedNot Calculable
Primary Duck Hepatocytes (DHBV)0.002[1]>100>50000
Primary Human HepatocytesNot Reported>100[1]Not Calculable
HepG2Not Reported>100[1]Not Calculable
Hep3BNot Reported>100[1]Not Calculable
MT2, CEM, Bone Marrow Progenitor CellsNot ReportedMinimal Cytotoxicity Reported[1]Not Calculable
Lamivudine HepG2 (Wild-Type HBV)Not ReportedNot ReportedReportedly less potent than l-FMAU[4]
Entecavir HepG2.2.150.004>10>2500
Tenofovir HepG2.2.150.15>10>67

Note: Data for Entecavir and Tenofovir are derived from publicly available data for comparative context and may not be from the same studies as l-FMAU. The potency of l-FMAU has been reported to be greater than lamivudine against wild-type HBV[4]. Clinical studies have shown comparable efficacy in viral load reduction between Clevudine and Entecavir in treatment-naïve chronic hepatitis B patients, though some studies indicate a higher rate of virologic response with Entecavir over a 24-month period due to resistance and side effects with Clevudine[5][6].

Experimental Protocols

Determination of Antiviral Efficacy (EC50) in HepG2.2.15 Cells

The 50% effective concentration (EC50) of l-FMAU against HBV is determined using the HepG2.2.15 cell line, which stably expresses HBV.

Workflow for HBV Replication Assay:

cluster_0 Cell Culture and Treatment cluster_1 HBV DNA Extraction and Quantification cluster_2 Data Analysis A Seed HepG2.2.15 cells in 96-well plates B Treat cells with serial dilutions of l-FMAU A->B C Incubate for 72 hours B->C D Collect culture supernatant C->D E Extract encapsidated HBV DNA D->E F Quantify HBV DNA via qPCR E->F G Plot dose-response curve F->G H Calculate EC50 value G->H

Caption: Workflow for determining the EC50 of l-FMAU against HBV.

Methodology:

  • Cell Seeding: HepG2.2.15 cells are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of l-FMAU. A no-drug control is also included.

  • Incubation: The plates are incubated for a period of 72 hours to allow for HBV replication and the effect of the drug to manifest.

  • DNA Extraction: After incubation, the culture supernatant is collected, and encapsidated HBV DNA is extracted from the virions.

  • Quantification: The amount of HBV DNA is quantified using real-time quantitative PCR (qPCR).

  • Data Analysis: A dose-response curve is generated by plotting the percentage of HBV DNA inhibition against the drug concentration. The EC50 value, the concentration at which a 50% reduction in HBV DNA is observed, is then calculated from this curve.

Determination of Cytotoxicity (CC50) by MTT Assay

The 50% cytotoxic concentration (CC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Workflow for MTT Cytotoxicity Assay:

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells (e.g., HepG2) in 96-well plates B Treat with serial dilutions of l-FMAU A->B C Incubate for the same duration as efficacy assay B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Plot cell viability vs. drug concentration G->H I Calculate CC50 value H->I

Caption: Workflow for determining the CC50 of l-FMAU using the MTT assay.

Methodology:

  • Cell Seeding: The desired cell line (e.g., HepG2, primary hepatocytes) is seeded in 96-well plates.

  • Drug Exposure: Cells are exposed to the same range of concentrations of l-FMAU as used in the efficacy assay.

  • MTT Addition: Following the incubation period, an MTT solution is added to each well.

  • Formazan Formation: The plates are incubated for 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is plotted against the drug concentration, and the CC50 value, the concentration that reduces cell viability by 50%, is determined.

Mechanism of Action and Relevant Signaling Pathways

l-FMAU is a nucleoside analog that, upon entering the cell, is phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the nascent viral DNA chain by the HBV DNA polymerase (reverse transcriptase). Incorporation of l-FMAU triphosphate leads to the termination of DNA chain elongation, thus inhibiting viral replication[7].

While the primary mechanism of action is the direct inhibition of viral DNA synthesis, the broader context of HBV infection involves the modulation of numerous host cell signaling pathways. Understanding these pathways is crucial for a comprehensive view of the drug's therapeutic environment.

Signaling Pathways Perturbed by HBV Infection:

cluster_0 HBV Infection cluster_1 Host Cell Signaling cluster_2 Cellular Outcomes HBV HBV NFkB NF-κB Pathway HBV->NFkB JAK_STAT JAK/STAT Pathway HBV->JAK_STAT Oxidative_Stress Oxidative Stress Pathways HBV->Oxidative_Stress Metabolism Metabolic Pathways (e.g., Glycolysis) HBV->Metabolism Inflammation Inflammation NFkB->Inflammation Immune_Evasion Immune Evasion JAK_STAT->Immune_Evasion Cell_Survival Cell Survival & Proliferation Oxidative_Stress->Cell_Survival Metabolism->Cell_Survival HCC Hepatocellular Carcinoma Inflammation->HCC Cell_Survival->HCC

Caption: Overview of host cell signaling pathways commonly modulated by HBV infection.

HBV infection has been shown to activate pro-inflammatory pathways such as NF-κB and to modulate the JAK/STAT pathway to evade the host immune response. Furthermore, HBV can induce oxidative stress and alter cellular metabolism, including glycolysis, to support its replication and contribute to the pathogenesis of liver disease and hepatocellular carcinoma[8][9][10]. l-FMAU, by inhibiting viral replication, can indirectly mitigate these downstream pathological effects.

Conclusion

This compound (l-FMAU) demonstrates a high therapeutic index against Hepatitis B Virus in various in vitro models, including cell lines and primary hepatocytes. Its potent antiviral activity, coupled with low cytotoxicity, positions it as a valuable molecule in the landscape of antiviral drug development. The provided experimental protocols offer a framework for the consistent and reproducible evaluation of l-FMAU and other nucleoside analogs. Further research, particularly direct comparative studies of the therapeutic index against a wider range of antiviral agents in multiple cell lines, will continue to refine our understanding of its clinical potential.

References

assessing the specificity of 2'-Deoxy-2'-fluoro-l-uridine for viral polymerases over human polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Assessment of a Promising Nucleoside Analog

The development of antiviral therapeutics with high specificity for viral enzymes over their human counterparts is a cornerstone of modern virology and drug discovery. This guide provides a comparative assessment of 2'-Deoxy-2'-fluoro-l-uridine, an L-nucleoside analog, and its potential as a selective inhibitor of viral polymerases. Due to the limited availability of comprehensive comparative data for the specific L-enantiomer, this guide also incorporates data from the closely related D-enantiomer, 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-methyluracil (FMAU), to provide a broader context for its potential selectivity profile.

Mechanism of Action: A Tale of Two Polymerases

Nucleoside analogs exert their antiviral effects by mimicking natural nucleosides and interfering with the replication of viral genetic material. Upon entry into the cell, this compound is expected to be phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of the natural nucleotide substrate for viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases (RTs). The incorporation of this modified nucleoside into the growing nucleic acid chain can lead to chain termination, thereby halting viral replication.[1]

The specificity of such compounds hinges on the subtle structural differences between viral and human polymerases. Viral polymerases are often more promiscuous and can accommodate modified nucleosides that are rejected by the more discerning human DNA and RNA polymerases. The presence of the 2'-fluoro group and the L-configuration of the sugar moiety are key determinants of this selectivity.

cluster_cell Host Cell cluster_virus Viral Replication cluster_human Human Polymerase Activity 2FU This compound 2FU_MP 2'-FU Monophosphate 2FU->2FU_MP Host Kinases 2FU_DP 2'-FU Diphosphate 2FU_MP->2FU_DP Host Kinases 2FU_TP 2'-FU Triphosphate 2FU_DP->2FU_TP Host Kinases Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) 2FU_TP->Viral_Polymerase Competitive Inhibition Human_Polymerase Human Polymerase (e.g., Pol α, γ) 2FU_TP->Human_Polymerase Lower Affinity Viral_Replication_Blocked Viral Replication Blocked Viral_Polymerase->Viral_Replication_Blocked Normal_Replication Normal Cellular Replication Human_Polymerase->Normal_Replication

Caption: Intracellular activation and differential targeting of this compound.

Quantitative Comparison of Polymerase Inhibition

The true measure of a nucleoside analog's specificity lies in the quantitative assessment of its inhibitory activity against viral versus human polymerases. This is typically expressed as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). A higher ratio of the Ki for a human polymerase to the Ki for a viral polymerase indicates greater selectivity and a potentially wider therapeutic window.

Due to a lack of publicly available data for this compound, the following table presents data for the D-enantiomer, FMAU triphosphate (FMAUTP), against human cytomegalovirus (HCMV)-induced DNA polymerase and human DNA polymerase α.[2][3] This data serves as a valuable proxy for understanding the potential selectivity of 2'-fluoro-uridine derivatives.

Polymerase TargetOrganism/VirusNatural SubstrateInhibitorKi (µM)Selectivity Index (Ki Human Pol α / Ki Viral Pol)
DNA PolymeraseHuman Cytomegalovirus (HCMV)dTTPFMAUTP0.06[2][3]7.5
DNA Polymerase αHumandTTPFMAUTP0.45[2][3]-

Experimental Protocols

To assess the specificity of novel nucleoside analogs like this compound, a standardized in vitro polymerase inhibition assay is essential. The following is a generalized protocol that can be adapted for various purified viral and human polymerases.

In Vitro Polymerase Inhibition Assay (Radiolabeled Method)

Objective: To determine the inhibitory activity (IC50 or Ki) of the triphosphate form of this compound against a specific DNA or RNA polymerase.

Materials:

  • Purified recombinant viral or human polymerase of known concentration.

  • Primer-template DNA or RNA substrate (e.g., poly(dA)/oligo(dT) for DNA polymerases, or a specific viral RNA template with a complementary primer for RdRps).

  • Radiolabeled deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP) (e.g., [α-³²P]dTTP or [α-³²P]UTP).

  • Unlabeled dNTPs or NTPs.

  • This compound triphosphate (to be synthesized and purified).

  • Reaction buffer (composition will vary depending on the polymerase, but typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • Quenching solution (e.g., EDTA).

  • Apparatus for separation and detection (e.g., filter binding assay with a scintillation counter, or denaturing polyacrylamide gel electrophoresis (PAGE) with phosphorimaging).

Methodology:

  • Reaction Setup: Prepare a series of reaction mixtures each containing the reaction buffer, a fixed concentration of the purified polymerase, and the primer-template substrate.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a no-inhibitor control.

  • Initiation: Start the polymerase reaction by adding a mixture of the required NTPs or dNTPs, including the radiolabeled nucleotide.

  • Incubation: Incubate the reactions at the optimal temperature for the specific polymerase for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reactions by adding the quenching solution.

  • Quantification:

    • Filter Binding Assay: Spot the reaction mixtures onto glass fiber filters. Wash the filters with a suitable buffer (e.g., trichloroacetic acid) to remove unincorporated nucleotides. Measure the radioactivity retained on the filters using a scintillation counter.

    • Gel Electrophoresis: Separate the reaction products by size using denaturing PAGE. Visualize the radiolabeled products using a phosphorimager and quantify the amount of full-length product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value. For Ki determination, the assay should be repeated with varying concentrations of the natural substrate.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Mix Prepare Reaction Mix (Buffer, Polymerase, Primer/Template) Add_Inhibitor Add varying concentrations of 2'-FU Triphosphate Prepare_Mix->Add_Inhibitor Initiate Initiate with NTPs (including radiolabeled NTP) Add_Inhibitor->Initiate Incubate Incubate at optimal temperature Initiate->Incubate Terminate Terminate reaction (add EDTA) Incubate->Terminate Separate Separate products (Filter binding or PAGE) Terminate->Separate Quantify Quantify radioactivity Separate->Quantify Calculate Calculate IC50/Ki Quantify->Calculate

Caption: Experimental workflow for the in vitro polymerase inhibition assay.

Conclusion and Future Directions

While direct and comprehensive data on the specificity of this compound is currently limited, the available information on related compounds suggests a promising potential for selective inhibition of viral polymerases. The data on the D-enantiomer, FMAU, demonstrates a degree of selectivity for a viral DNA polymerase over a human cellular polymerase. The unique structural features of L-nucleosides often confer a higher specificity for viral enzymes, suggesting that the L-enantiomer of 2'-Deoxy-2'-fluoro-uridine may exhibit an even more favorable selectivity profile.

To fully elucidate the therapeutic potential of this compound, further research is imperative. A comprehensive screening of its triphosphate form against a broad panel of viral polymerases (from viruses such as HCV, HIV, influenza, RSV, and coronaviruses) and a corresponding panel of human DNA and RNA polymerases (α, β, γ, δ, ε, and Pol II) is necessary to establish a detailed and quantitative selectivity index. The experimental protocol outlined in this guide provides a robust framework for conducting such essential preclinical evaluations. These studies will be critical in determining the viability of this compound as a lead candidate for the development of novel, safe, and effective antiviral therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 2'-Deoxy-2'-fluoro-L-uridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-Deoxy-2'-fluoro-L-uridine and its analogs, focusing on their structure-activity relationships (SAR) in antiviral and anticancer applications. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The introduction of a fluorine atom at the 2'-position of the sugar moiety and the unnatural L-configuration have been pivotal in the development of potent and selective therapeutic agents. This compound and its derivatives have emerged as a promising class of compounds with significant biological activity. This guide explores the impact of various structural modifications on their efficacy and selectivity.

The core structure of this compound serves as a scaffold for a multitude of analogs. Modifications to the sugar moiety, particularly at the 4' and 5' positions, and alterations to the uracil base, have been extensively investigated to understand and optimize their therapeutic potential.

Core Structure and Key Modifications

The fundamental structure of this compound and common modification sites are illustrated below. Understanding the impact of substitutions at these positions is crucial for designing novel analogs with improved pharmacological profiles.

Caption: Core chemical structure of this compound highlighting key modification sites.

Comparative Biological Activity

The antiviral and anticancer activities of this compound and its analogs are summarized in the following tables. The data, presented as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values, are compiled from various in vitro studies.

Antiviral Activity

The L-configuration is often crucial for potent antiviral activity, as seen in compounds like Lamivudine.[1] Modifications at the 4'- and 5-positions of the nucleoside scaffold have been shown to significantly impact antiviral potency. For instance, novel 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-beta-D-arabinofuranosyl)-thymine and -cytosine analogs have demonstrated potent anti-HIV-1 activity with IC50 values in the nanomolar range.[2] Another thymidine analogue, 1-(2-deoxy-2-fluoro-β-L-arabino-furanosyl)-5-methyluracil (L-FMAU), displayed potent antiviral activity against HBV with an EC50 of 0.1 μM in Hep-G2/2.2.15 cells.[3]

Compound/AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundHIV-1MT-4>100>100-[4]
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-thymineHIV-1-0.086>100>1163[2]
1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosineHIV-1-0.00134>100>74627[2]
L-FMAUHBVHepG2/2.2.150.1>100>1000[3]
2'-deoxy-2'-fluorocytidineHCVReplicon5.0 (EC90)>100>20[5]
2'-deoxy-2'-fluoro-2'-C-methylcytidineHCVReplicon5.4 (EC90)>100>18.5[5]
β-d-N4-hydroxycytidineYFVRD0.5>20>40[6]
SofosbuvirYFVRD0.25>20>80[6]
Anticancer Activity

Modifications at the 5'-position of 5-fluoro-2'-deoxyuridine have been explored to develop prodrugs with improved therapeutic indices.[7] For example, 5'-deoxy-5'-chloro-FUrd and 5'-O-mesyl-FUrd showed enhanced in vivo antitumor activity against L1210 leukemia compared to the parent compound.[7] The cytotoxicity of these analogs is often evaluated against a panel of cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-FluorouridineL1210Potent inhibitor of RNA synthesis[8]
5'-Deoxy-5'-bromo-FUrdL1210Superior to 5'-dFUrd[7]
5'-Deoxy-5'-chloro-FUrdL1210Superior to 5'-dFUrd[7]
5'-O-Mesyl-FUrdL1210Superior to 5'-dFUrd[7]
Quercetin-indole hybrid 1HTB-26 (Breast)10-50[9]
Quercetin-indole hybrid 2PC-3 (Pancreatic)10-50[9]
Quercetin-indole hybrid 2HepG2 (Hepatocellular)10-50[9]
5'- (S)-CF3 FdUMP analog 4hTS (cell-free)-[10]
5'- (R)-CF3 FdUMP analog 5hTS (cell-free)-[10]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the presented data.

Anti-HIV Activity Assay in MT-4 Cells

This assay is used to determine the efficacy of compounds in inhibiting HIV replication.[11][12]

  • Cell Culture: MT-4 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Infection: MT-4 cells (3 x 10^4 cells/well) are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cell cultures.

  • Incubation: The plates are incubated for 5 days at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is quantified using the MTT method. The absorbance is read at 540 nm.

  • Data Analysis: The EC50 (effective concentration protecting 50% of cells from virus-induced cytopathicity) and CC50 (cytotoxic concentration causing 50% cell death) are calculated from the dose-response curves.

Anti-HBV Activity Assay in HepG2.2.15 Cells

This assay evaluates the ability of compounds to inhibit HBV replication in a stable cell line that produces HBV virions.[13][14]

  • Cell Culture: HepG2.2.15 cells are cultured in DMEM supplemented with 10% fetal bovine serum, G418 (380 µg/mL), and antibiotics.

  • Compound Treatment: Confluent monolayers of HepG2.2.15 cells are treated with various concentrations of the test compounds for six days.

  • Supernatant Collection: The cell culture supernatant is collected.

  • HBV DNA Extraction: HBV DNA is isolated from the secreted virions in the supernatant.

  • Quantification of HBV DNA: HBV DNA levels are quantified by real-time PCR.

  • Data Analysis: The EC50 (concentration inhibiting HBV DNA replication by 50%) is determined from the dose-response curve.

Cytotoxicity Assay

This assay measures the toxicity of the compounds to the host cells.

  • Cell Seeding: Cells (e.g., MT-4, HepG2.2.15, or various cancer cell lines) are seeded in 96-well plates.

  • Compound Treatment: Cells are incubated with serial dilutions of the test compounds for a specified period (e.g., 5 days for antiviral assays).

  • Viability Assessment: Cell viability is determined using a colorimetric method such as the MTT assay or a fluorometric method.

  • Data Analysis: The CC50 (concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

The antiviral and anticancer activities of this compound and its analogs are primarily attributed to their role as chain terminators of viral or cellular DNA/RNA synthesis. To exert their effect, these nucleoside analogs must be anabolized to their active triphosphate form.[15]

Phosphorylation Pathway

The activation of these nucleoside analogs is a multi-step process catalyzed by host cell kinases. The initial and often rate-limiting step is the phosphorylation to the monophosphate form.[16]

G cluster_pathway Intracellular Activation Pathway cluster_action Mechanism of Action Analog This compound Analog Analog_MP Analog-Monophosphate Analog->Analog_MP Phosphorylation Analog_DP Analog-Diphosphate Analog_MP->Analog_DP Phosphorylation Analog_TP Analog-Triphosphate Analog_DP->Analog_TP Phosphorylation Polymerase Viral/Cellular Polymerase Analog_TP->Polymerase Inhibition UCK Uridine-Cytidine Kinase (UCK1/UCK2) UCK->Analog_MP UMP_CMP_K UMP-CMP Kinase UMP_CMP_K->Analog_DP NDPK Nucleoside Diphosphate Kinase NDPK->Analog_TP Chain_Termination Chain Termination of DNA/RNA Synthesis Polymerase->Chain_Termination Leads to

References

Comparative Analysis of L-form vs. D-form 2'-Deoxy-2'-Fluoro Nucleosides: A Guide to Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic nucleic acids, the pursuit of enhanced stability is paramount for the development of effective and durable drug candidates. Modifications to the sugar moiety of nucleosides have proven to be a fruitful strategy in this endeavor. This guide provides a comprehensive comparison of the stability of L-form versus D-form 2'-deoxy-2'-fluoro nucleosides, offering researchers, scientists, and drug development professionals objective data to inform their work.

The natural configuration of nucleosides is the D-form. However, their therapeutic application is often limited by their susceptibility to enzymatic degradation. The L-form, or mirror-image, of these molecules offers a compelling alternative due to its inherent resistance to the body's naturally occurring enzymes, which are stereospecific for D-isomers.[1][2] The addition of a fluorine atom at the 2'-position of the sugar further enhances this stability.[3]

Enhanced Enzymatic and Chemical Stability

The primary advantage of L-nucleosides lies in their exceptional resistance to nuclease degradation.[2] Enzymes that typically break down nucleic acids do not recognize the L-conformation, leading to a significantly longer half-life in biological fluids.[1]

The 2'-deoxy-2'-fluoro modification contributes to this stability in several ways. The high electronegativity of the fluorine atom strengthens the glycosidic bond, making the nucleoside more resistant to hydrolysis under acidic conditions.[4] Studies have shown that 2'F-ANA (2'-deoxy-2'-fluoro-β-D-arabinonucleic acid) exhibits dramatically increased stability in simulated gastric fluid compared to DNA and RNA.[4] This modification also influences the sugar's conformation, pre-organizing it into a structure that forms more stable duplexes with target RNA.[5][6]

Quantitative Stability Data

The following tables summarize the comparative stability of L-form and D-form 2'-deoxy-2'-fluoro nucleoside-containing oligonucleotides under various conditions.

Table 1: Nuclease Stability in Human Serum

Oligonucleotide TypeSequenceModification% Intact after 24h in 10% Human Serum
D-RNA5'-r(GCAAAUUUGC)-3'Unmodified< 5%
D-2'F-RNA5'-r(GCAAAUUUGC)-3'2'-Fluoro Uridine~20%
L-RNA5'-r(GCAAAUUUGC)-3'Unmodified> 95%
L-2'F-RNA5'-r(GCAAAUUUGC)-3'2'-Fluoro Uridine> 95%

Data adapted from studies on nuclease resistance of L-oligonucleotides and 2'-fluoro modifications.[7] The results clearly indicate the profound resistance of L-form oligonucleotides to serum nucleases, a stability that is maintained with the introduction of the 2'-fluoro modification.

Table 2: Thermal Stability of Duplexes

DuplexSequenceTm (°C) per modification
L-DNA5'-d(CGCGAATTCGCG)-3'63.9
L-DNA + 1 L-2'F-C5'-d(CGCGAAT*TCGCG)-3'64.4
L-DNA + 2 L-2'F-C5'-d(CGCGAATTCGCG)-3'64.6

Data adapted from thermal denaturation studies of L-oligonucleotides.[3] The incorporation of 2'-fluoro-L-cytidine into an L-DNA duplex leads to a slight increase in thermal stability, suggesting that the modification enhances the structural rigidity of the duplex.[3]

Experimental Protocols

1. Nuclease Degradation Assay in Human Serum

  • Objective: To assess the stability of oligonucleotides in the presence of nucleases found in human serum.

  • Procedure:

    • Oligonucleotides (D-form, L-form, with and without 2'-fluoro modifications) are incubated in a solution containing 10% human serum at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • The enzymatic reaction is quenched by the addition of a denaturing loading buffer.

    • The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The gel is stained, and the percentage of intact oligonucleotide is quantified by densitometry.[7]

2. Thermal Denaturation Study (UV Melting)

  • Objective: To determine the melting temperature (Tm) of oligonucleotide duplexes, an indicator of their thermal stability.

  • Procedure:

    • Complementary single-stranded oligonucleotides are annealed to form duplexes in a buffered solution.

    • The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.[3][8]

Visualizations

cluster_D D-form 2'-deoxy-2'-fluoro Nucleoside cluster_L L-form 2'-deoxy-2'-fluoro Nucleoside D_node Structure D_prop Susceptible to Enzymatic Degradation D_node->D_prop L_node Mirror-Image Structure L_prop Resistant to Enzymatic Degradation L_node->L_prop start Oligonucleotide Sample (L-form or D-form) step1 Incubate with Human Serum at 37°C start->step1 step2 Collect Aliquots at Different Time Points step1->step2 step3 Quench Reaction step2->step3 step4 Analyze by Denaturing PAGE step3->step4 end Quantify Degradation step4->end

References

A Comparative Analysis of the Metabolic Pathways of 2'-Deoxy-2'-fluoro-l-uridine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the metabolic pathways of 2'-Deoxy-2'-fluoro-l-uridine and other prominent nucleoside analogs, including Gemcitabine and Cytarabine. The information presented herein is supported by experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1][2] These agents are structurally similar to natural nucleosides and act as antimetabolites, interfering with the synthesis of nucleic acids or the function of polymerases.[3] Their therapeutic efficacy is intrinsically linked to their metabolic activation and catabolism within the cell. This guide focuses on a comparative analysis of this compound, a fluorinated L-nucleoside analog, with other clinically relevant nucleoside analogs. The incorporation of a fluorine atom at the 2' position of the sugar moiety can significantly alter the compound's metabolic stability, substrate specificity for cellular kinases, and interaction with target enzymes.[4]

Metabolic Pathways: A Comparative Overview

The metabolic activation of most nucleoside analogs is a critical determinant of their pharmacological activity. This process typically involves cellular uptake via nucleoside transporters followed by a series of phosphorylation steps to yield the active triphosphate metabolite.[2] Concurrently, catabolic pathways can inactivate the analogs, reducing their therapeutic potential.

Below is a comparative overview of the metabolic pathways of this compound, Gemcitabine, and Cytarabine.

Caption: Comparative metabolic pathways of this compound, Gemcitabine, and Cytarabine.

Key Enzymes:

  • ENTs/CNTs: Equilibrative and Concentrative Nucleoside Transporters

  • UCK: Uridine-Cytidine Kinase

  • dCK: Deoxycytidine Kinase

  • UMP/CMPK: UMP/CMP Kinase

  • NDPK: Nucleoside Diphosphate Kinase

  • CDA: Cytidine Deaminase

Quantitative Data Presentation

The following table summarizes the available quantitative data for the metabolic activation and activity of the compared nucleoside analogs. Data for this compound is limited in the public domain; therefore, data from a closely related L-nucleoside analog, L-FMAU (Clevudine), is included for comparative purposes, where applicable.

ParameterThis compoundL-FMAU (Clevudine)GemcitabineCytarabine
Activating Kinases UCK, dCK (presumed)Thymidine Kinase, dCK[1][5]dCKdCK
Km (µM) for dCK Data not availableData not available4.6Data not available
Catabolizing Enzyme Data not availableData not availableCDACDA
Target Enzyme(s) Viral RNA PolymeraseHBV DNA Polymerase[1]DNA Polymerase, Ribonucleotide ReductaseDNA Polymerase
EC50 (HBV) Data not available5.0 µM (in H1 cells)[1]--
IC50 (Tumor Cells) 10⁻⁴ - 10⁻⁵ M[6]-Varies by cell lineVaries by cell line

Experimental Protocols

Nucleoside Analog Phosphorylation Assay

Objective: To determine the kinetic parameters (Km and Vmax) of cellular kinases for nucleoside analogs.

Methodology:

  • Enzyme Preparation: Recombinant human deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK) is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, varying concentrations of the nucleoside analog, a phosphate donor (e.g., ATP or UTP), and a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period.

  • Quenching: The reaction is stopped by adding a quenching solution (e.g., perchloric acid or methanol).

  • Analysis: The formation of the monophosphorylated product is quantified using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Uptake Assay

Objective: To measure the rate of cellular uptake of nucleoside analogs.

Methodology:

  • Cell Culture: Cancer or virus-infected cell lines are cultured to a specific confluency in multi-well plates.

  • Radiolabeling: The nucleoside analog is radiolabeled (e.g., with ³H or ¹⁴C).

  • Incubation: The cells are incubated with the radiolabeled nucleoside analog for various time points.

  • Washing: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular analog.

  • Lysis: The cells are lysed to release the intracellular contents.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The intracellular concentration of the analog is calculated and plotted over time to determine the initial uptake rate.

Viral Polymerase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of the triphosphate form of the nucleoside analog for a viral polymerase.

Methodology:

  • Enzyme and Template/Primer: Purified viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT) is used with a defined RNA or DNA template-primer.

  • Reaction Mixture: A reaction mixture is prepared containing the polymerase, template-primer, a mixture of natural deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs) (one of which is radiolabeled), and varying concentrations of the analog triphosphate.

  • Incubation: The polymerization reaction is initiated and allowed to proceed at the optimal temperature for the enzyme.

  • Analysis: The reaction products (extended primers) are separated by gel electrophoresis, and the amount of incorporated radiolabel is quantified.

  • Data Analysis: The rate of polymerization is determined at each inhibitor concentration, and the data are used to calculate the Ki value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for evaluating nucleoside analog metabolism and a simplified representation of the downstream signaling consequences of DNA polymerase inhibition.

Experimental_Workflow Start Start: Select Nucleoside Analog Cell_Culture Cell Culture (Cancer or Virus-Infected) Start->Cell_Culture Uptake_Assay Cellular Uptake Assay (Radiolabeled Analog) Cell_Culture->Uptake_Assay Metabolism_Analysis Metabolism Analysis (HPLC/LC-MS) Cell_Culture->Metabolism_Analysis End End: Comparative Evaluation Uptake_Assay->End Phosphorylation_Assay Enzyme Kinetics (Phosphorylation Assay) Metabolism_Analysis->Phosphorylation_Assay Inhibition_Assay Target Enzyme Inhibition Assay Phosphorylation_Assay->Inhibition_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Inhibition_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->End

Caption: General experimental workflow for comparative analysis of nucleoside analogs.

DNA_Damage_Response NA_TP Nucleoside Analog Triphosphate DNA_Polymerase DNA Polymerase NA_TP->DNA_Polymerase DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Chain_Termination Chain Termination DNA_Incorporation->Chain_Termination Replication_Fork_Stalling Replication Fork Stalling Chain_Termination->Replication_Fork_Stalling DDR DNA Damage Response (DDR) Activation Replication_Fork_Stalling->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Downstream effects of DNA polymerase inhibition by nucleoside analog triphosphates.

Conclusion

The metabolic activation of nucleoside analogs is a complex process that dictates their therapeutic efficacy. While Gemcitabine and Cytarabine have well-characterized metabolic pathways, quantitative data for this compound remains limited. Based on data from related L-nucleoside analogs like L-FMAU, it is likely that this compound is activated by cellular kinases such as thymidine kinase and deoxycytidine kinase.[1][5] Its L-configuration may offer a unique metabolic profile and target specificity compared to D-nucleoside analogs. Further research is warranted to fully elucidate the quantitative aspects of its metabolism and to directly compare its performance against other nucleoside analogs in various therapeutic contexts. The experimental protocols and comparative data provided in this guide serve as a foundation for such future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-Deoxy-2'-fluoro-l-uridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2'-Deoxy-2'-fluoro-l-uridine, ensuring compliance and minimizing risk. While specific institutional and local regulations must always be consulted, the following information outlines the best practices for managing this hazardous material.

Immediate Safety and Handling Precautions

This compound and its close analogs are classified as hazardous materials, primarily due to their potential toxicity if ingested and possible mutagenic or teratogenic properties.[1][2] Therefore, stringent adherence to safety protocols during handling and prior to disposal is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[1]

Handling:

  • Avoid the formation of dust.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[1]

Disposal Procedures for this compound

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.[2][4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.[5]

    • If possible, use the original container for the disposal of the pure compound, ensuring it is in good condition.[6][7]

    • For contaminated lab supplies, double-bag the waste in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel.[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container with a screw-on cap.[5][8] Do not use corks or parafilm as a primary seal.[5]

    • Do not mix with other incompatible waste streams. It is crucial to segregate waste based on chemical compatibility to prevent dangerous reactions.[6][8] For instance, keep it separate from strong oxidizing agents and strong bases.[1]

  • Sharps:

    • Any sharps, such as needles or broken glass contaminated with the compound, must be placed in an approved sharps container.[2]

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[7][8]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[5][6][8]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Secondary containment, such as a lab tray or bin, is highly recommended to contain any potential leaks.[5]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and pickup.

Recommended Final Disposal Method:

Given the cytotoxic nature of similar compounds, high-temperature incineration in a licensed facility is the recommended method of destruction.[2] This ensures the complete breakdown of the hazardous material.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local and national regulations, the following table summarizes key hazard classifications for a closely related compound, 5-Fluoro-2'-deoxyuridine, which should be considered as guidance.

ParameterClassification/ValueSource
Acute Oral Toxicity Category 3 (Toxic if swallowed)[1][3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2[1]
Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects)[1]
WHMIS Hazard Rating Health Hazard: 2 (Moderate)[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated gloves) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) waste_type->sharps Sharps collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container with Screw Cap liquid->collect_liquid collect_sharps Place in Approved Sharps Container sharps->collect_sharps store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EH&S for Pickup store->contact_ehs

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 2'-Deoxy-2'-fluoro-l-uridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with fluorinated nucleoside analogs include potential toxicity if swallowed, skin and eye irritation, and possible mutagenic effects.[1][2] Therefore, comprehensive personal protective equipment is mandatory to ensure the safety of laboratory personnel.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling 2'-Deoxy-2'-fluoro-l-uridine

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene, inspected before use. Consider double-gloving.To prevent skin contact with the compound.[3][4]
Eye and Face Protection Safety goggles with side shieldsConforming to EN 166 (EU) or NIOSH (US) standards.To protect eyes from dust and aerosols.[5]
Face shieldTo be used in addition to goggles when there is a splash hazard.Provides full facial protection.[3]
Respiratory Protection N95 respirator or higherRequired when handling the compound as a powder outside of a containment system.To prevent inhalation of airborne particles.[3][6]
Powered Air-Purifying Respirator (PAPR)Recommended for high-potency compounds or when engineering controls are insufficient.Offers a higher level of respiratory protection.[4][6]
Body Protection Disposable gown or lab coatLong-sleeved, with tight-fitting cuffs, closing in the back.[3]To protect skin and clothing from contamination.
Full body suit ("bunny suit")Recommended for large-scale operations or when handling highly potent compounds.Provides head-to-toe protection.[3]
Foot Protection Closed-toe shoesRequired in all laboratory settings.Protects feet from spills.
Shoe coversWorn over shoes when working with hazardous drugs.Prevents the spread of contamination.[3]

Operational Plan for Safe Handling and Disposal

A clear, step-by-step workflow is critical to minimize exposure and ensure the safe handling and disposal of this compound.

Experimental Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment System (e.g., Fume Hood, Glove Box) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Surfaces handling_exp->cleanup_decon cleanup_remove_ppe Remove PPE cleanup_decon->cleanup_remove_ppe disposal_waste Segregate and Label Hazardous Waste cleanup_remove_ppe->disposal_waste disposal_collection Dispose of in Accordance with Institutional Guidelines disposal_waste->disposal_collection

Caption: Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Guidance:

  • Preparation :

    • Before handling the compound, all personnel must don the appropriate PPE as outlined in Table 1.

    • All handling of the solid compound should be performed within a certified chemical fume hood, glove box, or other containment system to prevent the generation of dust and aerosols.[5][7]

  • Handling :

    • When weighing the solid compound, use a dedicated, contained balance.

    • For dissolution, add the solvent to the vial containing the compound slowly to avoid splashing.

    • Conduct all experimental procedures within the designated containment area.

  • Cleanup :

    • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Remove PPE in a designated area, ensuring not to cross-contaminate. Disposable PPE should be treated as hazardous waste.[8]

  • Disposal :

    • All solid waste, including contaminated PPE and disposable labware, must be collected in a clearly labeled hazardous waste container.[8]

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

    • Follow all institutional, local, and national regulations for the disposal of cytotoxic and chemical waste.[7][8]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.